molecular formula C6H7BrN2O B1354703 6-Bromo-5-methoxypyridin-2-amine CAS No. 79491-43-3

6-Bromo-5-methoxypyridin-2-amine

Cat. No.: B1354703
CAS No.: 79491-43-3
M. Wt: 203.04 g/mol
InChI Key: UNAKBWCLMAJBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAKBWCLMAJBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509112
Record name 6-Bromo-5-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79491-43-3
Record name 6-Bromo-5-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Trifunctional Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-methoxypyridin-2-amine (CAS No. 79491-43-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a celebrated pharmacophore, serving as the core of numerous therapeutic agents with activities ranging from anti-cancer and anti-inflammatory to antimicrobial and anti-Alzheimer.[1][2] Within this privileged class, this compound (CAS No. 79491-43-3) emerges as a particularly valuable and versatile building block.[3][4] Its strategic trifunctional arrangement—a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group—provides a rich platform for synthetic diversification and the development of novel bioactive molecules.[4]

This guide offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its reactivity and application. We will explore its physicochemical properties, plausible synthetic routes, core reactivity in cornerstone reactions, and detailed protocols for its use, providing researchers with the field-proven insights necessary for its effective implementation in drug discovery and development programs.[3][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in synthesis and analysis. This compound is typically a greyish-brown to light yellow solid under standard conditions.[3] Key identifying and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 79491-43-3[3][7][8][9]
Molecular Formula C₆H₇BrN₂O[3][7][8][10]
Molecular Weight 203.04 g/mol [3][4][7]
Appearance Greyish brown to light yellow solid[3]
Melting Point 108-110 °C (crystallized from hexane)[4][7]
Boiling Point (Predicted) 307.5 ± 37.0 °C at 760 mmHg[4][7]
Density (Predicted) 1.6 ± 0.1 g/cm³[4][7]
Flash Point (Predicted) 139.8 ± 26.5 °C[4][7]
SMILES COC1=C(Br)N=C(N)C=C1[4][10]
InChIKey UNAKBWCLMAJBON-UHFFFAOYSA-N[7][10]
Spectroscopic Insights

The ¹H NMR spectrum of this compound provides distinct signals that confirm its structure. The unique electronic environment created by the bromine, methoxy, and amine groups influences the chemical shifts of the aromatic protons, which, along with the characteristic signals for the methoxy and amino protons, allows for unambiguous identification.[4] Infrared (IR) spectroscopy further corroborates the structure by revealing characteristic absorption bands for N-H stretching (amino group), aromatic C-H stretching, and C=N stretching within the pyridine ring.[4]

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes can be envisioned, a common strategy for preparing substituted aminopyridines involves the functionalization of a pre-existing pyridine core. The following diagram and protocol illustrate a plausible and logical pathway for the synthesis of this compound, based on analogous chemical transformations.[11][12][13]

Synthesis_Workflow cluster_0 Plausible Synthetic Route Start 2-Amino-5-hydroxypyridine Intermediate1 2-Amino-5-methoxypyridine Start->Intermediate1  Step 1: Methylation  Reagents: CH₃I, Base (e.g., NaH)  Solvent: THF/DMF Product This compound Intermediate1->Product  Step 2: Bromination  Reagent: N-Bromosuccinimide (NBS)  Solvent: Acetonitrile or DMF

Plausible synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative)

Expertise & Causality: This two-step approach is logical because it first installs the methoxy group, which is an ortho-, para-director, and then performs an electrophilic aromatic substitution (bromination). The pre-existing amino and the newly installed methoxy group will activate the ring and direct the incoming electrophile (Br⁺ from NBS) to the C6 position, which is sterically accessible and electronically favorable.

Step 1: Methylation of 2-Amino-5-hydroxypyridine

  • Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-hydroxypyridine (1.0 eq).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas should be observed. Stir for 30 minutes at 0 °C after the addition is complete.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 2-amino-5-methoxypyridine via flash column chromatography.

Step 2: Regioselective Bromination

  • Dissolution: In a separate flask, dissolve the purified 2-amino-5-methoxypyridine (1.0 eq) from Step 1 in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate to remove any remaining bromine, followed by brine. Dry over Na₂SO₄, filter, and concentrate. The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate to achieve high purity (≥95%).[3][4][7]

Reactivity and Key Transformations in Drug Discovery

The synthetic utility of this compound is anchored in the distinct reactivity of its three functional groups. The bromine atom is the primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug synthesis.[4][14]

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_condensation Heterocycle Formation Core This compound Product_Suzuki C6-Aryl/Alkyl Derivative Core->Product_Suzuki C-C Bond Formation Product_Buchwald C6-Amino Derivative Core->Product_Buchwald C-N Bond Formation Product_Condensation Fused Imidazopyridine Core->Product_Condensation Annulation via Amine Reagents_Suzuki R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents_Buchwald R¹R²NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reagents_Condensation α-Haloketone Heat

Key synthetic transformations of this compound.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The C-Br bond at the 6-position of the pyridine ring is highly susceptible to oxidative addition by a Palladium(0) catalyst, making this compound an excellent substrate for coupling with a wide variety of aryl, heteroaryl, or alkyl boronic acids and esters.[14][15] This reaction is instrumental for scaffold elaboration, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[16][17]

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Vessel Preparation: In an oven-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inerting: Seal the tube with a rubber septum, and cycle between vacuum and argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1), via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 8-12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 5-methoxy-6-phenylpyridin-2-amine.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[18][19] The reactivity of the C-Br bond in this compound is significantly higher than a corresponding C-Cl bond, allowing for amination under milder conditions with lower catalyst loadings.[14] This reaction allows for the introduction of primary or secondary amines at the C6 position, creating novel aminopyridine derivatives for biological screening.[20]

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

  • Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.05 eq).

  • Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent & Reagents: Add anhydrous, degassed toluene or dioxane, followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitoring & Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to isolate 5-methoxy-6-morpholinopyridin-2-amine.

Applications in Research and Development

This compound is not merely a synthetic curiosity; it is a validated intermediate in the synthesis of high-value compounds across multiple sectors.

  • Pharmaceutical Development: It is a key building block for synthesizing compounds targeting neurological disorders.[3] Its derivatives have been investigated as potential anti-inflammatory and anti-cancer agents, leveraging the 2-aminopyridine core's ability to interact with various biological targets like kinases.[3][21]

  • Agrochemical Chemistry: The compound serves as an intermediate in the formulation of advanced herbicides and fungicides, where the pyridine scaffold is a common feature.[3]

  • Biochemical Research: Researchers utilize this molecule to synthesize specific enzyme inhibitors and molecular probes to explore biological pathways and mechanisms of action.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety.

Hazard CategoryPrecautionary Measures and Recommendations
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[22][23]
Personal Protective Equipment (PPE) Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][23] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[24]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][23] Recommended storage temperature is 0-8 °C.[8] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
First Aid Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[23][24] Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[24] Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[23][24]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23][24]

Conclusion

This compound is a high-value, strategically functionalized building block for chemical synthesis. Its predictable reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug discovery and materials science. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and efficiently leverage this versatile intermediate to construct novel and complex molecular architectures, accelerating the development of next-generation therapeutics and functional materials.

References

A Technical Guide to 6-Bromo-5-methoxypyridin-2-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 6-Bromo-5-methoxypyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental chemical and physical properties, outline a robust synthesis protocol, discuss its strategic applications in drug discovery, and provide essential safety and handling information. This guide is intended to serve as a comprehensive resource for scientists leveraging this versatile building block in their research endeavors.

Core Molecular and Physical Properties

This compound is a trifunctional heterocyclic compound, characterized by a pyridine core substituted with bromine, methoxy, and amine groups.[1] This unique arrangement of functional groups dictates its chemical reactivity and makes it a valuable intermediate for creating more complex molecules.[1]

The bromine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties.[1] The amine group at the 2-position is a key site for amide bond formation and can participate in hydrogen bonding, which is critical for molecular recognition in biological systems.[1] The methoxy group at the 5-position influences the electronic properties of the pyridine ring and can enhance solubility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[1][2][3]
Molecular Weight 203.04 g/mol [1][2][3]
CAS Number 79491-43-3[1]
Appearance Greyish brown to light yellow solid[2]
Melting Point 108-110°C[1]
Predicted Boiling Point 307.5 ± 37.0°C at 760 mmHg[1]
Predicted Density 1.6 ± 0.1 g/cm³[1]
Storage Conditions Store at 0-8 °C[2][3]

Synthesis and Purification Protocol

The synthesis of substituted pyridines often involves multi-step sequences. A representative synthesis for a related compound, 2-amino-5-bromo-6-methoxypyridine, involves the reaction of 5,6-dibromopyridin-2-amine with sodium methoxide in methanol.[4] This nucleophilic aromatic substitution reaction displaces one of the bromine atoms with a methoxy group.

Workflow for Synthesis and Purification

Below is a generalized workflow illustrating the key stages in the synthesis and purification of a substituted aminopyridine.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactant A (e.g., Dibromopyridine) C Reaction Vessel (Solvent: Methanol, Heat) A->C B Reactant B (e.g., Sodium Methoxide) B->C D Solvent Removal (Reduced Pressure) C->D Reaction Completion E Aqueous Work-up (Dilution & Neutralization) D->E F Liquid-Liquid Extraction (e.g., Ethyl Acetate) E->F G Drying & Concentration F->G H Column Chromatography (Silica Gel) G->H Crude Product I Elution with Solvent Gradient (e.g., Hexane/Acetone) H->I J Product Isolation (Fractions Collection & Evaporation) I->J K Characterization (NMR, MS) J->K G A This compound B Suzuki Coupling A->B C Amide Coupling A->C D Other Derivatization A->D E Kinase Inhibitors (Oncology, Inflammation) B->E H Novel Heterocycles B->H F GPCR Modulators (Neurological Disorders) C->F C->H G Agrochemicals (Fungicides, Herbicides) D->G

References

An In-depth Technical Guide to the Physical Properties of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

6-Bromo-5-methoxypyridin-2-amine is a halogenated pyridine derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis.[1] Its unique trifunctional structure, featuring a bromo substituent, a methoxy group, and an amino group, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1] The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, while the methoxy and amino groups at the 5- and 2-positions, respectively, influence the molecule's electronic properties, solubility, and hydrogen bonding capabilities.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering critical data and procedural insights for researchers, scientists, and drug development professionals.

Molecular and Chemical Identity

A precise understanding of the molecular and chemical identifiers is fundamental for any scientific investigation. These identifiers ensure accurate communication and sourcing of the compound.

IdentifierValueSource
Chemical Name This compound[2]
Synonyms 2-Pyridinamine, 6-bromo-5-methoxy-; 6-Bromo-5-methoxy-pyridin-2-ylamine[2]
CAS Number 79491-43-3[1][2]
Molecular Formula C₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol [1][2]
SMILES COC1=C(Br)N=C(N)C=C1[2]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence its reactivity, formulation, and pharmacokinetic profile.

PropertyValueUnitsNotes and Insights
Appearance Greyish brown to light yellow solid-The color can vary depending on the purity and the synthetic batch. It is typically supplied as a crystalline powder.[1]
Melting Point 108-110°CThis relatively high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the amine group and dipole-dipole interactions.[2]
Boiling Point (Predicted) 307.5 ± 37.0°CThe predicted boiling point indicates moderate thermal stability.[2] Experimental determination is recommended for high-purity applications.
Density (Predicted) 1.6 ± 0.1g/cm³This density is characteristic of halogenated aromatic compounds.[2]
Flash Point (Predicted) 139.8 ± 26.5°CIndicates moderate flammability.[2] Standard laboratory precautions for flammable solids should be observed.
Solubility Slightly soluble in water-The presence of both polar (amine, methoxy) and nonpolar (brominated aromatic ring) functionalities leads to limited aqueous solubility.[2][3] Solubility is expected to be higher in organic solvents like methanol, ethanol, and DMSO.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the amino group.[2] The chemical shifts are influenced by the electronic effects of the bromo, methoxy, and amino substituents on the pyridine ring.[2]

  • Expected ¹H NMR Signals:

    • Aromatic protons on the pyridine ring.

    • A singlet for the methoxy (-OCH₃) protons.

    • A broad singlet for the amino (-NH₂) protons, which may be exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.[2]

  • Expected Characteristic IR Absorptions:

    • N-H stretching vibrations from the primary amine.

    • C-H stretching from the aromatic ring and the methoxy group.

    • C=N and C=C stretching vibrations characteristic of the pyridine ring.

    • C-O stretching from the methoxy group.

    • C-Br stretching vibration.

Experimental Protocols: Best Practices for Physical Property Determination

The accurate determination of physical properties is paramount for quality control and research applications. The following are standardized, field-proven protocols.

Melting Point Determination

The melting point is a crucial indicator of purity.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation P1 Grind sample to a fine powder P2 Pack into a capillary tube (2-3 mm height) P1->P2 ensures uniform heating M1 Place in melting point apparatus P2->M1 M2 Heat at a slow, controlled rate (~1-2 °C/min) near the expected melting point M1->M2 critical for accuracy M3 Record the temperature range from the first appearance of liquid to complete liquefaction M2->M3 V1 A sharp melting range (≤ 1 °C) indicates high purity M3->V1 V2 A broad melting range suggests the presence of impurities M3->V2

Caption: Workflow for accurate melting point determination.

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility is vital for reaction setup and formulation.

Solubility_Workflow Start Start: Weigh a known mass of this compound Solvent Select a panel of solvents (e.g., Water, Ethanol, DMSO, Toluene) Start->Solvent AddSolvent Add a known volume of solvent incrementally at a constant temperature Solvent->AddSolvent Observe Agitate and observe for complete dissolution AddSolvent->Observe Result Calculate solubility (e.g., in mg/mL) Observe->Result Dissolved Insoluble Classify as insoluble if solid remains after a large volume of solvent Observe->Insoluble Not Dissolved

Caption: Step-wise protocol for solubility assessment.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: This compound is known to cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] Recommended storage temperature is between 0-8 °C.[1]

Conclusion

This compound is a compound of significant interest with well-defined physical properties that make it a valuable intermediate in synthetic chemistry. This guide has provided a detailed overview of its key physical characteristics, from its molecular identity to its spectroscopic signature. The experimental protocols outlined herein offer a framework for the consistent and accurate determination of these properties, ensuring data integrity and reproducibility in research and development settings. A thorough understanding of these fundamental physical properties is the cornerstone of successful and safe utilization of this versatile chemical building block.

References

An In-depth Technical Guide to the Solubility Characteristics of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-5-methoxypyridin-2-amine (CAS No: 79491-43-3), a key intermediate in pharmaceutical and agrochemical research. While quantitative solubility data is not widely published, this document synthesizes an understanding of its solubility profile based on its physicochemical properties and established analytical methodologies. We delve into the molecular characteristics governing its solubility, the critical influence of environmental factors such as pH and temperature, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, scientists, and drug development professionals to establish a robust framework for handling, formulating, and analyzing this compound, thereby ensuring experimental reproducibility and accelerating research outcomes.

Introduction to this compound

This compound is a trifunctional pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a bromine atom, a methoxy group, and an amine group, allows for extensive functionalization, making it a valuable precursor for synthesizing bioactive molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2] Understanding its solubility is a critical first step in drug development, as it directly impacts bioavailability, formulation strategies, and the design of subsequent experimental work.[3]

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 79491-43-3[1][2][4]
Molecular Formula C₆H₇BrN₂O[1][2][4][5]
Molecular Weight 203.04 g/mol [1][2][4][5]
Appearance Greyish brown to light yellow solid[2]
Melting Point 108-110 °C[1][4]
Predicted Boiling Point 307.5 ± 37.0 °C at 760 mmHg[1][4]
Predicted Density 1.6 ± 0.1 g/cm³[1][4]
SMILES Notation COC1=C(Br)N=C(N)C=C1[1][5]

Theoretical Framework of Solubility

The solubility of this compound is a direct consequence of its molecular structure, which contains both hydrophilic and hydrophobic regions. This duality dictates its behavior in various solvent systems.

  • Hydrophilic Moieties : The primary amine (-NH₂) group and the nitrogen atom within the pyridine ring are capable of forming hydrogen bonds with protic solvents like water. The amine group, in particular, can act as both a hydrogen bond donor and acceptor.

  • Hydrophobic Moieties : The aromatic pyridine ring, the bromo- substituent, and the methyl portion of the methoxy group contribute to the molecule's hydrophobic character, favoring interactions with non-polar organic solvents.

This molecular architecture results in the compound being classified as slightly soluble in water.[1][6] The methoxy group, while contributing some polarity, also enhances reactivity and solubility in organic synthesis contexts.[1]

The Critical Influence of pH

For ionizable compounds like this compound, pH is arguably the most critical factor governing aqueous solubility. The 2-amino group is basic and will become protonated under acidic conditions (pH < pKa) to form a cationic pyridinium salt.

R-NH₂ + H⁺ ⇌ R-NH₃⁺

This salt form is significantly more polar than the neutral base, leading to a substantial increase in aqueous solubility. Conversely, at a pH more than 2 units above the pKa, the compound will exist predominantly in its less soluble, neutral form.[7] Therefore, when working in aqueous buffers, precise pH control and reporting are essential for reproducible results.

The Effect of Temperature

For most solid solutes, including this compound, solubility increases with temperature.[8] This is because the dissolution process is typically endothermic, meaning that applying heat provides the energy needed to overcome the intermolecular forces within the crystal lattice. When determining solubility, experiments should be conducted at controlled and relevant temperatures, such as ambient temperature (e.g., 25 °C) and physiological temperature (37 °C) to support biopharmaceutical evaluation.[9]

Methodologies for Solubility Assessment

The choice of method for solubility determination depends on the stage of research and the required accuracy. Early-stage discovery often prioritizes throughput (kinetic solubility), while later-stage development demands precision (thermodynamic solubility).

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic, equilibrium solubility of a compound.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The causality behind its design is to allow the system sufficient time to reach its lowest energy state, providing a true measure of solubility under specific conditions.

  • Preparation : Add an excess amount of solid this compound to a series of vials containing a precise volume of the test solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl). "Excess" is critical to ensure equilibrium with the solid phase is maintained.

  • Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7][10] The time required should be confirmed empirically by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation : After equilibration, allow the vials to stand to let undissolved solid settle.[10] Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are carried over, the sample must be immediately filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed.[11]

  • Quantification : Dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[11] Calculate the solubility based on the concentration and dilution factor.

node_prep 1. Preparation Add excess solid to known volume of solvent node_equil 2. Equilibration Agitate at constant T for 24-48 hours node_prep->node_equil node_sep 3. Phase Separation Centrifuge or filter to remove undissolved solid node_equil->node_sep node_quant 4. Quantification Analyze supernatant concentration via HPLC or LC-MS node_sep->node_quant result Equilibrium Solubility (mg/mL) node_quant->result node_stock 1. Stock Solution Prepare high concentration stock in DMSO node_add 2. Addition Add stock to aqueous buffer in a multi-well plate node_stock->node_add node_incubate 3. Incubation Shake for 1-2 hours to induce precipitation node_add->node_incubate node_detect 4. Detection Measure turbidity via nephelometry or analyze filtrate via UV-Vis node_incubate->node_detect result Kinetic Solubility (µM) node_detect->result

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-5-methoxypyridin-2-amine (CAS No. 79491-43-3). As a key building block in medicinal chemistry and materials science, unambiguous structural characterization of this compound is paramount.[1] This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its spectral features. The guide elucidates the influence of the substituent pattern on chemical shifts and coupling constants, provides detailed experimental protocols for spectral acquisition, and outlines a systematic workflow for structural verification using one- and two-dimensional NMR techniques.

Introduction and Molecular Structure

This compound is a polysubstituted pyridine derivative featuring an electron-donating amino group (-NH₂), an electron-donating methoxy group (-OCH₃), and an electron-withdrawing bromine (-Br) atom.[2] This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][3] The precise arrangement of these substituents on the pyridine ring creates a distinct electronic environment, which is reflected in its characteristic ¹H and ¹³C NMR spectra. Understanding these spectra is crucial for reaction monitoring, quality control, and definitive structural confirmation.

The structure and numbering convention for this compound are shown below:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the two aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino and methoxy groups are electron-donating, increasing electron density and causing upfield shifts (lower ppm), particularly at the ortho and para positions.[2] Conversely, the bromine atom and the pyridine nitrogen are electron-withdrawing, causing downfield shifts (higher ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5Doublet1HH4Influenced by the deshielding effect of the adjacent bromine and the meta-positioned nitrogen.
~ 6.0 - 6.5Doublet1HH3Shielded by the ortho-amino group and meta-methoxy group. Expected to be upfield from H4.
~ 4.5 - 5.0Broad Singlet2H-NH₂The chemical shift can be variable and concentration-dependent. Broadening is due to quadrupole effects from the nitrogen and potential hydrogen exchange.
~ 3.8 - 4.0Singlet3H-OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.

Note: These are predicted values. Actual experimental values may vary.

Causality of Substituent Effects on ¹H Chemical Shifts
  • Amino Group (-NH₂ at C2): As a strong electron-donating group, it significantly shields the ortho (H3) and para (C5, though substituted) positions, shifting their proton signals upfield.

  • Methoxy Group (-OCH₃ at C5): This is also an electron-donating group, which would typically shield the ortho positions (H4 and C6). However, its effect on H4 is counteracted by other influences.

  • Bromo Group (-Br at C6): This halogen is an electron-withdrawing group via induction but can be weakly donating through resonance. Its primary effect is deshielding, contributing to the downfield shift of the adjacent H4 proton.

  • Pyridine Nitrogen (N1): The nitrogen atom is inherently electron-withdrawing, reducing the overall electron density of the ring and causing a general downfield shift of all ring protons compared to a benzene analogue.[4]

Predicted Coupling Constants

The two aromatic protons, H3 and H4, are in a meta relationship to each other. Therefore, they are expected to exhibit a small meta-coupling constant (⁴JHH) in the range of 2-3 Hz. This would result in both signals appearing as doublets.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the six unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent and the electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 158 - 162C2Attached to the strongly electron-donating amino group, causing a significant downfield shift.
~ 150 - 155C6Attached to the electronegative bromine atom and adjacent to the ring nitrogen.
~ 140 - 145C4Influenced by the adjacent bromine and methoxy substituents.
~ 135 - 140C5Attached to the electron-donating methoxy group.
~ 105 - 110C3Shielded by the ortho-amino group.
~ 95 - 100C-BrThe carbon directly attached to bromine is expected to be significantly shielded compared to other halogenated carbons.
~ 55 - 60-OCH₃Typical chemical shift for a methoxy carbon.[5]

Note: These are predicted values. Actual experimental values may vary.

Structural Elucidation and Verification Workflow using 2D NMR

While 1D NMR provides essential information, unambiguous assignment of all signals, especially the carbon signals, requires two-dimensional NMR experiments.[6] The following workflow is a self-validating system for confirming the structure of this compound.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_assign Spectral Assignment cluster_final Final Structure Verification H1_NMR ¹H NMR Spectrum COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC C13_NMR->HMBC assign_protons Assign H3 and H4 via COSY cross-peak COSY->assign_protons assign_protonated_carbons Assign C3 and C4 via HSQC cross-peaks from assigned H3 and H4 HSQC->assign_protonated_carbons assign_quaternary_carbons Assign C2, C5, C6 via HMBC correlations HMBC->assign_quaternary_carbons assign_protons->assign_protonated_carbons assign_protonated_carbons->assign_quaternary_carbons final_structure Confirmed Structure of This compound assign_quaternary_carbons->final_structure

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment will show a cross-peak between H3 and H4, confirming their meta-coupling relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. It will definitively link the H3 signal to the C3 signal and the H4 signal to the C4 signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is key for assigning the quaternary (non-protonated) carbons. Expected key correlations include:

    • H3 to C2, C4, and C5.

    • H4 to C5, C6, and C2.

    • The methoxy protons (-OCH₃) to C5.

    • The amino protons (-NH₂) to C2 and C3.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

5.1. Sample Preparation

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. For solubility issues, DMSO-d₆ can be used, but be aware that chemical shifts will differ.[7][8]

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.

5.2. Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-1024 scans, or more, as ¹³C is much less sensitive than ¹H.

  • 2D NMR Acquisition: Utilize standard, gradient-enhanced pulse sequences (e.g., 'gCOSY', 'gHSQC', 'gHMBC') with default parameter sets, adjusting the number of scans and increments as needed for adequate signal-to-noise.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are governed by the interplay of the electronic effects of its amino, methoxy, and bromo substituents on the pyridine ring. This guide provides a robust predictive framework for the interpretation of its 1D spectra and a validated workflow for definitive structural confirmation using 2D NMR techniques. The detailed experimental protocols ensure that researchers can acquire high-quality data for this important chemical intermediate. By combining theoretical understanding with systematic experimental verification, the structural integrity of this compound can be confidently established.

References

A Technical Guide to the Spectroscopic Data of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxypyridin-2-amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its unique arrangement of a bromine atom, a methoxy group, and an amine group on the pyridine ring makes it a versatile intermediate for the development of novel therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1][2] Accurate structural elucidation and characterization of this compound are paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details experimental protocols, data interpretation, and the causal relationships behind the observed spectroscopic features, ensuring scientific integrity and trustworthiness for researchers in the field.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation for understanding its spectroscopic properties. The molecule consists of a pyridine ring substituted at positions 2, 5, and 6.

Molecular Formula: C₆H₇BrN₂O[1]
Molecular Weight: 203.04 g/mol [1]
SMILES Notation: COC1=C(Br)N=C(N)C=C1[1]

The presence of an electron-donating amino group (-NH₂) at the 2-position, an electron-donating methoxy group (-OCH₃) at the 5-position, and an electron-withdrawing bromine atom at the 6-position creates a distinct electronic environment that influences the chemical shifts and coupling patterns observed in NMR spectroscopy, as well as the vibrational modes in IR spectroscopy.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the methoxy group protons, and the amine group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.[1]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for ¹H NMR.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.48Doublet1HH-4The proton at position 4 is coupled to the proton at position 3, resulting in a doublet. Its downfield shift is influenced by the adjacent nitrogen and the overall electron density of the aromatic ring.
~5.99Doublet1HH-3The proton at position 3 is coupled to the proton at position 4, appearing as a doublet. It is shifted upfield relative to H-4 due to the stronger electron-donating effect of the adjacent amino group.
~4.31Broad Singlet2H-NH₂The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
~3.91Singlet3H-OCH₃The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used. The data presented is based on reported values.[3]

Caption: ¹H NMR spectral correlations for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Employ a standard pulse sequence with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

Predicted Data Summary and Interpretation
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158-162C-2The carbon attached to the amino group is expected to be significantly deshielded and appear far downfield.
~145-150C-6The carbon bearing the bromine atom will also be deshielded, though typically less so than the carbon attached to the nitrogen of the amino group.
~140-145C-5The carbon attached to the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom.
~125-130C-4This aromatic carbon will appear in the typical aromatic region.
~105-110C-3This carbon is expected to be the most upfield of the aromatic carbons due to the strong electron-donating effect of the adjacent amino group.
~55-60-OCH₃The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.[6]

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.[6]

    • Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Data Summary and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchingPrimary Amine (-NH₂)
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingMethoxy (-OCH₃)
1650-1550C=C and C=N stretchingPyridine Ring
1640-1560N-H bendingPrimary Amine (-NH₂)
1250-1200C-O stretchingAryl Ether (-OCH₃)
850-750C-H out-of-plane bendingAromatic C-H
700-500C-Br stretchingBromoalkane

The presence of these characteristic peaks provides strong evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The instrument will detect the protonated molecular ion [M+H]⁺.

Data Summary and Interpretation
  • Molecular Ion Peak: Mass spectrometric analysis confirms the molecular weight of 203.04 g/mol .[1] The spectrum will show a protonated molecular ion peak [M+H]⁺ at m/z 204.[1]

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks of nearly equal intensity at m/z 204 and 206 for the [M+H]⁺ ion.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Expected fragmentation patterns would involve the loss of the bromine atom or the methoxy group.[1]

Mass_Spectrometry_Workflow Sample Sample ESI_Source ESI_Source Sample->ESI_Source Ionization Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Separation by m/z Detector Detector Mass_Analyzer->Detector Detection Mass_Spectrum [M+H]⁺ at m/z 204 Isotopic peak at m/z 206 Detector->Mass_Spectrum Output

Caption: General workflow for ESI Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The data obtained from these techniques are complementary and, when taken together, provide an unambiguous characterization of the molecule. This guide serves as an authoritative resource for researchers, enabling them to confidently identify and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-5-methoxypyridin-2-amine: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-5-methoxypyridin-2-amine is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1] Its trifunctional nature, featuring an amine, a methoxy group, and a reactive bromine atom, makes it a highly versatile intermediate for constructing complex molecular architectures through various cross-coupling and substitution reactions.[2] This guide provides an in-depth analysis of the principal synthetic pathways to this valuable compound, designed for researchers, chemists, and process development professionals. We will dissect two primary, field-proven strategies: a Nucleophilic Aromatic Substitution (SNAr) approach and an Electrophilic Bromination route. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis to guide route selection for both laboratory-scale synthesis and potential scale-up operations.

Chapter 1: Introduction to this compound

This compound (CAS No: 79491-43-3) is a substituted pyridine derivative whose strategic importance is rooted in its structural features.[2] The pyridine core is a ubiquitous scaffold in pharmaceuticals, and the specific arrangement of its substituents offers a unique combination of reactivity and functionality.

  • The Amine Group: Located at the 2-position, it serves as a key nucleophile, a site for N-functionalization, and a powerful directing group in electrophilic substitutions.

  • The Methoxy Group: Positioned at the 5-position, it acts as an electron-donating group, influencing the electronic properties and reactivity of the pyridine ring.

  • The Bromine Atom: The bromine at the 6-position is an excellent leaving group, making it the primary handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3]

This trifecta of functional groups allows for sequential and regioselective modifications, making the compound a cornerstone intermediate in the synthesis of therapeutic agents targeting neurological disorders, inflammation, and cancer.[1]

PropertyValueReference
CAS Number 79491-43-3[2]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [2]
Appearance Light yellow to green-yellow solid[2]
Melting Point 108-110 °C[4]
Boiling Point (est.) 307.5±37.0 °C at 760 mmHg[4]
SMILES COC1=C(Br)N=C(N)C=C1[2]

Chapter 2: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of the most viable synthetic strategies.

  • C-O Bond Disconnection: This approach disconnects the methoxy group, suggesting a nucleophilic aromatic substitution (SNAr) reaction where a methoxide ion displaces a suitable leaving group (like a halogen) from a 2-amino-5,6-dihalopyridine precursor.

  • C-Br Bond Disconnection: This strategy involves the formation of the carbon-bromine bond as the key step. This points towards an electrophilic aromatic substitution (bromination) of a 2-amino-5-methoxypyridine substrate.

These two approaches represent the most common and practical methods for preparing the target molecule.

G cluster_0 Retrosynthetic Pathways TM Target Molecule This compound C_O_Disconnect Key Precursor: 2-Amino-5,6-dihalopyridine TM->C_O_Disconnect Disconnect C-O Bond (SNAr Strategy) C_Br_Disconnect Key Precursor: 5-Methoxypyridin-2-amine TM->C_Br_Disconnect Disconnect C-Br Bond (Bromination Strategy)

Caption: Retrosynthetic analysis of this compound.

Chapter 3: Synthesis Pathway I: The Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway is a robust and high-yielding method that relies on the substitution of a halogen atom by a methoxide nucleophile. The most effective variant of this route starts from 5,6-dibromopyridin-2-amine.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two electron-withdrawing bromine atoms further activates the ring towards substitution. The methoxide ion (CH₃O⁻), generated from sodium metal and methanol, attacks the C6 position, which is para to the C3 position and highly activated. This attack forms a stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the bromide leaving group. The reaction demonstrates high regioselectivity for the C6 position due to the electronic activation and steric environment.

Experimental Workflow & Protocol

This protocol is adapted from a well-documented procedure for the synthesis of the analogous 2-amino-5-bromo-6-methoxypyridine.[5]

G cluster_workflow S-N-Ar Workflow A 1. Prepare Sodium Methoxide (Sodium metal in dry Methanol at -20°C to 0°C) B 2. Add Starting Material (5,6-Dibromopyridin-2-amine) A->B C 3. Sealed Tube Reaction (Heat at 120°C for 24h) B->C D 4. Work-up (Solvent removal, H₂O dilution, Neutralization with HCl) C->D E 5. Extraction & Drying (Ethyl acetate, dried over MgSO₄) D->E F 6. Purification (Column Chromatography) E->F G Product (this compound) F->G

Caption: Experimental workflow for the SNAr synthesis pathway.

Step-by-Step Protocol:

  • Preparation of Sodium Methoxide: To a flask containing dry methanol (70 mL), cautiously add sodium metal (1.8 g, 78.2 mmol) in small portions while maintaining the temperature at -20 °C. Once the addition is complete, allow the resulting solution to stir at 0 °C for 4 hours.

  • Reaction Setup: Transfer the freshly prepared sodium methoxide solution to a sealed tube. Add 5,6-dibromopyridin-2-amine (10 g, 39.8 mmol).[5]

  • Reaction Execution: Securely seal the tube and heat the reaction mixture to 120 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the resulting residue with water.

  • Neutralization and Extraction: Carefully neutralize the aqueous phase with 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography using a gradient elution (e.g., 5% to 15% acetone in hexane) to afford the target product, this compound.[5] An expected yield for this type of reaction is high, often around 82%.[5]

Chapter 4: Synthesis Pathway II: The Electrophilic Bromination Approach

This pathway constructs the target molecule by introducing the bromine atom onto a pre-existing 5-methoxypyridin-2-amine scaffold. This approach leverages the principles of electrophilic aromatic substitution on an activated heterocyclic system.

Mechanistic Rationale and Regioselectivity

The key challenge in this route is controlling the regioselectivity of the bromination. The 5-methoxypyridin-2-amine substrate contains two powerful activating, ortho-, para-directing groups: the amino group at C2 and the methoxy group at C5.

  • Amino Group (C2): Strongly directs electrophiles to the ortho (C3) and para (C5) positions. Since C5 is already substituted, it primarily directs to C3.

  • Methoxy Group (C5): Directs electrophiles to its ortho (C4 and C6) and para (C2) positions. Since C2 is substituted, it directs to C4 and C6.

The C6 position is activated by the methoxy group and is sterically accessible. The C3 position is strongly activated by the amino group. The C4 position is activated by the methoxy group. Therefore, a mixture of products is possible. However, bromination often favors the position para to the strongest activating group, but in this case, the positions ortho to the activating groups are key. The C6 position, being ortho to the methoxy group, is a likely site for substitution. To achieve high selectivity for the desired C6-bromo isomer, careful selection of the brominating agent and reaction conditions is critical. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for such activated systems as it can provide higher selectivity and milder reaction conditions, minimizing the formation of di-brominated by-products.[6]

Experimental Workflow & Protocol

This protocol is a representative procedure based on standard bromination methods for activated pyridines.[6]

G cluster_workflow Electrophilic Bromination Workflow A 1. Dissolve Substrate (5-Methoxypyridin-2-amine in DMF) B 2. Cool Reaction (Ice bath, 0°C) A->B C 3. Add Brominating Agent (NBS solution in DMF, dropwise) B->C D 4. Reaction Monitoring (TLC until starting material is consumed) C->D E 5. Work-up & Precipitation (Pour into water) D->E F 6. Isolation & Purification (Filter solid, wash with acetonitrile) E->F G Product (this compound) F->G

Caption: Experimental workflow for the Electrophilic Bromination pathway.

Step-by-Step Protocol:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 5-methoxypyridin-2-amine (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled substrate solution, ensuring the temperature remains below 5 °C.

  • Reaction Execution: Stir the mixture at 0 °C to room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water to precipitate the product.[6]

  • Isolation: Collect the precipitated solid by filtration using a Buchner funnel. Wash the solid thoroughly with water to remove any residual DMF and succinimide.

  • Purification: Further purify the crude solid by washing with a solvent in which the desired product has low solubility but impurities are soluble (e.g., cold acetonitrile) or by recrystallization.[6] Column chromatography can be used if necessary to separate any isomeric by-products.

Chapter 5: Comparative Analysis and Process Considerations

The choice between the SNAr and Electrophilic Bromination pathways depends on several factors including starting material availability, cost, scalability, and control over isomer formation.

FeaturePathway I: SNAr ApproachPathway II: Electrophilic Bromination Approach
Starting Material 5,6-Dibromopyridin-2-amine5-Methoxypyridin-2-amine
Key Transformation Nucleophilic substitution of Br with OMeElectrophilic substitution with Br⁺
Number of Steps Potentially shorter if the starting material is readily available.Can be very direct if the precursor is available.
Regioselectivity Excellent. The reaction is highly selective for the C6 position.Moderate to Good. Potential for isomeric by-products (e.g., C3-bromo). Requires careful optimization.
Yield Typically high ( >80%).[5]Variable, depends heavily on reaction conditions.
Scalability Generally good. Sealed tube reactions can be adapted to flow chemistry or larger pressure vessels.Good. Standard batch processing conditions.
Primary Advantage Unambiguous regiochemical outcome.Potentially more atom-economical.
Primary Challenge Availability and cost of the di-bromo starting material.Controlling regioselectivity to avoid isomer separation.

Recommendation: For unambiguous synthesis where the final product's purity is paramount, the SNAr approach (Pathway I) is superior due to its inherent regioselectivity. For exploratory chemistry or if the 5-methoxypyridin-2-amine precursor is significantly more accessible, the Electrophilic Bromination route (Pathway II) is a viable option, provided that careful optimization is undertaken to maximize the yield of the desired C6-isomer.

Chapter 6: Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic routes. The Nucleophilic Aromatic Substitution pathway offers a reliable and high-yielding method with excellent control over regiochemistry, making it the preferred choice for predictable and scalable synthesis. The Electrophilic Bromination pathway provides a more direct route that is contingent on the careful management of reaction conditions to ensure selective functionalization at the C6 position. A thorough understanding of the mechanistic principles underpinning each approach allows chemists to make informed decisions, optimizing their synthetic strategy based on available resources, project timelines, and the stringent purity requirements of the pharmaceutical and agrochemical industries.

References

A-Strategic-Synthon-for-Modern-Drug-Discovery-A-Technical-Guide-to-6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. However, the true potential of this heterocycle is unlocked through precise functionalization. 6-Bromo-5-methoxypyridin-2-amine is a prime exemplar of a strategically substituted pyridine that serves as a versatile and highly valuable building block in the synthesis of complex bioactive molecules.[1]

This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, synthesis, and reactivity. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this synthon in their discovery programs.

Core Molecular Architecture and Nomenclature

The formal IUPAC name for this compound is This compound .[2] Its structure is characterized by a pyridine ring substituted with three key functional groups, each imparting distinct reactivity and utility.

  • 2-Amino Group (-NH₂): This primary amine serves as a crucial nucleophile and a handle for amide bond formation, sulfonylation, and the construction of fused heterocyclic systems.

  • 6-Bromo Group (-Br): Positioned ortho to the ring nitrogen, this halogen is an excellent leaving group, making it the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[2]

  • 5-Methoxy Group (-OCH₃): This electron-donating group modulates the electronic properties of the pyridine ring and can influence the molecule's solubility and metabolic profile.[2]

The unique spatial and electronic interplay of these three groups makes this compound a trifunctional building block, enabling sequential and regioselective chemical transformations.[2]

Chemical Structure and Identifiers

Below is the two-dimensional structure of this compound.

Chemical structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties is paramount for its effective use in synthesis, including planning reaction conditions and purification strategies.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 79491-43-3[1][2]
Molecular Formula C₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol [1][2]
Appearance Greyish brown to light yellow solid[1]
Melting Point 108-110 °C[3]
Boiling Point 307.5 ± 37.0 °C at 760 mmHg (Predicted)[3]
Density 1.6 ± 0.1 g/cm³ (Predicted)[2][3]
Flash Point 139.8 ± 26.5 °C (Predicted)[2][3]
SMILES COC1=C(Br)N=C(N)C=C1[2]
InChI Key UNAKBWCLMAJBON-UHFFFAOYSA-N[2]
Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 0-8 °C.[1][3] Keep away from incompatible materials.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

Synthesis and Reactivity Profile

The utility of this compound stems from the differential reactivity of its functional groups, which allows for a high degree of synthetic control.

Key Reaction Pathways

The strategic value of this compound lies in its capacity to undergo a variety of chemical transformations, most notably at the bromine and amine positions.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Suzuki Coupling\n(Aryl, Heteroaryl)", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Buchwald-Hartwig\nAmination (N-Arylation)", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Sonogashira Coupling\n(Alkynylation)", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="Amide/Sulfonamide\nFormation", fillcolor="#FCE8E6", fontcolor="#202124"]; F [label="Fused Heterocycle\nSynthesis", fillcolor="#FCE8E6", fontcolor="#202124"]; G [label="6-Aryl/Heteroaryl-\n5-methoxypyridin-2-amine", fillcolor="#E6F4EA", fontcolor="#202124"]; H [label="N-Aryl-6-bromo-\n5-methoxypyridin-2-amine", fillcolor="#E6F4EA", fontcolor="#202124"]; I [label="6-Alkynyl-\n5-methoxypyridin-2-amine", fillcolor="#E6F4EA", fontcolor="#202124"]; J [label="N-Acyl/Sulfonyl\nDerivatives", fillcolor="#E6F4EA", fontcolor="#202124"]; K [label="Imidazopyridines,\nPyrazolopyridines, etc.", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges A -> B [label="-Br site", color="#4285F4", fontcolor="#4285F4"]; A -> C [label="-Br site", color="#4285F4", fontcolor="#4285F4"]; A -> D [label="-Br site", color="#4285F4", fontcolor="#4285F4"]; A -> E [label="-NH2 site", color="#EA4335", fontcolor="#EA4335"]; A -> F [label="-NH2 site", color="#EA4335", fontcolor="#EA4335"]; B -> G [color="#34A853"]; C -> H [color="#34A853"]; D -> I [color="#34A853"]; E -> J [color="#34A853"]; F -> K [color="#34A853"]; } } Caption: Key reaction pathways for this compound.

  • Palladium-Catalyzed Cross-Coupling (at the C6-Br bond): The bromine atom is readily displaced in various cross-coupling reactions. This is the most powerful application of this synthon, allowing for the introduction of diverse molecular fragments.[2]

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.[2]

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex secondary or tertiary amine structures.[2]

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in the synthesis of many kinase inhibitors.

  • Reactions at the 2-Amino Group: The primary amine is a versatile nucleophile.

    • Acylation/Sulfonylation: Forms amides and sulfonamides, which are common functionalities in drug molecules for modulating properties and interacting with biological targets.

    • Condensation Reactions: Can be used as a dinucleophile to construct fused heterocyclic rings, such as imidazopyridines, which are prevalent in medicinal chemistry.[2]

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it an exceptionally useful intermediate for constructing libraries of compounds for high-throughput screening and lead optimization.[2] Its derivatives have been explored in a multitude of therapeutic areas.

  • Kinase Inhibitors: The aminopyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors. The ability to introduce diverse substituents at the 6-position via cross-coupling allows for the systematic exploration of the ATP-binding pocket to achieve potency and selectivity.

  • Neurological Disorders: This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1]

  • Anti-inflammatory and Anti-cancer Agents: Researchers have successfully utilized this building block in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.[1]

  • Agrochemicals: Beyond pharmaceuticals, it is also used in the formulation of advanced agrochemicals, such as herbicides and fungicides.[1]

The strategic placement of the functional groups allows for a modular approach to synthesis. For example, a Suzuki coupling at the 6-position can be followed by an acylation at the 2-amino group, enabling the rapid generation of diverse chemical entities from a single, advanced intermediate.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed, differentially reactive functional groups provide a robust platform for the efficient synthesis of complex, biologically relevant molecules. By understanding its core properties and reactivity, medicinal chemists can unlock its full potential, paving the way for the development of next-generation therapeutics.

References

fundamental reactivity of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of 6-Bromo-5-methoxypyridin-2-amine

Introduction

This compound is a trifunctional heterocyclic compound of significant interest in modern synthetic chemistry. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amino group on a pyridine scaffold makes it a highly versatile building block.[1][2] This guide provides an in-depth analysis of its core reactivity, focusing on the strategic application of its functional groups in palladium-catalyzed cross-coupling reactions and other key transformations. Primarily utilized as a key intermediate, this compound serves as a cornerstone in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors, with applications in developing anti-inflammatory agents, kinase inhibitors, and anti-cancer therapeutics.[1][3]

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic interplay between its constituent functional groups and the pyridine ring. Understanding this landscape is critical for predicting its behavior and designing successful synthetic strategies.

  • Pyridine Core: As a π-deficient heterocycle, the pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene. The ring nitrogen atom acts as a moderate electron-withdrawing group, influencing the electron density of the ring carbons.

  • Amino Group (-NH₂): Positioned at C2, the amino group is a powerful electron-donating group (EDG) through resonance. It significantly increases the electron density of the pyridine ring, particularly at the C3 and C5 positions, and enhances the nucleophilicity of the ring nitrogen.

  • Methoxy Group (-OCH₃): Located at C5, the methoxy group is also a strong EDG via resonance, further enriching the electron density of the ring system.

  • Bromo Group (-Br): The bromine atom at C6 is the primary site for cross-coupling reactions. While it is an ortho-para director and deactivating through induction, its role as an excellent leaving group in transition metal catalysis is its most synthetically valuable feature.

The combined electronic effects of the amino and methoxy groups make the pyridine ring electron-rich, which can influence the kinetics of palladium-catalyzed reactions. The primary reactive centers for synthetic diversification are the C6-Br bond and the C2-amino group.

Caption: Core reactivity sites of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for laboratory handling and reaction setup.

PropertyValueReference(s)
CAS Number 79491-43-3[1][2]
Molecular Formula C₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol [1][2]
Appearance Greyish brown to light yellow solid[1]
Melting Point 108-110 °C[4]
Boiling Point 307.5±37.0 °C at 760 mmHg[4]
Purity ≥ 95% (HPLC)[1]

Palladium-Catalyzed Cross-Coupling Reactions: The Synthetic Workhorse

The C(sp²)-Br bond at the C6 position is the most synthetically exploited site on the molecule, serving as a handle for forming new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the premier methods for these transformations.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling this compound with various aryl- or vinyl-boronic acids or esters. This reaction is fundamental to creating biaryl structures often found in kinase inhibitors and other pharmaceuticals.[3][6]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice. The electron-rich nature of the aminopyridine substrate can sometimes inhibit the oxidative addition step; however, for many standard couplings, this catalyst provides good yields.[7][8] For more challenging substrates, catalyst systems using modern biarylphosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor may offer improved performance.[8]

  • Base: An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial.[7][8] The base activates the boronic acid partner by forming a more nucleophilic boronate complex, which facilitates the transmetalation step. K₃PO₄ is often preferred as it is strong enough to promote the reaction without causing significant side reactions.[7]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or Toluene/H₂O, is typically used.[7][8] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)(Br)]Ln pd0->pd2_complex Oxidative Addition pd2_trans [Ar-Pd(II)-Ar']Ln pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product Product Release ArBr 6-Bromo-5-methoxy- pyridin-2-amine (Ar-Br) ArBr->pd2_complex ArBOH Ar'B(OH)₂ + Base ArBOH->pd2_trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of di- and tri-substituted amine products by coupling the C-Br bond with primary or secondary amines.[9] This reaction is indispensable for accessing novel amine derivatives that are otherwise difficult to synthesize.[10]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, Xantphos, BINAP).[10][11] These ligands are critical because they:

    • Promote the oxidative addition of the Pd(0) to the C-Br bond.

    • Facilitate the challenging reductive elimination step that forms the C-N bond, which is often the rate-limiting step.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[10] Its role is to deprotonate the amine starting material (or the amine coordinated to the palladium center), generating the palladium-amido intermediate necessary for reductive elimination.[11]

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.[10]

Simplified Buchwald-Hartwig Catalytic Cycle cluster_reactants pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)(Br)]Ln pd0->pd2_complex Oxidative Addition pd2_amido [Ar-Pd(II)-NR'R'']Ln pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product Product Release ArBr 6-Bromo-5-methoxy- pyridin-2-amine (Ar-Br) ArBr->pd2_complex Amine HNR'R'' + Base Amine->pd2_amido

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Reactivity of the 2-Amino Group

The primary amine at the C2 position is a versatile nucleophile. While it can potentially coordinate to the palladium catalyst and complicate cross-coupling reactions, this is often mitigated by modern catalyst systems.[7] Synthetically, it can be readily acylated, alkylated, or used as a handle to construct fused heterocyclic systems, further expanding the molecular diversity accessible from this starting material.

Synthetic Accessibility

While commercially available, understanding the synthesis of this compound provides context for its impurity profile and cost. A common synthetic route involves the methoxylation of a protected 2-amino-5-bromopyridine derivative, followed by deprotection.[12][13] For example, 2-amino-5-bromopyridine can be protected, then treated with sodium methoxide to install the methoxy group, and finally deprotected to yield the target compound.[12][13]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They represent standardized, field-proven methodologies for the key transformations discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

start Start setup To a dry Schlenk flask, add: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd(PPh₃)₄ (5 mol%) start->setup inert Evacuate and backfill flask with Argon (3x) setup->inert solvents Add degassed solvents via syringe: - 1,4-Dioxane (4 parts) - Water (1 part) inert->solvents heat Heat reaction at 85-95 °C with vigorous stirring solvents->heat monitor Monitor reaction progress by TLC or LC-MS (12-18h) heat->monitor workup Cool to RT, dilute with Ethyl Acetate. Filter through Celite. Wash organic layer with water and brine. monitor->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify via flash column chromatography. workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[7][8]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 volumetric ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting bromide).[7][14]

  • Reaction Execution: Heat the mixture to 85–95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 15-18 hours.[7]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of Argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.[10]

  • Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).[10]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.[10]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS. Reactions are often complete within 12–24 hours.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Purification: Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Summary and Outlook

This compound is a privileged scaffold whose reactivity is dominated by the C-Br bond, making it an ideal substrate for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The strategic selection of catalysts, ligands, and bases, grounded in an understanding of the molecule's electronic properties, enables the efficient and predictable synthesis of a vast range of complex nitrogen-containing heterocycles. As the demand for novel, highly functionalized small molecules continues to grow in drug discovery and materials science, the importance of versatile and well-understood building blocks like this compound will only increase. Future work may focus on developing more sustainable, lower-loading catalyst systems and expanding its application in other modern synthetic methodologies.

References

6-Bromo-5-methoxypyridin-2-amine safety data sheet and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-5-methoxypyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 79491-43-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this versatile chemical intermediate. The protocols described herein are built on a foundation of risk assessment, hazard mitigation, and regulatory compliance.

Compound Identification and Physicochemical Profile

This compound is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring an amine, a methoxy group, and a bromine atom on the pyridine core, makes it a key intermediate in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals.[1][2] A thorough understanding of its physical and chemical properties is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79491-43-3[1][2]
Molecular Formula C₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol [1][2]
Appearance Greyish brown to light yellow solid[1]
Melting Point 108-110°C[2]
Boiling Point (Predicted) 307.5 ± 37.0°C at 760 mmHg[2]
Density (Predicted) 1.6 ± 0.1 g/cm³[2]
Flash Point (Predicted) 139.8 ± 26.5°C[2]

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by examining data from structurally analogous compounds. Aromatic amines and halogenated pyridines often present significant health risks. The consistent hazard profile across multiple similar molecules, such as 5-Bromo-4-methoxypyridin-2-amine and 2-Amino-5-bromopyridine, provides a reliable basis for establishing precautionary measures.[3][4] It is imperative to handle this compound as hazardous until conclusive data becomes available.

The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential acute toxicity if ingested.[3][4]

Table 2: Inferred GHS Hazard Classification and Precautionary Statements

Hazard ClassHazard StatementPrecautionary Codes (Prevention)Reference
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP264, P270[3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationP264, P280[3][4][5]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritationP264, P280[3][4][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationP261, P271[3][4][5]
Causality of Hazards:

The toxicological profile of this compound is rooted in its chemical structure. The pyridine ring, an electron-deficient aromatic system, can be metabolized, while the amino group can participate in reactions that may be disruptive to biological systems. The bromine atom enhances the molecule's reactivity and lipophilicity, potentially facilitating its absorption through the skin.[6] Such compounds can irritate mucous membranes and the respiratory tract upon inhalation of dust particles.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions, followed by administrative controls and, finally, personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and reaction setup, must be performed within a properly functioning and certified chemical fume hood.[7][8] This is the most critical engineering control to prevent the inhalation of airborne particulates and to contain any potential spills.[7]

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls for chemical safety.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory when handling this compound.[9]

Table 3: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]Protects eyes from splashes and airborne dust particles.[5]
Hand Protection Chemically resistant nitrile rubber gloves. Gloves must be inspected prior to use and replaced immediately if contaminated or damaged.[8][9]Prevents skin contact and absorption.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Not typically required if work is conducted within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[10]Prevents inhalation of hazardous dust.

Standard Operating Procedures: Safe Handling Protocols

Adherence to standardized protocols is essential for mitigating risk.

Protocol for Weighing and Transferring Solid this compound
  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Work Area Setup: Place a weighing paper or boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of the solid compound from the stock bottle to the weighing paper. Perform this action slowly to minimize the generation of airborne dust.

  • Closure: Securely close the stock bottle immediately after dispensing.

  • Addition to Vessel: Transfer the weighed solid into the reaction vessel or solvent container within the fume hood.

  • Decontamination: Decontaminate the spatula with an appropriate solvent (e.g., ethanol) into a designated waste container. Dispose of the used weighing paper in the solid hazardous waste container.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[11]

General Hygiene and Best Practices
  • Avoid all contact with skin and eyes.[8]

  • Do not eat, drink, or smoke in the laboratory or when handling the product.[10]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[6]

Emergency Procedures

Preparedness is key to managing unexpected events.

First Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, seek immediate medical attention.[10][13]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[12][13]

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[12][13]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[10]

Spill Response

For a small spill of solid material within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[7]

  • Cleanup: Carefully sweep or scoop the contained material and absorbent into a clearly labeled hazardous waste container.[8]

  • Decontamination: Wipe the spill area with a suitable solvent and a cloth, disposing of all cleanup materials in the hazardous waste container.

  • Reporting: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Hazards from Combustion: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Storage and Waste Management

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] A recommended storage temperature is 0-8 °C.[1]

  • Keep away from sources of ignition and direct sunlight.[6][14]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[6][9]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[9]

  • Storage: Keep the waste container closed and store it in a designated satellite accumulation area.[9]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[8][9] Arrange for pickup and disposal through your institution's licensed Environmental Health and Safety (EHS) provider.[9]

cluster_1 Chemical Lifecycle & Waste Management A Procurement & Receiving B Inventory & Safe Storage A->B C Controlled Use (In Fume Hood) B->C D Waste Generation (Contaminated Materials) C->D E Segregated Waste Accumulation D->E F EHS Pickup & Disposal E->F

Caption: Workflow for the safe management and disposal of a chemical reagent.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-aryl-6-methoxypyridines in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[3][4]

The 2-amino-5-aryl-6-methoxypyridine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic placement of the amino, aryl, and methoxy groups provides a rich three-dimensional pharmacophore that can engage with various biological targets. Consequently, the development of robust and versatile synthetic routes to this class of compounds is of significant interest to researchers in drug discovery and development.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-5-methoxypyridin-2-amine with a range of arylboronic acids. We will delve into the rationale behind the selection of reaction components, offer a step-by-step experimental procedure, and discuss potential challenges and optimization strategies. The methodologies presented herein are designed to be a valuable resource for scientists engaged in the synthesis of novel chemical entities for therapeutic applications.

Understanding the Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The desired 2-amino-5-aryl-6-methoxypyridine product is formed, and the Pd(0) catalyst is regenerated.

For substrates like this compound, two key structural features can influence the reaction's success:

  • The 2-Amino Group: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[5] To mitigate this, the use of bulky, electron-rich phosphine ligands is often essential. These ligands can sterically hinder the coordination of the amino group and promote the desired catalytic cycle.[5]

  • The Electron-Rich Pyridine Ring: The presence of both an amino and a methoxy group makes the pyridine ring electron-rich. This can sometimes slow down the oxidative addition step. The choice of a suitable palladium precursor and ligand is crucial to overcome this.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for structurally similar 2-aminopyridine derivatives and is a robust starting point for optimization.[4][6]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Arylboronic AcidVariesCommercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially Available
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDegassed, DeionizedIn-house
Round-bottom flask or reaction vialAppropriate sizeStandard laboratory supplier
Magnetic stirrer and stir barStandard laboratory supplier
Heating mantle or oil bathStandard laboratory supplier
Inert atmosphere setup (Nitrogen or Argon)Standard laboratory supplier
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C under the inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 18 hours depending on the reactivity of the arylboronic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, K₃PO₄ B Add Pd(PPh₃)₄ Catalyst A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Add Solvents: 1,4-Dioxane & Degassed Water C->D E Heat and Stir (85-95 °C, 4-18 h) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up & Extraction G->H I Dry, Concentrate & Purify (Column Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Optimization and Troubleshooting

While the provided protocol is a robust starting point, optimization may be necessary for specific arylboronic acids or to improve yields.

Catalyst and Ligand Selection

For challenging substrates, or if the reaction with Pd(PPh₃)₄ is sluggish, a more sophisticated catalyst system may be required.[6] Consider screening other palladium sources and ligands.

Catalyst SystemLigandRationale
Pd(OAc)₂ / SPhosSPhosA bulky, electron-rich Buchwald ligand known to be effective for coupling electron-rich pyridines.[5]
Pd₂(dba)₃ / XPhosXPhosAnother highly active Buchwald ligand suitable for challenging couplings.
Pd-PEPPSI-IPrIPr (NHC ligand)N-heterocyclic carbene (NHC) ligands can offer enhanced stability and reactivity.
Base and Solvent Effects

The choice of base and solvent can significantly impact the reaction outcome.

  • Bases: While K₃PO₄ is a good starting point, other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be screened. Cs₂CO₃ is often more effective for difficult couplings but is also more expensive.

  • Solvents: Anhydrous solvents are crucial for reproducibility. While a 1,4-dioxane/water mixture is common, other solvent systems like toluene/water or THF/water can also be effective.

Common Issues and Solutions
IssuePotential CauseSuggested Solution
Low or No YieldInactive catalyst, suboptimal ligand, or incorrect base.Use a fresh batch of catalyst. Screen different ligands and bases as suggested above.[5]
DehalogenationThe bromo group is replaced by hydrogen.This can be caused by trace palladium hydride species. Screening different bases and solvents may mitigate this side reaction.
Homocoupling of Boronic AcidPresence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and maintain a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling.

Visualizing the Catalytic Cycle

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-Br Pd0->PdII_complex OxAdd Oxidative Addition Diorgano_PdII R¹-Pd(II)L₂-Ar PdII_complex->Diorgano_PdII Transmetal Transmetalation Boronate ArB(OH)₃⁻ Base Base (e.g., K₃PO₄) Base->Boronate activates Diorgano_PdII->Pd0 Product R¹-Ar Diorgano_PdII->Product releases RedElim Reductive Elimination R1Br R¹-Br (6-Bromo-5-methoxy- pyridin-2-amine) ArBOH2 Ar-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers an efficient and versatile route to a valuable class of compounds for drug discovery. The protocol presented in this application note provides a solid foundation for the synthesis of 2-amino-5-aryl-6-methoxypyridines. By understanding the key reaction parameters and potential challenges, researchers can effectively troubleshoot and optimize conditions to generate diverse libraries of these promising molecules for biological evaluation.

References

The Strategic Application of 6-Bromo-5-methoxypyridin-2-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitor discovery. Among the myriad of functionalized pyridines, 6-Bromo-5-methoxypyridin-2-amine has emerged as a particularly valuable and versatile building block.[1][2] Its unique trifunctional nature—a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amino group—provides a strategic platform for the construction of complex molecular architectures with potent and selective biological activities.[1] The bromine atom at the 6-position serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are pivotal in modern drug discovery, enabling the systematic and efficient exploration of chemical space to optimize a compound's interaction with the target kinase.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors, complete with field-proven protocols and mechanistic insights.

Core Synthetic Strategies: Unleashing the Potential of this compound

The strategic placement of the bromo, methoxy, and amino groups on the pyridine ring allows for a diverse array of chemical transformations. The two most powerful and widely employed methods for elaborating the this compound core are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building Bi-aryl Scaffolds for Kinase Recognition

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of bi-aryl structures commonly found in kinase inhibitors.[3] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 6-position of the pyridine ring. These appended ring systems can be tailored to interact with specific pockets within the ATP-binding site of a target kinase, thereby enhancing potency and selectivity.

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed due to their efficiency in catalyzing the cross-coupling of aryl halides with boronic acids.[3][4] The base, typically a carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle. The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to ensure the solubility of both the organic and inorganic reaction components.

Suzuki_Miyaura_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reaction Setup (Inert Atmosphere) Reaction Setup (Inert Atmosphere) This compound->Reaction Setup (Inert Atmosphere) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup (Inert Atmosphere) Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup (Inert Atmosphere) Base Base Base->Reaction Setup (Inert Atmosphere) Heating & Stirring Heating & Stirring Reaction Setup (Inert Atmosphere)->Heating & Stirring Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC/LC-MS)->Work-up & Extraction Purification (Column Chromatography) Purification (Column Chromatography) Work-up & Extraction->Purification (Column Chromatography) 6-Aryl-5-methoxypyridin-2-amine 6-Aryl-5-methoxypyridin-2-amine Purification (Column Chromatography)->6-Aryl-5-methoxypyridin-2-amine

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

    • Potassium carbonate (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Nitrogen or Argon gas

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • To a round-bottom flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.

    • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

    • Add the 1,4-dioxane and water solvent mixture to the flask.

    • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the arylboronic acid.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-5-methoxypyridin-2-amine derivative.

Parameter Recommended Starting Conditions Notes
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl₂Catalyst choice can influence reaction efficiency.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can be critical for challenging substrates.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMF/WaterSolvent composition affects solubility and reaction rate.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction is indispensable in medicinal chemistry for the synthesis of arylamines, a common motif in kinase inhibitors that often interact with the hinge region of the kinase domain.[5] Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines at the 6-position, providing a facile route to novel aminopyridine derivatives.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent.[6] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product.[6] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often crucial for promoting both the oxidative addition and reductive elimination steps. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to facilitate the deprotonation of the coordinated amine.

Buchwald_Hartwig_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reaction Setup (Inert Atmosphere) Reaction Setup (Inert Atmosphere) This compound->Reaction Setup (Inert Atmosphere) Amine Amine Amine->Reaction Setup (Inert Atmosphere) Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Setup (Inert Atmosphere) Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction Setup (Inert Atmosphere) Base Base Base->Reaction Setup (Inert Atmosphere) Heating & Stirring Heating & Stirring Reaction Setup (Inert Atmosphere)->Heating & Stirring Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Work-up & Purification Work-up & Purification Reaction Monitoring (TLC/LC-MS)->Work-up & Purification 6-(Amino)-5-methoxypyridin-2-amine 6-(Amino)-5-methoxypyridin-2-amine Work-up & Purification->6-(Amino)-5-methoxypyridin-2-amine PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Inhibitor Kinase Inhibitor (Derived from 6-Bromo-5-methoxy pyridin-2-amine) Inhibitor->PI3K

References

Application Notes & Protocols: 6-Bromo-5-methoxypyridin-2-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a structural motif consistently found in a vast array of FDA-approved therapeutics.[1][2][3] Its prevalence is due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Within this class, 6-Bromo-5-methoxypyridin-2-amine emerges as a particularly powerful and versatile building block for drug discovery programs.[4] Its trifunctional nature—a reactive bromine handle for cross-coupling, a key hydrogen-bonding amine, and a modulating methoxy group—provides a pre-engineered platform for the rapid generation of diverse and complex molecular architectures.[5]

This guide provides an in-depth exploration of this compound, moving beyond simple properties to detail its strategic application, field-proven synthetic protocols, and the chemical logic that underpins its use in constructing novel therapeutic agents, particularly kinase inhibitors and neurological agents.[4][5]

Physicochemical Profile and Strategic Value

The utility of this compound stems from the distinct and synergistic roles of its three functional groups, which allow for controlled, sequential, and diverse chemical modifications.

PropertyData
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol [5]
CAS Number 79491-43-3[5]
Appearance Light yellow to green-yellow solid[6]
SMILES COC1=C(Br)N=C(N)C=C1[5]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[6]
  • The Bromine Atom (C6-Position): The Reaction Handle. The bromine atom is the primary site for synthetic elaboration. Its C-Br bond is significantly weaker than a corresponding C-Cl bond, making it more susceptible to oxidative addition by palladium(0) catalysts.[7] This enhanced reactivity allows for cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to proceed under milder conditions with lower catalyst loadings, which is critical for preserving sensitive functional groups on coupling partners.[5][7]

  • The Amino Group (C2-Position): The Biological Anchor. The 2-amino group is a cornerstone of this scaffold's biological activity. As a potent hydrogen bond donor, it frequently serves as the "hinge-binding" element in kinase inhibitors, anchoring the molecule into the ATP-binding site of the target enzyme—a crucial interaction for achieving high potency.[8] Beyond this, it can be a site for further derivatization or can participate in condensation reactions to form more complex heterocyclic systems.[5]

  • The Methoxy Group (C5-Position): The Modulator. The methoxy group is not merely a passive substituent. It acts as an electron-donating group, influencing the electronic character and reactivity of the pyridine ring.[5] Furthermore, it can improve key physicochemical properties such as solubility and metabolic stability.[5] In some contexts, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[9]

Core Applications in Drug Discovery

The unique arrangement of functional groups makes this compound an ideal starting point for several classes of therapeutic agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 2-aminopyridine motif is a well-established hinge-binder. By using the C6-bromo position as a coupling site, medicinal chemists can systematically introduce a variety of aryl and heteroaryl groups to probe the hydrophobic regions of the kinase active site, thereby optimizing potency and selectivity.[8] The development of potent Src/Abl inhibitors like Dasatinib, which features a related 2-aminopyrimidine core, highlights the success of this overall strategy.[10][11]

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor 2-Amino Group Pyridine Core R¹ Group (from Suzuki) R² Group (from Buchwald) inhibitor:f0->hinge H-Bond Interaction (Key for Affinity) inhibitor:f2->pocket Fills Pocket (Drives Potency & Selectivity) inhibitor:f3->solvent Improves Properties (e.g., Solubility)

Caption: Role of the this compound scaffold in kinase inhibition.

GPCR Modulators and Neurological Agents

The scaffold has been successfully employed in the synthesis of agents targeting G-protein coupled receptors (GPCRs). It serves as a core for building inhibitors of dopamine D2/D3 receptors and serotonin 5-HT3 antagonists, which are relevant targets for various neurological and psychiatric disorders.[5]

Gamma-Secretase Modulators (GSMs)

In the pursuit of treatments for Alzheimer's disease, a methoxypyridine motif was incorporated into a series of gamma-secretase modulators. This modification led to compounds with enhanced potency in reducing the production of amyloid-β 42 (Aβ42) peptide and also conferred superior solubility, a critical parameter for drug development.[9]

Key Synthetic Transformations & Protocols

Palladium-catalyzed cross-coupling reactions are the workhorse transformations for elaborating the this compound core. The following protocols provide detailed, step-by-step methodologies for the two most common and impactful reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 6-Bromo-5-methoxy pyridin-2-amine suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine (R¹R²NH) Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product C-C Coupled Product (Aryl/Heteroaryl Addition) suzuki_reagents->suzuki_product Forms C-C bond buchwald_product C-N Coupled Product (Amine Addition) buchwald_reagents->buchwald_product Forms C-N bond

Caption: Key synthetic workflows starting from this compound.

Protocol 1: Suzuki-Miyaura C-C Coupling

Objective: To synthesize 5-methoxy-6-phenylpyridin-2-amine by coupling the title compound with phenylboronic acid, demonstrating a typical C-C bond formation.

Rationale: This reaction is fundamental for installing aryl or heteroaryl moieties, which are often crucial for achieving potent biological activity by interacting with hydrophobic pockets in target proteins.[8][12] The choice of a palladium catalyst and a base is critical for activating the boronic acid and facilitating the catalytic cycle.[12]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 203 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate the atmosphere, then backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.[12]

  • Solvent and Catalyst Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe. Follow this by adding the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). The mixture will typically turn yellow or brown.

  • Reaction: Heat the reaction mixture to 90-95 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 8-16 hours).[13]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).[12]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[13]

Protocol 2: Buchwald-Hartwig C-N Amination

Objective: To synthesize N-benzyl-5-methoxy-6-(phenylamino)pyridin-2-amine, demonstrating a typical C-N bond formation with a secondary amine.

Rationale: The Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, which can be used to modulate solubility, tune basicity, or add new vectors for target interaction.[14][15] This reaction requires a strong, non-nucleophilic base to deprotonate the amine and a bulky, electron-rich phosphine ligand to facilitate the rate-limiting reductive elimination step from the palladium center.[14][16]

Materials:

  • This compound (1.0 equiv)

  • Aniline (a primary amine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk tube or sealed vial, magnetic stir bar, inert gas supply

Step-by-Step Methodology:

  • Glovebox/Inert Setup: In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube. This base is highly hygroscopic and must be handled in an inert environment.

  • Reagent Addition: To the same tube, add Pd₂(dba)₃ (0.02 mmol, 18 mg), Xantphos (0.04 mmol, 23 mg), and this compound (1.0 mmol, 203 mg).

  • Solvent and Amine: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the aniline (1.2 mmol, 110 µL).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).[16]

  • Work-up: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material should be purified by flash column chromatography on silica gel to afford the desired C-N coupled product.[16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed functionalities provide a robust and flexible platform for medicinal chemists to rapidly explore structure-activity relationships. The reliability of modern cross-coupling methodologies, as detailed in the protocols above, ensures that this building block can be efficiently transformed into diverse libraries of novel compounds. Its proven success in the synthesis of kinase inhibitors and other biologically active molecules solidifies its position as an invaluable asset for researchers and scientists dedicated to the development of next-generation therapeutics.

References

Application Notes and Protocols for 6-Bromo-5-methoxypyridin-2-amine in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Covalent Probes in Unlocking the Druggable Proteome

The landscape of drug discovery is continually evolving, with a renewed and strategic interest in targeted covalent inhibitors. These molecules offer the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional non-covalent binders. A key strategy in the discovery of novel covalent ligands is the use of electrophilic fragment-based screening, a powerful approach to identify reactive sites on proteins of interest directly in a complex biological system.

This guide focuses on the application of 6-Bromo-5-methoxypyridin-2-amine as a versatile electrophilic fragment for covalent ligand discovery and chemoproteomics. The inherent reactivity of the 2-bromopyridine moiety towards nucleophilic amino acid residues, particularly cysteine, makes this compound a valuable tool for identifying and characterizing ligandable sites within the proteome. We will delve into the underlying principles of its reactivity and provide detailed protocols for its application in proteomics research, with a focus on mass spectrometry-based workflows.

Core Principles: Leveraging the 2-Bromopyridine Warhead for Cysteine Targeting

The utility of this compound as a proteomic probe is centered on the electrophilic nature of the carbon atom bearing the bromine at the 2-position of the pyridine ring. This carbon is susceptible to nucleophilic attack by the thiol group of cysteine residues, leading to the formation of a stable covalent thioether bond.

The reactivity of halopyridines with thiols is influenced by the electronic properties of the pyridine ring and the nature of the halogen. Bromine is a good leaving group, making the 2-bromopyridine a moderately reactive electrophile suitable for fragment screening. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The reaction is most efficient at a slightly basic pH (typically 7.5-8.5), which favors the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[1][2] This pH dependence can be exploited to fine-tune the reactivity and selectivity of the probe.

Covalent Modification of Cysteine cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Residue) Covalent_Adduct Protein-S-pyridin-2-amine (Covalent Adduct) Protein_Cys->Covalent_Adduct Nucleophilic Attack Probe This compound Probe->Covalent_Adduct

Caption: Covalent modification of a protein cysteine residue by this compound.

Data Presentation: Comparative Reactivity of Electrophilic Warheads

The choice of an electrophilic warhead is a critical parameter in the design of a covalent probe. The reactivity of the warhead must be balanced to ensure sufficient reaction with the target protein while minimizing non-specific labeling. The table below provides a qualitative comparison of commonly used electrophiles in covalent fragment screening.

Electrophilic WarheadRelative Reactivity with CysteineNotes
IodoacetamideHighOften used for general cysteine alkylation, can be less selective.
Bromopyridine Moderate Good balance of reactivity and selectivity, suitable for fragment screening.
ChloroacetamideModerateCommonly used in fragment libraries, generally stable.[3]
AcrylamideModerate to LowMichael acceptor, widely used in approved covalent drugs.
FluorosulfonylHighReacts with a broader range of nucleophiles, including lysine and tyrosine.

Experimental Protocols: Chemoproteomic Screening with this compound

This section provides a detailed protocol for a typical chemoproteomic screening experiment using this compound to identify protein targets in a complex cell lysate. The workflow is based on established methods for electrophilic fragment screening with mass spectrometry-based detection.

Chemoproteomic Workflow cluster_prep Sample Preparation cluster_reaction Covalent Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Lysate Cell Lysate Preparation Incubation Incubation of Lysate with Probe Lysate->Incubation Probe_Prep Probe Preparation (this compound in DMSO) Probe_Prep->Incubation Quench Quenching (e.g., DTT) Incubation->Quench Reduction Reduction & Alkylation (DTT & IAA) Quench->Reduction Digestion Proteolytic Digestion (e.g., Trypsin) Reduction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Identification of modified peptides) LCMS->Data_Analysis

Caption: A typical chemoproteomic workflow for identifying protein targets of this compound.

Protocol 1: Intact Protein Analysis for Hit Identification

This protocol is designed for the initial screening of a purified protein or a simple protein mixture to identify covalent binding.

Materials:

  • Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.4)

  • This compound (stock solution in DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Protein Preparation: Prepare the protein solution at a final concentration of 1-5 µM in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution. Add the this compound stock solution to a final concentration of 50-200 µM. A DMSO control should be run in parallel. The final DMSO concentration should be kept below 1%.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM.

  • Sample Preparation for LC-MS: Dilute the sample with LC-MS grade water containing 0.1% formic acid to a final protein concentration suitable for your mass spectrometer (typically in the low micromolar to high nanomolar range).

  • LC-MS Analysis: Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a suitable reversed-phase column for protein separation. The mass spectrometer should be operated in intact protein analysis mode.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weight of the protein. A mass shift corresponding to the molecular weight of the fragment minus the mass of HBr indicates covalent modification.

Protocol 2: Peptide-centric Proteomic Profiling for Target and Site Identification

This protocol is designed for identifying the specific protein targets and the site of modification within a complex proteome.

Materials:

  • Cell lysate (prepared in a suitable lysis buffer without detergents if possible, or with a mass spectrometry-compatible detergent)

  • This compound (stock solution in DMSO)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Urea

  • Tris-HCl buffer

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Lysate Preparation: Prepare a cell lysate at a protein concentration of 1-5 mg/mL.

  • Covalent Labeling: Treat the lysate with this compound at a final concentration of 50-200 µM. A DMSO control is essential. Incubate at 37°C for 1-2 hours.

  • Reduction and Alkylation: Denature the proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds with DTT (10 mM final concentration) for 1 hour at 37°C. Alkylate free cysteines with IAA (55 mM final concentration) for 30 minutes in the dark at room temperature.

  • Proteolytic Digestion: Dilute the sample with Tris-HCl buffer (e.g., 100 mM, pH 8.0) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity. Desalt the peptides using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). Include a variable modification on cysteine corresponding to the mass of the this compound fragment minus HBr. The identification of peptides with this modification will reveal the protein targets and the specific cysteine residues that were labeled.

Trustworthiness: Self-Validating Systems in Your Experiments

To ensure the reliability of your results, incorporate the following self-validating steps into your experimental design:

  • Dose-Response: Perform the labeling reaction with a range of probe concentrations to demonstrate a dose-dependent increase in protein modification.

  • Time-Course: Analyze the reaction at different incubation times to understand the kinetics of the covalent modification.

  • Competition Experiment: Pre-incubate the proteome with a known, non-covalent binder for a suspected target protein. A reduction in labeling by this compound would suggest binding at the same site.

  • Negative Control: Use a structurally similar but non-reactive analog of the probe, if available, to demonstrate that the observed labeling is due to the electrophilic warhead.

Conclusion and Future Directions

This compound represents a valuable and accessible chemical tool for the exploration of the ligandable proteome. Its moderate reactivity makes it an ideal candidate for fragment-based covalent ligand discovery, enabling the identification of novel druggable sites on a wide range of protein targets. The protocols outlined in this guide provide a robust framework for the application of this compound in chemoproteomic workflows. Future work could involve the synthesis of derivatives of this compound with additional functionalities, such as an alkyne or azide handle, to enable downstream applications like pull-down experiments and fluorescence imaging.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-5-methoxypyridin-2-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][2][3] Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic versatility. 6-Bromo-5-methoxypyridin-2-amine, in particular, is a highly valuable building block. The bromine atom at the 6-position serves as a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.[4]

Palladium-catalyzed reactions have revolutionized modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[5][6] These transformations are indispensable in drug discovery, enabling the rapid assembly of complex molecular architectures from readily available starting materials.[7] This guide provides an in-depth exploration of two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as applied to this compound.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

The remarkable efficacy of palladium-catalyzed cross-coupling reactions is rooted in a well-defined catalytic cycle.[8][9] While specific details can vary, the fundamental mechanism for most C-C and C-N bond-forming reactions involves three key stages:

  • Oxidative Addition : The active Palladium(0) catalyst inserts itself into the carbon-bromine bond of the this compound. This step forms a new Palladium(II) complex and is often the rate-determining step of the cycle.[10]

  • Transmetalation (for C-C Coupling) or Amine Coordination/Deprotonation (for C-N Coupling) :

    • In Suzuki coupling, an organoboron compound (activated by a base) transfers its organic group to the palladium center, displacing the bromide.[10]

    • In Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium center. A base then removes a proton from the amine, forming a palladium-amido intermediate.[11][12]

  • Reductive Elimination : The two organic fragments bound to the palladium center couple together, forming the desired product and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

The choice of ligand is paramount to the success of these reactions. Ligands, typically electron-rich, sterically hindered phosphines, stabilize the palladium center, enhance its reactivity, and facilitate the crucial oxidative addition and reductive elimination steps.[13][14][15]

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex L_n(Br)Pd(II)-Ar (Oxidative Addition Complex) pd0->oa_complex trans_complex L_n(R)Pd(II)-Ar (Transmetalation Complex) oa_complex->trans_complex trans_complex:s->pd0:e product Ar-R (Coupled Product) trans_complex->product caption General Palladium Catalytic Cycle

Caption: General Palladium Catalytic Cycle.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl bonds by coupling an organohalide with a boronic acid or ester.[16] Its tolerance of a wide variety of functional groups makes it particularly suitable for complex molecule synthesis in drug discovery.[17]

Detailed Experimental Protocol

Materials:

  • Aryl Halide: this compound

  • Boronic Acid: Arylboronic acid (1.2 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a ligand like SPhos (4 mol%)[18]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst/ligand, and the base.

  • Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[19]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 0.2 M reaction) via syringe.

  • Reaction Execution: Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.[16]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-methoxypyridin-2-amine.[18]

Suzuki_Workflow start Start setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (85-100 °C, 12-18h) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 6. Aqueous Work-up (Dilute, Wash, Dry) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify end Pure Product purify->end caption Suzuki Coupling Experimental Workflow

Caption: Suzuki Coupling Experimental Workflow.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[11] This reaction is exceptionally powerful for synthesizing substituted anilines and heteroaromatic amines, which are common substructures in pharmaceuticals.[20]

Detailed Experimental Protocol

Materials:

  • Aryl Halide: this compound

  • Amine: Primary or secondary amine (1.2 equivalents)

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) with a bulky phosphine ligand such as Xantphos (4 mol%) or XPhos (4 mol%).[12][21]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base to an oven-dried Schlenk tube.[22]

  • Reagent Addition: Add the this compound (1.0 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 eq).[4]

  • Reaction Execution: Heat the sealed tube in a preheated oil bath to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.[22]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired N-substituted 5-methoxypyridin-2,6-diamine derivative.[23]

Buchwald_Hartwig_Workflow start Start setup 1. Combine Catalyst, Ligand, Base (under Inert Atmosphere) start->setup add_reagents 2. Add Aryl Halide setup->add_reagents inert 3. Seal, Evacuate/Backfill add_reagents->inert add_solvent_amine 4. Add Anhydrous Solvent & Amine inert->add_solvent_amine heat 5. Heat and Stir (90-110 °C, 12-24h) add_solvent_amine->heat monitor 6. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 7. Filter through Celite, Wash, and Dry monitor->workup Reaction Complete purify 8. Purify (Column Chromatography) workup->purify end Pure Product purify->end caption Buchwald-Hartwig Amination Workflow

References

creating novel bioactive molecules from 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Bioactive Molecules from 6-Bromo-5-methoxypyridin-2-amine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and, ultimately, the potential for identifying novel bioactive agents. This compound is a trifunctional building block of significant strategic importance.[1] Its pyridine core is a "privileged structure," a motif frequently found in approved pharmaceuticals and biologically active compounds.[2][3] The molecule's true synthetic power, however, lies in the orthogonal reactivity of its functional groups:

  • The 6-Bromo Position: This serves as a highly versatile synthetic handle, primed for palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than the corresponding chloro-analog, often allowing for milder reaction conditions and higher yields in transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This position is the primary vector for introducing molecular diversity.

  • The 2-Amino Group: This group is a key pharmacophoric element, capable of acting as a hydrogen bond donor and a nucleophile.[5] Its presence is crucial for interactions with biological targets and offers a secondary site for derivatization to fine-tune a molecule's properties.[6][7]

  • The 5-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions and potentially contributing to favorable pharmacokinetic properties like solubility and metabolic stability.[1]

This guide provides detailed protocols and the underlying scientific rationale for leveraging this scaffold to construct libraries of novel molecules. We will focus on two of the most robust and widely adopted methods in medicinal chemistry: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methods form the cornerstone of strategies aimed at developing new therapeutic agents, from kinase inhibitors to treatments for neurological disorders.[8][9]

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and heteroaryl-aryl structures, which are central motifs in many classes of pharmaceuticals.[10] The reaction facilitates the palladium-catalyzed cross-coupling of the C-Br bond with a wide variety of organoboron reagents (boronic acids and esters).[11]

Causality Behind the Experimental Design

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The choice of catalyst, ligand, base, and solvent is critical for success.

  • Catalyst/Ligand: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or dppf) are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[13]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required for the transmetalation step, where the organic moiety is transferred from boron to the palladium center. The choice of base can significantly impact yield and mitigate side reactions.[12][13]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the transmetalation.[12] Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[13]

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Flame-dry Schlenk flask p2 Add this compound, Boronic Acid, and Base p1->p2 p3 Add Pd Catalyst and Ligand p2->p3 p4 Evacuate and backfill with Argon (3x) p3->p4 r1 Add Degassed Solvent p4->r1 r2 Heat to 80-110 °C with vigorous stirring r1->r2 r3 Monitor by TLC or LC-MS (2-18 hours) r2->r3 w1 Cool to RT, dilute with Ethyl Acetate r3->w1 w2 Wash with H₂O and Brine w1->w2 w3 Dry organic layer (Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Flash Column Chromatography w4->w5

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of Aryl-Substituted 5-Methoxypyridin-2-amines

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)

  • SPhos (2 x mol% of Pd)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 203 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and the ligand, then add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Potential Issue Cause Troubleshooting & Optimization Strategy
Protodeboronation Hydrolysis of the boronic acid starting material.Use fresh boronic acid, consider more stable pinacol esters, or shorten reaction times.[13]
Dehalogenation Replacement of the bromine atom with hydrogen.Can be caused by trace palladium hydride species. Screen different bases or solvents to mitigate this.[13]
Low Yield/No Reaction Catalyst inhibition or deactivation.The pyridine nitrogen can coordinate to the palladium. Use bulky, electron-rich ligands like SPhos or XPhos to prevent this. Ensure all reagents and solvents are anhydrous and degassed.[13]
Homocoupling Boronic acid coupling with itself.Caused by oxygen in the reaction. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[13]

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction in organic synthesis, providing a powerful and general method for forming C-N bonds.[14][15] It enables the coupling of the 6-bromo position with a vast range of primary and secondary amines, an essential transformation for creating molecules with diverse pharmacological profiles, particularly in CNS drug discovery.[6]

Causality Behind the Experimental Design

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation by a base to form a palladium-amido intermediate, and reductive elimination to furnish the product.[16]

  • Catalyst/Ligand: Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, DavePhos) are paramount. They accelerate the crucial reductive elimination step, which is often the rate-limiting step for C-N bond formation.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine while it is coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle. As with all palladium catalysis, thorough degassing is mandatory.

Buchwald_Workflow cluster_prep Preparation (Glovebox or Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 To an oven-dried Schlenk tube, add Pd Catalyst, Ligand, and Base (NaOtBu) p2 Add this compound and the desired Amine p1->p2 r1 Add Anhydrous, Degassed Toluene or Dioxane p2->r1 r2 Seal the tube and heat to 80-110 °C r1->r2 r3 Monitor by TLC or LC-MS (4-24 hours) r2->r3 w1 Cool to RT, dilute with Ethyl Acetate r3->w1 w2 Filter through a pad of Celite® to remove Pd salts w1->w2 w3 Wash with H₂O and Brine w2->w3 w4 Dry organic layer, concentrate w3->w4 w5 Purify by Flash Column Chromatography w4->w5

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-Substituted 6-Amino-5-methoxypyridin-2-amines

This protocol requires stringent anhydrous and anaerobic conditions. Working in a glovebox is ideal.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Schlenk tube or sealed tube with stir bar

  • Inert gas supply (Argon or Nitrogen) / Glovebox

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), Xantphos (e.g., 23.1 mg, 0.04 mmol), and NaOtBu (e.g., 135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (203 mg, 1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube tightly with a Teflon screw cap and remove it from the glovebox. Place the tube in a preheated oil bath or heating block at 90-110 °C and stir.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a short pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired N-substituted aminopyridine.

Part 3: Sequential Derivatization Strategies

The power of this compound lies in the ability to perform sequential reactions. After a successful cross-coupling at the 6-position, the 2-amino group remains available for further functionalization, such as acylation, sulfonylation, or reductive amination, adding another dimension of chemical diversity.

Sequential_Strategy Start 6-Bromo-5-methoxy pyridin-2-amine Intermediate Cross-Coupled Product (Aryl or Amino substituent at C6) Start->Intermediate Step 1: Suzuki or Buchwald-Hartwig (Protocols 1 & 2) Final Final Diversified Molecule (Acylated at C2-amine) Intermediate->Final Step 2: Acylation of 2-Amino Group

Caption: Logic flow for a two-step diversification strategy.
Protocol Example: Acylation of the 2-Amino Group

This protocol describes the formation of an amide bond after a Suzuki coupling has been performed.

Materials:

  • Product from Suzuki or Buchwald-Hartwig reaction (1.0 equiv)

  • Acyl chloride or Acetic anhydride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with stir bar

Procedure:

  • Dissolve the starting aminopyridine (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.

  • Add the base (e.g., triethylamine, 1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Conclusion

This compound is an exceptionally valuable and versatile starting material for the synthesis of novel molecular entities. The robust and high-yielding palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable pathways to rapidly generate extensive libraries of C-6 functionalized derivatives. Subsequent modification of the C-2 amino group further expands the accessible chemical space. The protocols and strategies outlined in this guide provide researchers, scientists, and drug development professionals with a validated framework to harness the full potential of this scaffold in the quest for new and improved bioactive molecules.

References

The Strategic Application of 6-Bromo-5-methoxypyridin-2-amine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Modern Crop Protection

The pyridine ring is a privileged scaffold in contemporary agrochemical design, forming the core of numerous high-performing fungicides, herbicides, and insecticides. Its unique electronic properties, metabolic stability, and the ability to present substituents in a defined three-dimensional space make it an ideal foundation for molecules that interact with specific biological targets. Within the vast library of pyridine-based building blocks, 6-Bromo-5-methoxypyridin-2-amine stands out as a particularly valuable intermediate. This document provides a detailed guide for researchers and synthetic chemists on the strategic utilization of this compound in the development of next-generation crop protection agents.

The strategic placement of the bromo, methoxy, and amino groups on the pyridine ring of this compound offers a versatile handle for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.[1][2] The amino and methoxy groups, in turn, modulate the electronic properties of the ring and can influence the biological activity of the final product. This allows for the rational design of novel agrochemicals with enhanced efficacy and improved environmental profiles.[3]

This guide will delve into the practical applications of this compound, with a focus on its use in Suzuki-Miyaura cross-coupling reactions to generate novel fungicidal candidates. The protocols provided are designed to be robust and reproducible, and the accompanying scientific rationale aims to empower researchers to adapt and innovate upon these methods.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of Novel Fungicides

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In the context of agrochemical synthesis, it allows for the efficient linkage of the this compound core to a variety of aryl and heteroaryl boronic acids or their esters. This modular approach enables the rapid generation of a library of diverse compounds for biological screening. The resulting biaryl structures are frequently found in potent fungicides, such as those targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[2][4]

The heightened reactivity of the carbon-bromine bond compared to a carbon-chlorine bond facilitates the rate-determining oxidative addition step in the palladium catalytic cycle.[1] This often allows for milder reaction conditions, lower catalyst loadings, and ultimately, more efficient and cost-effective syntheses.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Chlorophenylboronic Acid

This protocol details a representative Suzuki-Miyaura reaction to synthesize 6-(4-chlorophenyl)-5-methoxypyridin-2-amine, a key intermediate for a novel class of fungicides.

Materials:

  • This compound

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the reaction flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) to the reaction flask, followed by the catalyst solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-chlorophenyl)-5-methoxypyridin-2-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Ligand: Triphenylphosphine is a common and effective ligand for Suzuki-Miyaura couplings. It stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling protocol and provides guidance for optimization.

ParameterExpected Result/ConditionOptimization Notes
Yield 75-90%Can be influenced by the purity of starting materials, efficiency of inerting, and the choice of palladium catalyst and ligand.
Reaction Time 12-16 hoursMonitor by TLC/LC-MS. Prolonged reaction times may lead to byproduct formation.
Catalyst Loading 2 mol% Pd(OAc)₂May be reduced for large-scale synthesis, but initial optimization should start in this range.
Temperature 90 °CLower temperatures may result in incomplete conversion, while higher temperatures could lead to catalyst decomposition.
Base Equivalents 2.5 eq K₂CO₃Using a sufficient excess of base is critical for driving the reaction to completion.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key chemical transformation and the overall workflow for the synthesis and application of agrochemicals derived from this compound.

Suzuki_Miyaura_Reaction reagent1 This compound product 6-Aryl-5-methoxypyridin-2-amine (Agrochemical Precursor) reagent1->product Pd Catalyst, Base reagent2 Ar-B(OH)₂ reagent2->product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Agrochemical_Workflow start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (Fungicidal Activity) purification->screening optimization Lead Optimization screening->optimization

Caption: Workflow for agrochemical discovery from the precursor.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of diverse molecular libraries for biological screening. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this intermediate in the development of next-generation crop protection solutions. The continued exploration of new catalytic systems and reaction partners will undoubtedly expand the synthetic utility of this compound and lead to the discovery of even more effective and sustainable agrochemicals.

References

Application Notes & Protocols: Strategic Derivatization of 6-Bromo-5-methoxypyridin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthetic derivatization of 6-Bromo-5-methoxypyridin-2-amine, a trifunctional heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its unique arrangement of a reactive bromo group, an electron-donating methoxy substituent, and a primary amine offers multiple handles for chemical modification. We present detailed protocols and technical insights for two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These techniques are fundamental for generating diverse libraries of novel molecules with potential therapeutic applications, including the development of anti-inflammatory and anti-cancer agents.[2]

Introduction: The Strategic Value of this compound

This compound is a highly versatile scaffold in the synthesis of complex organic molecules. Its utility is derived from the distinct reactivity of its three functional groups:

  • The 6-Bromo Group: This is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker than a carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition in catalytic cycles, often allowing for milder reaction conditions and higher yields compared to its chloro-analog.[3]

  • The 2-Amino Group: This group acts as a hydrogen bond donor and can be a site for subsequent reactions such as acylation, sulfonylation, or condensation to form larger heterocyclic systems.[1]

  • The 5-Methoxy Group: This group enhances the electron density of the pyridine ring, influencing its reactivity. It can also contribute to favorable pharmacokinetic properties like solubility in the final compounds.[1]

This combination makes the molecule an ideal starting point for constructing libraries of substituted 2-aminopyridines, a privileged scaffold in numerous FDA-approved drugs.

cluster_0 Key Derivatization Pathways A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Ar-B(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst D Acylation of Amino Group (Amide Formation) A->D Acyl Chloride Base

Figure 1: Primary derivatization strategies for this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl groups.[4] This is achieved by coupling the bromo-pyridine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5]

Causality Behind Component Selection:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this type of transformation. For more challenging substrates, a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand may be required to enhance catalytic activity.[4][6]

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the starting materials and catalyst.[5][7]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale / NotesReference
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂ / Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Others require in-situ reduction or form the active species with a ligand.[4][8]
Ligand PPh₃ (if not using Pd(PPh₃)₄) or specialized ligands (e.g., SPhos)Ligands stabilize the palladium center and facilitate key steps in the catalytic cycle.[4]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)K₃PO₄ is a stronger base and can be effective for less reactive boronic acids.[4][7]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 ratio)Ensures all components are sufficiently solubilized for efficient reaction. Degassing is critical to prevent catalyst oxidation.[5][7]
Temperature 85 - 110 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7][8]
Boron Reagent Arylboronic Acid (1.1 - 1.5 equiv)A slight excess ensures complete consumption of the starting bromide.[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of similar 2-aminobromopyridine substrates.[4][5][7]

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling the bromo-pyridine with a primary or secondary amine.[9][10] This transformation is invaluable for introducing diverse amine functionalities, which are crucial for modulating the biological activity and physicochemical properties of drug candidates.[11]

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex.[12]

  • Oxidative Addition: The active Pd(0) catalyst adds across the C-Br bond of the pyridine, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are critical for promoting the reductive elimination step, which is often rate-limiting.[12]

Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(Br)]L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Amido [Ar-Pd(II)(NR₂)]L₂ OxAdd->Amido Amine Binding & Deprotonation (R₂NH, Base) Product Ar-NR₂ Amido->Product Product->Pd0 Reductive Elimination

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
ParameterConditionRationale / NotesReference
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2.5 mol%)These are stable Pd(II) or Pd(0) precursors that form the active catalyst in situ with the ligand.[12]
Ligand Xantphos, DavePhos, BINAP (2-6 mol%)Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step.[12]
Base NaOtBu or LHMDS (1.4 - 1.5 equiv)A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[12]
Solvent Anhydrous, degassed Toluene or DioxaneAnhydrous conditions are critical as water can deactivate the catalyst and base.[10][12]
Temperature 80 - 110 °CRequired to overcome the activation energy barriers of the catalytic cycle.[10][12]
Amine Primary or Secondary Amine (1.2 - 1.5 equiv)The nature of the amine can significantly affect the required reaction conditions.[10]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example based on established methodologies for the amination of bromopyridines.[10][12]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Application Notes: 6-Bromo-5-methoxypyridin-2-amine as a Strategic Intermediate for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 6-Bromo-5-methoxypyridin-2-amine. We delve into the causality behind its utility as a versatile intermediate, focusing on its role in synthesizing scaffolds for potent and selective neurological drug candidates. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions are provided, alongside methodologies for the robust characterization of synthetic products. This guide is structured to serve as a practical and authoritative resource, bridging synthetic strategy with therapeutic application.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutics due to their favorable structural and physicochemical properties. The 2-aminopyridine moiety is one such "privileged scaffold," particularly prominent in the development of agents targeting the central nervous system (CNS). Its inherent ability to form critical hydrogen bond interactions with protein targets, such as the hinge region of kinases, makes it a cornerstone of modern drug design.

This compound is a trifunctionalized reagent engineered for versatility. Its value proposition lies in the strategic placement of three key chemical handles:

  • The 2-Amine Group: Serves as a primary hydrogen bond donor, crucial for anchoring the molecule within a target's active site. It also provides a vector for further functionalization to modulate potency and pharmacokinetic properties.

  • The 6-Bromo Substituent: This is the primary reactive site for building molecular complexity. The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups.[1] The C-Br bond's reactivity is optimal, being more readily cleaved in oxidative addition steps than a C-Cl bond, often resulting in milder reaction conditions and higher yields.[1]

  • The 5-Methoxy Group: This group exerts a significant electronic effect on the pyridine ring, modulating its reactivity. Furthermore, the methoxy group can improve metabolic stability and aqueous solubility, key parameters in the development of CNS-penetrant drugs.

This unique combination of features makes this compound an ideal starting point for constructing libraries of compounds aimed at complex neurological targets, including neuronal nitric oxide synthase (nNOS) and glycogen synthase kinase-3 (GSK-3), both implicated in a range of neurodegenerative disorders.[2][3][4]

Core Synthetic Strategies: Building Complexity via Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient construction of complex molecules.[5][6][7] For this compound, two such reactions are of paramount importance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]

The Suzuki-Miyaura reaction is the workhorse for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors. This reaction couples the bromine at the 6-position with a wide variety of boronic acids or esters, enabling extensive exploration of the chemical space around the core scaffold.[10][11][12]

Suzuki_Workflow cluster_start Reactants cluster_reagents Reaction Conditions cluster_product Product start_intermediate 6-Bromo-5-methoxy pyridin-2-amine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) product 6-Aryl-5-methoxy pyridin-2-amine start_intermediate->product Suzuki-Miyaura Coupling boronic_acid Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) boronic_acid->product Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: General workflow for Suzuki-Miyaura C-C bond formation.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of primary or secondary amines at the 6-position.[9][13] This is particularly useful for synthesizing derivatives where a nitrogen linkage is critical for biological activity or for modulating properties like basicity and polarity to improve brain penetration.[14][15][16]

Buchwald_Workflow cluster_start Reactants cluster_reagents Reaction Conditions cluster_product Product start_intermediate 6-Bromo-5-methoxy pyridin-2-amine catalyst Pd Catalyst + Ligand product N-Substituted-6-amino -5-methoxypyridin-2-amine start_intermediate->product Buchwald-Hartwig Amination amine Primary/Secondary Amine (R¹R²NH) amine->product Buchwald-Hartwig Amination base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Caption: General workflow for Buchwald-Hartwig C-N bond formation.

Experimental Protocols & Data

The following protocols are presented as robust starting points. Causality Note: The choice of catalyst, ligand, base, and solvent is critical and interdependent. Bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting oxidative addition and final reductive elimination steps in the catalytic cycle.[14] The base must be strong enough to deprotonate the amine (in Buchwald-Hartwig) or facilitate transmetalation (in Suzuki) but not so harsh as to degrade the starting materials or catalyst.

This protocol describes a general procedure for the synthesis of a 6-aryl-5-methoxypyridin-2-amine derivative, a common core for kinase inhibitors.[11][17]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Add anhydrous 1,4-dioxane and degassed water via syringe (typically a 4:1 to 5:1 solvent ratio).

  • Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete in 8-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

ParameterThis compoundComparative Chloro-AnalogueRationale for Difference
Typical Catalyst Loading 1-3 mol% Pd2-5 mol% PdWeaker C-Br bond requires less catalytic activation.[1]
Typical Temperature 80-100 °C90-120 °COxidative addition is more facile for the bromo derivative.[1]
Typical Ligand Choice Standard phosphines (e.g., PPh₃)Often requires more electron-rich, bulky ligandsTo facilitate cleavage of the stronger C-Cl bond.
Expected Yield Range 70-95%50-85%Higher reactivity generally leads to more efficient conversion.

Ensuring the structural identity and purity of the synthesized intermediate is paramount before proceeding to the next synthetic step or biological screening.[18] A multi-technique approach provides a self-validating confirmation of the product.[19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first-pass analysis. It provides rapid confirmation of the product's molecular weight (from the mass spectrum) and an initial assessment of its purity (from the LC chromatogram).[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, along with the carbon signals in ¹³C NMR, provide a detailed map of the molecule's atomic connectivity.[21]

  • High-Performance Liquid Chromatography (HPLC): Used for final purity assessment. A standardized HPLC method with UV detection is used to quantify the purity of the final compound, which should typically be ≥95% for use in subsequent biological assays.[18][20]

Application Case Study: Scaffolding for GSK-3 Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a high-value therapeutic target for Alzheimer's disease, as its dysregulation is linked to the hyperphosphorylation of tau protein, a hallmark of the disease.[22][23][24] Many potent and selective GSK-3 inhibitors are built upon substituted pyrimidine or pyridine scaffolds.[4][25] The intermediate synthesized via Protocol 1, a 6-aryl-5-methoxypyridin-2-amine, serves as an excellent precursor for such inhibitors.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Optimization cluster_screening Screening & Development start 6-Bromo-5-methoxy pyridin-2-amine suzuki Suzuki Coupling (Protocol 1) start->suzuki intermediate 6-Aryl Intermediate suzuki->intermediate functionalization Further Functionalization (e.g., Amide Coupling) intermediate->functionalization library Compound Library functionalization->library bio_screen Biological Screening (GSK-3 Kinase Assay) library->bio_screen Test hit Hit Compound (Potent & Selective) bio_screen->hit lead_opt Lead Optimization (ADME/Tox) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-5-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions and achieve higher yields and purity.

Introduction: The Challenge of this compound

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its application to electron-rich, heteroaromatic substrates like this compound is not without its challenges. The presence of two Lewis basic sites—the pyridine nitrogen and the exocyclic amino group—can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1] This, coupled with the electron-donating nature of the methoxy and amino groups, can influence the reactivity of the C-Br bond. This guide will address these specific issues head-on, providing a logical framework for systematic optimization.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the Suzuki coupling of this compound. Each issue is presented with probable causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

You've run the reaction, and TLC or LC-MS analysis shows predominantly unreacted this compound.

  • Probable Cause 1: Catalyst Inhibition/Deactivation. The lone pairs on the pyridine and amine nitrogens are likely coordinating to the palladium catalyst, effectively poisoning it.[1]

    • Solution: Switch to a catalyst system known for its robustness with challenging heteroaromatic substrates. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands promote the desired catalytic cycle and can shield the palladium center from inhibitory coordination. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species.[3]

  • Probable Cause 2: Ineffective Base. The base is crucial for activating the boronic acid/ester for the transmetalation step.[4][5] If the base is too weak, insoluble, or inappropriate for the solvent system, this step will be slow or non-existent.

    • Solution: Screen a panel of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for aminopyridine substrates.[2] K₃PO₄, in particular, is a good starting point.[6] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Probable Cause 3: Suboptimal Solvent System. Poor solubility of any of the reactants (the pyridine, boronic acid, or base) can severely hamper reaction rates.

    • Solution: A biphasic solvent system is often optimal. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 to 10:1 v/v) is standard.[6][7] The water helps to solubilize the inorganic base, facilitating its role in the catalytic cycle. If solubility remains an issue, consider a more polar aprotic solvent like DMF, but be mindful that this can sometimes complicate product isolation.

  • Probable Cause 4: Insufficient Thermal Energy. The oxidative addition of the C-Br bond to the palladium center, while generally easier than a C-Cl bond, still requires sufficient energy.[8]

    • Solution: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 90-110 °C.[7] Monitor for any signs of decomposition of the starting materials or product.

Issue 2: Significant Formation of Side Products

Your reaction yields a complex mixture, with the desired product being a minor component.

  • Probable Cause 1: Protodeboronation of the Boronic Acid. This is the hydrolysis of the boronic acid back to the corresponding arene, a very common side reaction, especially with heteroaryl boronic acids or under strongly basic aqueous conditions.

    • Solution 1: Use a boronic ester, such as a pinacol (Bpin) or MIDA ester, instead of the boronic acid.[3] These are more stable towards hydrolysis and provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation.[5]

    • Solution 2: Minimize water in the reaction. While some water is often beneficial for dissolving the base, excessive amounts can promote hydrolysis. Use anhydrous solvents and consider a base like KF which can be used under nearly anhydrous conditions.[4]

  • Probable Cause 2: Dehalogenation of the Starting Material. You observe the formation of 5-methoxypyridin-2-amine, where the bromine has been replaced by a hydrogen atom.

    • Solution: This side reaction can be promoted by hydride sources in the reaction mixture (e.g., certain alcohol solvents or amine bases) or by slow reaction kinetics.[3] Ensure your solvents are pure and consider switching to a catalyst/ligand combination that accelerates the rate of the desired cross-coupling, thereby outcompeting the dehalogenation pathway. Shorter reaction times can also be beneficial.

  • Probable Cause 3: Homocoupling of the Boronic Acid. You detect the formation of a biaryl species derived from your boronic acid coupling with itself.

    • Solution: This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote homocoupling.[3] It is critical to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group on my this compound?

While protecting the amine (e.g., as an acetamide) can sometimes prevent catalyst inhibition, it adds extra steps to your synthesis.[9] With modern catalyst systems utilizing bulky, electron-rich ligands (e.g., Buchwald ligands), direct coupling of the unprotected amine is often successful and preferable.[2][6] It is recommended to first attempt the reaction with the unprotected amine using a robust catalyst system.

Q2: Which palladium catalyst and ligand combination is the best starting point?

There is no single "best" system, as the optimal choice can depend on the specific boronic acid partner. However, for a challenging substrate like this, a good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7] These are known to be effective for heteroaryl couplings. Alternatively, a pre-formed catalyst like Pd(dppf)Cl₂ can also be a reliable choice.

Q3: Boronic acid or boronic ester? Which should I use?

For initial screening, if the boronic acid is readily available and stable, it can be used. However, to proactively avoid the common and often significant side reaction of protodeboronation, using the corresponding pinacol boronic ester (Bpin) is highly recommended.[3] This is especially true if you are experiencing low yields due to boronic acid decomposition.

Q4: What is the role of water in the reaction mixture?

In many Suzuki couplings, a biphasic system (e.g., dioxane/water) is employed. Water's primary role is to dissolve the inorganic base (like K₃PO₄ or K₂CO₃), which is necessary for the activation of the boronic acid in the transmetalation step.[5] However, the amount of water should be controlled, as too much can lead to unwanted hydrolysis of the boronic acid. A solvent ratio of organic to aqueous of around 4:1 to 10:1 is a common starting point.[7][9]

Q5: My product is difficult to purify. Any suggestions?

Purification challenges often arise from residual palladium and closely eluting byproducts. To remove palladium, you can wash the organic layer with an aqueous solution of a scavenger like thiourea or sodium N,N-diethyldithiocarbamate. For chromatographic purification, carefully select your solvent system. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) on silica gel is standard. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and prevent streaking.

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide This compound1.0 equivalent
Boron Reagent Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents. Esters are preferred to minimize protodeboronation.[3]
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃1-3 mol%. These are common, reliable Pd(0) or Pd(II) sources.
Ligand SPhos or XPhos2-6 mol% (typically a 2:1 ligand to Pd ratio). Bulky, electron-rich ligands are crucial for this substrate class.[6][7]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. Strong, non-nucleophilic bases are often superior for aminopyridines.[6][9]
Solvent System 1,4-Dioxane / Water4:1 to 10:1 ratio. Ensures solubility of both organic and inorganic components.[7]
Temperature 90 - 110 °CProvides sufficient energy for oxidative addition without promoting decomposition.[7]
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent catalyst oxidation and homocoupling.[2]
Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for your experiments.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal R-B(OR)₂ Base ReductElim Ar-R Transmetal->ReductElim ReductElim->Pd0 Catalyst Regeneration label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the Catalyst System Optimal? (e.g., Bulky Ligand) Start->CheckCatalyst ChangeCatalyst Screen Ligands (SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the Base Strong/Soluble Enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen Bases (K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No CheckBoron Significant Protodeboronation? CheckBase->CheckBoron Yes ChangeBase->CheckBoron UseEster Switch to Boronic Ester (Pinacol or MIDA) CheckBoron->UseEster Yes CheckAtmosphere Was the Reaction Properly Degassed? CheckBoron->CheckAtmosphere No UseEster->CheckAtmosphere Degas Improve Degassing Protocol (Freeze-Pump-Thaw) CheckAtmosphere->Degas No Success Reaction Optimized CheckAtmosphere->Success Yes Degas->Success

References

Technical Support Center: Purification of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-5-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important pharmaceutical intermediate.

Introduction

This compound is a key building block in medicinal chemistry, valued for its versatile functional groups that allow for further molecular elaboration.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This guide provides practical, field-proven advice to overcome common purification challenges.

Frequently Asked Questions (FAQs)

General Purity and Impurity Profile

Q1: What are the common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common route involves the bromination of 2-amino-5-methoxypyridine. In this case, potential impurities include:

  • Unreacted 2-amino-5-methoxypyridine: The starting material may be present if the reaction has not gone to completion.

  • Over-brominated species: The formation of dibrominated pyridines, such as 2-amino-3,5-dibromo-6-methoxypyridine, can occur, especially with an excess of the brominating agent.[2]

  • Isomeric impurities: Depending on the directing effects of the substituents and the reaction conditions, minor amounts of other brominated isomers could be formed.

  • Reagents and byproducts: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide) may also be present.

Q2: My purified product is a light brown to yellow solid. Is this normal?

A2: Pure this compound is typically described as a light brown to yellow solid.[3] However, darker coloration can indicate the presence of impurities or degradation products. Amines, in general, are susceptible to oxidation which can lead to discoloration.[4] If your product is significantly darker than expected, further purification or treatment with activated charcoal during recrystallization may be necessary.

Q3: How should I store purified this compound?

A3: This compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3] It is also reported to be light-sensitive, so storage in a dark or amber container is recommended to prevent photodegradation.[5]

Troubleshooting Purification Methods

Recrystallization

Q4: I'm having trouble getting my compound to crystallize from hexane. What can I do?

A4: If crystallization is not occurring, several factors could be at play. Here is a troubleshooting workflow:

  • Insufficient Concentration: You may have used too much solvent. Try to carefully evaporate some of the hexane to reach the saturation point.

  • Slow Nucleation: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.

  • Presence of Soluble Impurities: A high concentration of impurities can inhibit crystallization. If the solution is oily or refuses to crystallize, you may need to pre-purify the crude material using column chromatography or an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.

  • "Oiling Out": If your compound separates as an oil instead of crystals, this often means the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]

Column Chromatography

Q5: My compound is streaking on the silica gel column and the separation is poor. What is causing this?

A5: The basicity of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause tailing and poor separation. To mitigate this:

  • Add a competing amine to the eluent: A common practice is to add a small amount (0.5-2%) of triethylamine or ammonia to the mobile phase. This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a deactivated silica gel: Commercially available silica gels treated with a base are available.

  • Consider an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Acid-Base Extraction

Q6: I performed an acid wash to remove my basic product from the organic layer, but the recovery is low after basifying the aqueous layer and re-extracting.

A6: Low recovery in an acid-base extraction can be due to several reasons:

  • Incomplete protonation: Ensure you are using a sufficient excess of acid to fully protonate the amine. The predicted pKa of this compound is approximately 2.50.[3] Therefore, an aqueous acid solution with a pH well below this value (e.g., 1M HCl, pH ~0) should be effective.

  • Emulsion formation: Emulsions can trap your product at the interface of the two layers. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Incomplete re-extraction: After basifying the aqueous layer to regenerate the free amine, ensure you perform multiple extractions (at least 3-4 times) with an organic solvent to recover all of your product. Check the pH of the aqueous layer after adding the base to ensure it is sufficiently basic (pH > 10) to deprotonate the pyridinium salt.

Purification Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

Before any purification, it is crucial to assess the purity of your crude product by TLC.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common ratio to start with is 7:3 (Hexane:Ethyl Acetate). Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.

  • Visualization:

    • UV Light (254 nm): As an aromatic compound, this compound should be UV active and appear as a dark spot on a fluorescent background.[7]

    • Potassium Permanganate Stain: This stain is effective for visualizing compounds with oxidizable functional groups like amines. The product will appear as a yellow-brown spot on a purple background.[5]

    • Ninhydrin Stain: This is a specific stain for primary and secondary amines, which will typically yield a pink or purple spot upon heating.[3]

Protocol 1: Recrystallization from Hexane

This method is suitable for removing small amounts of impurities from a relatively pure crude product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring and heating to dissolve the solid completely. The melting point of the compound is 108-110 °C, so ensure the hexane is at or near its boiling point (approx. 69 °C).

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This method is effective for separating the desired product from significant amounts of impurities with different polarities.

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
Eluent Additive 1% Triethylamine (v/v)

Step-by-Step Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by TLC, aiming for an Rf of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Acid-Base Extraction

This technique is useful for separating the basic product from neutral or acidic impurities.

AcidBaseExtraction crude Crude Product (in Organic Solvent, e.g., EtOAc) sep_funnel1 Separatory Funnel crude->sep_funnel1 org_layer1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer (Protonated Product) sep_funnel1->aq_layer1 Separate aq_acid Aqueous Acid (1M HCl) aq_acid->sep_funnel1 sep_funnel2 Separatory Funnel aq_layer1->sep_funnel2 org_layer2 Organic Layer (Pure Product) sep_funnel2->org_layer2 Separate & Combine Organic Extracts aq_waste Aqueous Waste sep_funnel2->aq_waste Separate aq_base Aqueous Base (e.g., 2M NaOH) aq_base->sep_funnel2 Add to pH > 10 aq_layer2 Aqueous Layer (Protonated Product) org_solvent Organic Solvent (EtOAc) org_solvent->sep_funnel2 Add for extraction

Figure 1: Workflow for Acid-Base Extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. Repeat the acid wash 2-3 times. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is greater than 10.

  • Re-extraction: Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate) 3-4 times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualization of Purification Workflows

PurificationWorkflow start Crude Product tlc TLC Analysis start->tlc decision Purity Assessment tlc->decision recryst Recrystallization decision->recryst Minor Impurities col_chrom Column Chromatography decision->col_chrom Multiple Impurities (Different Polarities) acid_base Acid-Base Extraction decision->acid_base Neutral/Acidic Impurities pure_product Pure Product recryst->pure_product col_chrom->pure_product acid_base->pure_product

Figure 2: Decision Tree for Purification Strategy.

References

common side reactions with 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-5-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]

Issue 1: Low or No Yield of the Desired Coupled Product

A low or non-existent yield of your target compound is a frequent challenge. The root cause often lies in catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen in this compound can coordinate to the palladium catalyst, leading to inactive species.[2]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For heteroaryl couplings, bulky, electron-rich ligands are known to be effective. Consider switching to ligands such as SPhos, XPhos, or RuPhos, which can shield the palladium center and promote the desired catalytic cycle.

  • Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.

  • Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.

  • Base Selection and Quality: The choice and quality of the base are paramount. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases such as potassium phosphate (K₃PO₄) can also be beneficial but may promote side reactions.[3] Always use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.

Issue 2: Significant Formation of Byproducts

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, GC-MS) indicates the formation of byproducts. The most common of these are homocoupling of the boronic acid (in Suzuki reactions) and dehalogenation of the starting material.

Troubleshooting Steps to Minimize Byproducts:

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is often triggered by the presence of oxygen.[2]

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Standard methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2]

    • Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction setup and duration.[2]

  • Dehalogenation (Hydrodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom.

    • Avoid Hydride Sources: Ensure that your solvents are not a source of hydrides. For instance, some alcohols under certain conditions can act as hydride donors.

    • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the occurrence of this side reaction.

  • Protodeboronation (in Suzuki Coupling): This is the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.

    • Anhydrous Conditions: Meticulously eliminate water from the reaction mixture by using anhydrous solvents and thoroughly drying all glassware.

    • Weaker Base: If compatible with your reaction, a milder base may reduce the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki coupling on this compound without protecting the amino group?

A: Yes, it is often possible to perform Suzuki couplings on aminopyridines without N-protection.[3] However, the unprotected amine can sometimes interfere with the catalyst. If you experience low yields or catalyst deactivation, N-protection (e.g., as an acetamide) should be considered.[3]

Q2: Is this compound more reactive than the analogous chloro-substituted pyridine in cross-coupling reactions?

A: Yes, this compound is generally more reactive than its chloro-counterpart in palladium-catalyzed cross-coupling reactions.[1] This is due to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, reactions with the bromo-derivative often proceed under milder conditions and may give higher yields in shorter reaction times.[1]

Q3: What is the typical stability of this compound?

A: this compound demonstrates moderate thermal stability, with decomposition occurring at temperatures significantly above its melting point of 108-110°C.[4] It should be stored in a dark place under an inert atmosphere at room temperature.[5]

Q4: Can the amino group of this compound participate in side reactions?

A: Yes, the primary amine is a nucleophile and can participate in various reactions. In the context of cross-coupling, its main interference is through coordination to the palladium center.[2] In other synthetic steps, it can undergo acylation, alkylation, and other standard amine reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio), degassed[3]

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.[3]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85–110 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)[6]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[6]

  • Base (e.g., NaOt-Bu, 1.4 equiv)[6]

  • Anhydrous, degassed solvent (e.g., toluene)[6]

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the phosphine ligand.[6]

  • Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.[6]

  • Under the inert atmosphere, add the base and this compound.[6]

  • Add the anhydrous, degassed solvent via syringe.[6]

  • Finally, add the amine to the reaction mixture via syringe.[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Suzuki_Coupling_Side_Reactions A This compound + Arylboronic Acid B Desired Product (Suzuki Coupling) A->B Pd Catalyst, Base C Dehalogenation Product A->C Hydride Source D Homocoupling Product (Biaryl) A->D Oxygen (from Arylboronic Acid) E Protodeboronation Product A->E Water (from Arylboronic Acid)

Caption: Potential reaction pathways in a Suzuki coupling.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OA_complex Oxidative Addition Complex (Ar-Pd(II)-X)Ln Pd0->OA_complex Ar-X Amine_complex Amine Coordination (Ar-Pd(II)-NHR'R'')Ln OA_complex->Amine_complex + HNR'R'' - X- Amido_complex Amido Complex (Ar-Pd(II)-NR'R'')Ln Amine_complex->Amido_complex + Base - Base-H+ Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Desired Product) ArX Ar-X (6-Bromo-5-methoxy pyridin-2-amine) Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

Side ReactionCommon CauseRecommended Solution
Homocoupling Presence of oxygenRigorous degassing of solvents and reaction mixture
Dehalogenation Hydride sources in the reactionUse of anhydrous, non-protic solvents
Protodeboronation Hydrolysis of boronic acidUse of boronic esters (e.g., pinacol) or anhydrous conditions
Catalyst Deactivation Coordination of pyridine nitrogen to PdUse of bulky, electron-rich phosphine ligands

References

stability and proper storage of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 6-Bromo-5-methoxypyridin-2-amine in their experimental workflows. Here, we provide in-depth technical guidance on the stability and proper storage of this compound, alongside troubleshooting advice for common issues that may arise from improper handling.

Introduction

This compound is a key building block in medicinal chemistry and other areas of organic synthesis. Its trifunctional nature, possessing a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine, makes it a versatile reagent. However, the very features that impart its synthetic utility also render it susceptible to degradation if not stored and handled correctly. This guide is designed to provide a comprehensive understanding of the factors affecting the stability of this compound and to offer practical solutions for its long-term preservation and successful application in your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) . It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. The compound should also be protected from light .

Q2: What is the expected shelf-life of this compound?

When stored under the recommended conditions, this compound is expected to be stable for years. However, we recommend re-analyzing the material if it has been stored for more than one year or if any visual changes are observed.

Q3: Can I store this compound at room temperature?

For short-term storage (a few days to a week), room temperature storage in a tightly sealed container is generally acceptable. However, for long-term storage, refrigeration is strongly advised to minimize the risk of degradation.

Q4: What are the visual signs of degradation?

A pure sample of this compound is typically a light brown to yellow solid. Signs of degradation may include:

  • Darkening of the color: A significant change to a dark brown or black color can indicate oxidation or other decomposition pathways.

  • Clumping or stickiness: This may suggest the absorption of moisture, which can lead to hydrolysis.

  • A change in solubility: Degraded material may exhibit different solubility characteristics compared to a fresh sample.

Q5: Is this compound sensitive to light?

Yes, as a brominated aromatic compound, it has the potential to be light-sensitive. Photodegradation can occur, potentially leading to de-bromination or the formation of radical species that can initiate further decomposition.[1] Therefore, it is essential to store the compound in an amber vial or a light-blocking container.

Q6: What are the main degradation pathways for this compound?

Based on its structure, the primary degradation pathways are likely:

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other colored byproducts. The amino group is an activating group and can be easily oxidized.

  • Hydrolysis: The presence of moisture can lead to the slow hydrolysis of the methoxy group or potentially affect the stability of the entire molecule.

  • Photodegradation: As mentioned, exposure to UV or visible light can induce degradation.[1]

Troubleshooting Guide

This section addresses common experimental problems that may be linked to the quality and handling of this compound.

Problem 1: Inconsistent or Low Yields in Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
  • Possible Cause: Partial degradation of the starting material. If the compound has been improperly stored, a portion of it may have undergone de-bromination, rendering it inactive for cross-coupling reactions. Oxidative degradation products can also interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Verify the purity of your starting material: Use a fresh sample or re-purify the existing stock. A simple melting point determination can be a quick check; the reported melting point is 108-110°C.

    • Ensure anhydrous reaction conditions: Any moisture in the reaction can be detrimental, and this is especially true if your starting material has been exposed to humidity.

    • Use a fresh, unopened bottle of the reagent if possible.

Problem 2: Appearance of Unexpected Byproducts in the Reaction Mixture
  • Possible Cause: The presence of impurities from the degradation of this compound. For example, the de-brominated analog, 5-methoxypyridin-2-amine, could participate in side reactions.

  • Troubleshooting Steps:

    • Analyze the starting material by LC-MS or GC-MS: This will help identify any significant impurities.

    • Consider the reaction conditions: High temperatures or the presence of strong oxidizing agents can accelerate the degradation of the starting material.

    • Purify the starting material: If impurities are detected, purification by recrystallization or column chromatography may be necessary.

Problem 3: The solid has become dark and sticky.
  • Possible Cause: This is a strong indication of degradation, likely due to a combination of oxidation and moisture absorption.

  • Troubleshooting Steps:

    • It is highly recommended to discard the material and use a fresh sample. The purity is compromised, and it is unlikely to perform well in subsequent reactions.

    • Review your storage protocol: Ensure that the compound is stored under an inert atmosphere, refrigerated, and protected from light and moisture.

Experimental Protocols

Protocol for Proper Storage of this compound
  • Inert Atmosphere: Upon receiving the compound, if it is not already under an inert atmosphere, transfer it to a clean, dry vial inside a glovebox or under a stream of argon or nitrogen.

  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap to protect from light and ensure a tight seal.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Refrigeration: Place the vial in a refrigerator at 2-8°C.

  • Handling for Use: When taking a portion of the compound for an experiment, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. After taking the desired amount, re-purge the vial with an inert gas before sealing and returning it to the refrigerator.

Data Summary Table

PropertyValueSource
Appearance Light brown to yellow solid--INVALID-LINK--
Melting Point 108-110 °CSmolecule
Molecular Weight 203.04 g/mol Smolecule
Storage Temperature 2-8 °C--INVALID-LINK--
Incompatible Materials Strong oxidizing agents, strong acids, strong bases--INVALID-LINK-- (for a similar compound)

Visualizations

Logical Flow for Troubleshooting

troubleshooting_flow start Experimental Issue (e.g., Low Yield, Byproducts) check_storage Review Storage Conditions (Temp, Inert Gas, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Proper Storage Confirmed check_storage->proper_storage Yes analyze_sm Analyze Starting Material (Visual, MP, LC-MS) improper_storage->analyze_sm proper_storage->analyze_sm degraded Degradation Confirmed analyze_sm->degraded Degraded pure Starting Material is Pure analyze_sm->pure Pure discard Discard and Use Fresh Sample degraded->discard purify Purify Starting Material degraded->purify review_reaction Review Reaction Conditions (Temp, Reagents, Atmosphere) pure->review_reaction optimize Optimize Reaction Conditions review_reaction->optimize

Caption: Troubleshooting workflow for experiments involving this compound.

Key Stability Factors

stability_factors compound This compound storage Proper Storage compound->storage leads to degradation Degradation Pathways compound->degradation susceptible to temp Low Temperature (2-8°C) storage->temp inert Inert Atmosphere (N2, Ar) storage->inert dark Protection from Light storage->dark dry Dry Conditions storage->dry oxidation Oxidation degradation->oxidation hydrolysis Hydrolysis degradation->hydrolysis photodegradation Photodegradation degradation->photodegradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Workup Procedures for 6-Bromo-5-methoxypyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedures of reactions involving 6-Bromo-5-methoxypyridin-2-amine. As a trifunctional building block, this reagent is a cornerstone in the synthesis of novel chemical entities.[1] However, its unique combination of a basic amino group, a bromo substituent for cross-coupling, and a methoxy group presents specific challenges during reaction workup and purification.[1] This guide is designed to provide practical, field-proven insights to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the workup of reactions with this compound.

Q1: My Suzuki coupling reaction mixture, using this compound, has formed a persistent emulsion during the aqueous workup. How can I break it?

A1: Emulsion formation is a frequent issue, especially when using solvents like THF or dioxane which have some water miscibility.[2] Here’s a systematic approach to resolving emulsions:

  • Patience and Brine: Initially, allow the mixture to stand for 10-20 minutes. If the emulsion persists, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of the organic and aqueous layers.[3]

  • Filtration through Celite®: Emulsions are often stabilized by fine particulate matter, such as inorganic salts or residual palladium catalyst.[3] Filtering the entire emulsified mixture through a pad of Celite® can effectively remove these solids and break the emulsion.[3][4]

  • Solvent Modification: Adding a small amount of a more nonpolar solvent, such as toluene or hexanes, to your primary extraction solvent (e.g., ethyl acetate) can sometimes disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.

Q2: I'm concerned about the stability of the methoxy group on my product during an acidic wash to remove a basic solvent like pyridine. What are my options?

A2: This is a valid concern, as acidic conditions can potentially lead to demethylation, especially with prolonged exposure or heat.[5] Here are safer alternatives to a strong acidic wash for removing basic impurities:

  • Mild Acidic Wash: Instead of strong acids like 1M HCl, consider using a milder acidic solution such as 5-10% aqueous citric acid or a saturated solution of ammonium chloride.[6][7] Perform the wash quickly and at a low temperature (e.g., in an ice bath).

  • Copper (II) Sulfate Wash: A highly effective method for removing pyridine and other basic nitrogen-containing compounds without altering the pH is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate.[2][6][8] The copper ions form a water-soluble complex with the basic impurity, which is then extracted into the aqueous phase.[2][6][8] A color change in the aqueous layer from blue to deep blue/purple indicates the presence of the pyridine-copper complex.[8][9]

  • Azeotropic Removal: If pyridine was used as the reaction solvent, a significant portion can be removed by co-evaporation with a higher-boiling, non-polar solvent like toluene or cyclohexane under reduced pressure.[2][6][9] This should be repeated 2-3 times before proceeding with an aqueous workup.[2][9]

Q3: After my Buchwald-Hartwig amination reaction, I'm struggling to remove the palladium catalyst. It seems to be co-eluting with my product during column chromatography.

A3: Residual palladium can be a significant issue, both for the purity of your final compound and for downstream applications. Here are several strategies to remove it:

  • Filtration through Celite®: Before concentrating the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite®.[4][10] This is often sufficient to remove the bulk of the heterogeneous palladium catalyst.

  • Quenching with an Oxidant: For homogeneous palladium catalysts, a mild oxidant can be used to precipitate the palladium. One common method is to stir the reaction mixture with a small amount of aqueous hydrogen peroxide (3%) for 15-30 minutes before the aqueous workup. The palladium will precipitate as palladium black and can be removed by filtration through Celite®.

  • Thiol Scavengers: For particularly stubborn cases, silica-functionalized thiol scavengers can be added to the crude product solution. These will selectively bind to the palladium, and the resulting complex can be removed by filtration.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal for 30-60 minutes can effectively adsorb residual palladium. The charcoal is then removed by filtration through Celite®. Be aware that this method can sometimes lead to a loss of the desired product due to co-adsorption.

Q4: My product, a biaryl derivative from a Suzuki coupling, is showing poor solubility in common extraction solvents. How can I effectively extract it from the aqueous layer?

A4: Poor solubility of the product can be a challenge, particularly for more complex, rigid structures that can result from cross-coupling reactions.

  • Solvent Screening: If standard solvents like ethyl acetate or dichloromethane are ineffective, try more polar aprotic solvents like tetrahydrofuran (THF) for the extraction. Be mindful that THF is water-miscible, so subsequent washes with brine are crucial to remove water from the organic phase.[2]

  • Back-Extraction: If your product has a basic handle (like the 2-amino group), you can intentionally protonate it with a dilute acid to move it into the aqueous phase, wash the aqueous phase with a non-polar organic solvent to remove non-polar impurities, then basify the aqueous layer and extract your product with an organic solvent.

  • Direct Precipitation/Crystallization: If the product is highly insoluble in the reaction solvent upon cooling, it may precipitate out. This can be an effective initial purification step. The collected solid can then be washed with a solvent in which the impurities are soluble. Recrystallization from a suitable solvent system can be a powerful purification technique for solid products.[11][12][13]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific issues you may encounter.

Issue 1: Low Recovery After Aqueous Workup
Symptom Potential Cause Troubleshooting Step
The desired product is not found in the organic layer after extraction.Product is water-soluble. The presence of the amino and methoxy groups can increase the water solubility of the product, especially if the molecular weight is low.Check the aqueous layer for your product by TLC or LC-MS. If present, saturate the aqueous layer with NaCl and re-extract with a more polar organic solvent like THF or perform multiple extractions with your original solvent.
Product precipitated at the interface. Insoluble products can sometimes get trapped at the interface of the two layers.Filter the entire mixture through a pad of Celite®. Wash the Celite® with both the aqueous and organic solvents to recover any precipitated product.
Product degradation. The workup conditions (e.g., strong acid or base) may be degrading your product.Re-evaluate the workup conditions. Use milder reagents (e.g., saturated sodium bicarbonate instead of NaOH, citric acid instead of HCl).[6]
Issue 2: Impurities Co-eluting with the Product in Column Chromatography
Symptom Potential Cause Troubleshooting Step
A persistent impurity is observed by TLC or NMR that runs very close to the product spot/peaks.Unreacted starting material. Incomplete reaction.Optimize the reaction conditions to drive it to completion. If this is not possible, consider a different solvent system for chromatography or try recrystallization.
Boronic acid-derived impurities (in Suzuki reactions). Homocoupling of the boronic acid can lead to biaryl impurities.Ensure an inert atmosphere during the reaction to minimize homocoupling. Consider using a different palladium catalyst or ligand system.[14]
Ligand-derived impurities (in cross-coupling reactions). Phosphine ligands can be oxidized to phosphine oxides, which can be difficult to remove.A common trick is to wash the organic layer with a dilute solution of copper (I) chloride in saturated aqueous ammonium chloride, which can help remove some phosphine ligands.
Product degradation on silica gel. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[15][16]Perform a quick 2D-TLC test to check for on-plate degradation. If degradation is observed, switch to a less acidic stationary phase like alumina or use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[15]

Part 3: Experimental Protocols

Protocol 1: General Workup for a Suzuki Coupling Reaction

This protocol assumes the reaction was carried out in a solvent like dioxane/water.

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution and Filtration: Dilute the mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts.[10] Wash the Celite® pad with additional ethyl acetate.

  • Phase Separation: Transfer the filtrate to a separatory funnel. The layers should separate. If an emulsion forms, refer to the FAQ section.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to remove any acidic impurities)

    • Brine[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[18][19]

Protocol 2: Workup for a Reaction Using Pyridine as a Solvent

This protocol is designed to efficiently remove pyridine.

  • Azeotropic Removal: After the reaction is complete, add toluene to the reaction mixture and concentrate under reduced pressure. Repeat this process 2-3 times to remove the bulk of the pyridine.[2][9]

  • Dilution: Dissolve the residue in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Copper Sulfate Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of copper (II) sulfate. Repeat the wash until the aqueous layer no longer turns a deep blue/purple color.[2][6][8]

  • Neutral Wash: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Proceed with purification as required (e.g., column chromatography).

Part 4: Visualizations

Workflow for Troubleshooting Emulsions

Caption: A decision tree for resolving emulsions during aqueous workup.

Decision-Making for Pyridine Removal

Pyridine_Removal Start Reaction in Pyridine Complete Azeotrope Azeotropic Removal with Toluene Start->Azeotrope IsProductAcidSensitive Is the Product Acid-Sensitive? AcidWash Mild Acidic Wash (e.g., Citric Acid) IsProductAcidSensitive->AcidWash No CuSO4Wash Copper (II) Sulfate Wash IsProductAcidSensitive->CuSO4Wash Yes Azeotrope->IsProductAcidSensitive AqueousWorkup Proceed to Neutral Aqueous Workup AcidWash->AqueousWorkup CuSO4Wash->AqueousWorkup

Caption: A workflow for selecting the appropriate method for pyridine removal.

References

challenges in the synthesis of 6-Bromo-5-methoxypyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 6-Bromo-5-methoxypyridin-2-amine Derivatives >

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate.[1] We will explore troubleshooting strategies and frequently asked questions to ensure your success in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and its subsequent derivatization.

Issue 1: Low Yield During the Bromination of 5-Methoxypyridin-2-amine

Q: My bromination of 5-methoxypyridin-2-amine is resulting in a low yield of the desired 6-bromo isomer. What are the likely causes and how can I improve the outcome?

A: Low yields in this bromination are often due to a combination of factors including the choice of brominating agent, reaction conditions, and potential side reactions. The pyridine ring is activated by both the amino and methoxy groups, which can lead to over-bromination or bromination at other positions if conditions are not carefully controlled.

Potential Causes and Solutions:

  • Choice of Brominating Agent: While elemental bromine can be used, it is highly reactive and can lead to multiple bromination products. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for activated aromatic systems.[2][3] Consider using NBS in a suitable solvent like dichloromethane (DCM) or acetonitrile. For highly activated systems, even milder reagents like Dibromoisocyanuric acid (DBI) could be explored for improved selectivity.[2]

  • Reaction Temperature: The temperature plays a critical role in controlling selectivity. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize side reactions and favor the formation of the desired mono-bromo product.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent. A systematic screening of solvents may be necessary to find the optimal conditions for your specific substrate.

  • pH Control: In some cases, the acidity of the reaction mixture can affect the outcome. For instance, using a non-protic solvent and a mild base to scavenge the HBr byproduct can sometimes improve yields and reduce degradation of the starting material or product.

Workflow for Optimizing Bromination:

Caption: A workflow for optimizing the bromination of 5-methoxypyridin-2-amine.

Issue 2: Difficulties in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am struggling with a Suzuki or Buchwald-Hartwig amination reaction using this compound. The reaction is either incomplete or gives a low yield. What should I troubleshoot?

A: Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing this compound.[4][5] However, their success is highly dependent on the careful selection of the catalyst system and reaction conditions. The presence of the free amine and the methoxy group on the pyridine ring can sometimes complicate these reactions.

Key Parameters for Optimization:

ParameterTroubleshooting SuggestionsRationale
Palladium Precatalyst Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).The choice of precursor can affect the formation of the active Pd(0) catalyst.
Ligand For Suzuki, try electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).[6] For Buchwald-Hartwig, ligands like BINAP or Xantphos are often effective.[4]The ligand stabilizes the palladium center and facilitates the catalytic cycle. The steric and electronic properties of the ligand are crucial.
Base The choice of base is critical. For Suzuki, K₃PO₄ or K₂CO₃ are common. For Buchwald-Hartwig, a stronger base like NaOt-Bu or LHMDS is often required.[7]The base is necessary for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.
Solvent Anhydrous, degassed solvents are essential. Toluene, dioxane, or THF are commonly used.Oxygen can deactivate the palladium catalyst. Water can interfere with the reaction, although in some Suzuki protocols, a co-solvent of water is used.
Temperature Reactions are typically heated (80-120 °C).[7] If decomposition is observed, a lower temperature with a more active catalyst system may be necessary.Higher temperatures are often needed to drive the reaction to completion, but can also lead to side reactions.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][8]

Issue 3: Side Reactions and Impurity Formation

Q: I am observing significant impurity formation in my reactions. What are the common side reactions and how can I minimize them?

A: The formation of impurities is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.

Common Side Reactions:

  • Hydrodehalogenation: In palladium-catalyzed reactions, the bromo group can be replaced by a hydrogen atom, leading to the formation of 5-methoxypyridin-2-amine. This is often caused by the presence of trace amounts of water or other proton sources.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a freshly opened or distilled solvent.

  • Homocoupling of Boronic Acids (in Suzuki reactions): This leads to the formation of a biaryl byproduct from the boronic acid.

    • Solution: This can be minimized by the slow addition of the boronic acid or by using a slight excess of the halide.

  • Over-bromination: As mentioned earlier, using a highly reactive brominating agent or harsh conditions can lead to the formation of di- or tri-brominated products.

    • Solution: Use a milder brominating agent like NBS and control the reaction temperature.

Logical Flow for Minimizing Side Reactions:

Caption: A logical flow for minimizing side reactions in the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route to this compound?

A1: A common route starts from 2-amino-5-methoxypyridine, which is then brominated at the 6-position. The Sandmeyer reaction, starting from 2-amino-5-methoxypyridine, can also be employed to introduce the bromo group.[9] Another approach involves the nucleophilic substitution of a di-halopyridine.[10][11]

Q2: How does the reactivity of this compound compare to its chloro-analogue in cross-coupling reactions?

A2: Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this compound is generally more reactive in palladium-catalyzed cross-coupling reactions.[4] This often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4]

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use. Brominating agents like bromine and NBS are corrosive and toxic and should be handled with extreme care.

Q4: What are some common applications of this compound derivatives?

A4: This scaffold is a valuable building block in medicinal chemistry and drug discovery.[1] Derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and anti-cancer agents.[1] They are also used in the synthesis of agrochemicals.[1] For instance, it is a key intermediate in the synthesis of the KRAS G12C inhibitor Divarasib.[12]

References

Technical Support Center: Synthesis of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Bromo-5-methoxypyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of critical impurities. Our guidance is grounded in established chemical principles and validated through practical application to ensure the reliability and reproducibility of your experimental outcomes.

I. Overview of Synthetic Strategy & Impurity Profile

The primary and most direct route to this compound involves the electrophilic bromination of 5-methoxypyridin-2-amine. The methoxy group (-OCH₃) and the amino group (-NH₂) are both ortho-, para-directing activators. However, the directing effects and the steric hindrance around the amino group generally favor bromination at the C6 position.

Despite the regioselectivity, the reaction is susceptible to the formation of several impurities, primarily arising from over-bromination, side reactions involving the starting material or intermediates, and degradation. Understanding the genesis of these impurities is the cornerstone of effective troubleshooting.

II. Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during the synthesis of this compound, providing a cause-and-effect analysis and actionable solutions.

Problem 1: Presence of a Significant Di-bromo Impurity (4,6-dibromo-5-methoxypyridin-2-amine)
  • Question: My final product shows a significant peak corresponding to a di-brominated species in my LC-MS/¹H NMR analysis. What is the likely cause, and how can I prevent this?

  • Answer: The formation of 4,6-dibromo-5-methoxypyridin-2-amine is a classic example of over-bromination. The electron-rich nature of the pyridine ring, enhanced by the activating methoxy and amino groups, makes it susceptible to a second electrophilic attack.

    Root Causes & Solutions:

    Cause Explanation Recommended Action
    Excess Brominating Agent Using more than one molar equivalent of the brominating agent (e.g., NBS, Br₂) directly increases the probability of a second bromination event.Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. Ensure accurate weighing and dispensing.
    Inefficient Mixing/Localized High Concentration Poor mixing can lead to "hot spots" where the concentration of the brominating agent is transiently high, promoting di-bromination before the mono-brominated product can be dispersed.Add the brominating agent slowly, either portion-wise or as a solution, to the reaction mixture under vigorous stirring.
    Reaction Temperature Too High Higher temperatures increase the reaction rate, but can disproportionately accelerate the rate of the second bromination compared to the first.Maintain a low and consistent reaction temperature. For N-Bromosuccinimide (NBS), a common brominating agent, temperatures between 0°C and room temperature are often employed.

    Workflow for Minimizing Di-bromination:

    cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring & Quenching A 1. Dissolve 5-methoxypyridin-2-amine in an appropriate solvent (e.g., DMF, CH3CN) B 2. Cool the reaction mixture to the target temperature (e.g., 0°C) A->B D 4. Add the brominating agent solution dropwise over an extended period B->D C 3. Prepare a solution of the brominating agent (e.g., NBS) in the same solvent C->D E 5. Monitor the reaction progress by TLC or LC-MS D->E F 6. Quench the reaction promptly upon consumption of the starting material E->F

    Fig. 1: Controlled addition workflow to minimize over-bromination.

Problem 2: Incomplete Conversion of Starting Material
  • Question: Even after an extended reaction time, I observe a significant amount of unreacted 5-methoxypyridin-2-amine. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is often a result of insufficient reactivity of the brominating agent or deactivation of the substrate.

    Root Causes & Solutions:

    Cause Explanation Recommended Action
    Insufficiently Reactive Brominating Agent The chosen brominating agent may not be electrophilic enough under the selected reaction conditions.Consider a more reactive brominating system. For instance, if NBS in acetonitrile is slow, a switch to Br₂ in acetic acid might be effective, though it requires more careful handling.
    Degradation of Brominating Agent N-Bromosuccinimide can be sensitive to moisture and light, leading to a loss of activity over time.Use freshly opened or properly stored NBS. Ensure all glassware is dry and the reaction is protected from light if necessary.
    Protonation of the Pyridine Ring If the reaction medium becomes too acidic, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic substitution.The reaction can be run in the presence of a non-nucleophilic base to scavenge any generated acid. However, this can also increase the rate of side reactions, so it must be optimized carefully.
Problem 3: Formation of Unidentified Colored Impurities
  • Question: My crude product is a dark oil or a discolored solid, and my analysis shows several small, unidentified peaks. What is the source of this discoloration and how can I purify my product?

  • Answer: The formation of colored impurities often points to oxidative side reactions or polymerization of reactive intermediates.

    Root Causes & Solutions:

    Cause Explanation Recommended Action
    Oxidation of the Amino Group The amino group can be susceptible to oxidation, leading to the formation of colored, often polymeric, byproducts.Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative processes.
    Reaction with Solvent Certain solvents can participate in side reactions. For example, dimethylformamide (DMF) can be a source of impurities under certain conditions.Screen alternative solvents such as acetonitrile (CH₃CN), dichloromethane (DCM), or acetic acid.

    Purification Strategy for Colored Impurities:

    • Aqueous Workup: A standard aqueous workup can help remove many polar impurities.

    • Charcoal Treatment: If the color persists after workup, dissolving the crude product in an appropriate solvent and treating it with activated charcoal can effectively adsorb many colored impurities.

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column using a gradient elution of hexanes and ethyl acetate is a common starting point.

    Purification Workflow:

    Fig. 2: General purification workflow for this compound.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for this bromination reaction?

    • A1: The choice of solvent is critical. Acetonitrile (CH₃CN) and dimethylformamide (DMF) are commonly used for reactions with NBS as they are polar and can dissolve the starting material well. Acetic acid is often used when molecular bromine (Br₂) is the brominating agent. A solvent screen is recommended to find the optimal conditions for your specific setup.

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is a rapid and effective method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can also help identify the formation of byproducts in real-time.

  • Q3: Is it necessary to perform this reaction under an inert atmosphere?

    • A3: While not always strictly necessary, it is good practice, especially if you are observing the formation of colored impurities. An inert atmosphere of nitrogen or argon will minimize the risk of oxidative side reactions.

  • Q4: What are the key safety precautions for this reaction?

    • A4: Brominating agents like NBS and especially molecular bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be prepared to quench any unreacted bromine at the end of the reaction with a reducing agent like sodium thiosulfate.

IV. References

  • Synthesis of this compound. (2023). Molbase. --INVALID-LINK--

  • N-Bromosuccinimide. (2023). Sigma-Aldrich. --INVALID-LINK--

Technical Support Center: Optimizing Coupling Reactions with 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting support for palladium-catalyzed cross-coupling reactions involving 6-Bromo-5-methoxypyridin-2-amine, a key building block in contemporary medicinal chemistry. The inherent electronic properties of this substrate—namely the electron-donating amino and methoxy groups—present unique challenges that require careful optimization of reaction parameters to achieve high coupling efficiency.

This document moves beyond standard protocols to explain the causal relationships between your choice of base, solvent, and catalyst system and the ultimate success of your reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling is resulting in low conversion and significant starting material recovery. What are the most critical factors to investigate?

Low conversion with this compound is a common challenge. The substrate's two electron-donating groups enrich the pyridine ring, which can complicate the catalytic cycle. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially inhibiting the palladium catalyst.[1]

Primary Troubleshooting Steps:

  • Evaluate Your Base: The base is not merely a proton scavenger; it is critical for the activation of the boronic acid in the transmetalation step.[2] For this substrate, an inappropriate base can lead to stalling or side reactions.

    • Insight: While strong bases are often used, a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is frequently optimal for electron-rich heteroaromatics.[3][4] These bases offer a good balance of reactivity without promoting excessive decomposition of the boronic acid or starting material. In anhydrous reactions, a small amount of water is often necessary for inorganic bases like K₃PO₄ to be effective.[5]

  • Re-evaluate Your Solvent System: The solvent must not only solubilize all components but also facilitate the different phases of the catalytic cycle.

    • Insight: A mixture of an aprotic organic solvent and water is standard for Suzuki couplings.[3] 1,4-Dioxane/water or Toluene/water are excellent starting points. Dioxane is often preferred for its ability to coordinate weakly to the palladium center, stabilizing it without inhibiting reactivity. The ratio of organic solvent to water may require optimization to ensure all components remain in solution throughout the reaction.[1]

  • Check for Catalyst Inhibition: The 2-amino group and the pyridine nitrogen can chelate with the palladium center, forming inactive or less active catalytic species.

    • Solution: Employing bulky, electron-rich phosphine ligands is crucial. Ligands like SPhos or XPhos can shield the palladium center, preventing inhibitory coordination from the substrate and promoting the rate-determining oxidative addition step.[1][6] For simpler setups, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable starting point that has shown success with analogous aminopyridines.[3][4]

Q2: I'm performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation (debromination) of my starting material. How can this side reaction be minimized?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides and when using primary amines.[7] It occurs when a β-hydride elimination pathway competes with the desired C-N reductive elimination.

Key Factors & Solutions:

  • Base Selection is Critical: The choice of base is arguably the most influential factor.

    • Insight & Causality: Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[8] Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base for this purpose.[9][10] However, its high basicity can sometimes promote side reactions. If hydrodehalogenation is severe, switching to a slightly weaker but still potent base like Lithium bis(trimethylsilyl)amide (LHMDS) or carefully screening a weaker base like Cesium Carbonate (Cs₂CO₃) with a highly active ligand could be beneficial.[7][8]

  • Ligand Choice: The ligand directly influences the geometry and electron density at the palladium center, dictating the relative rates of reductive elimination versus β-hydride elimination.

    • Solution: Use bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., XPhos, RuPhos) or chelating ligands like Xantphos are designed to accelerate the C-N reductive elimination step, outcompeting the hydrodehalogenation pathway.[7][8]

  • Solvent Environment: The solvent influences the solubility and reactivity of the base and catalytic species.

    • Insight: Anhydrous, aprotic solvents are required.[8] Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[7][8][9] They provide good solubility for the organic components and do not interfere with the catalytic cycle. Avoid chlorinated solvents or coordinating solvents like acetonitrile, which can poison the catalyst.[7][9]

Q3: My Sonogashira coupling is failing or providing very low yields. The solution turns black quickly. What does this indicate and how can I fix it?

A rapid color change to black typically indicates the precipitation of palladium black, a sign of catalyst decomposition.[5] The Sonogashira coupling can be sensitive, especially with substrates like this compound that can coordinate to the metal centers (both palladium and copper).

Troubleshooting Strategy:

  • Protect the Atmosphere: The Sonogashira catalyst system is highly sensitive to oxygen. The formation of palladium black is often accelerated by oxidative degradation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and the liquid amine base (e.g., triethylamine) must be rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Amine Base/Solvent Choice: The amine in a Sonogashira reaction often serves as both the base and part of the solvent system.

    • Insight: Triethylamine (Et₃N) or diisopropylamine (DIPA) are common choices.[11] Using the amine as a co-solvent with another anhydrous, degassed solvent like THF or Toluene can be effective. In some cases, running the reaction in neat, degassed triethylamine can be successful.[12]

  • Temperature Control: Excessive heat can accelerate catalyst decomposition.

    • Solution: While many Sonogashira reactions require heat, start at a lower temperature (e.g., room temperature to 50 °C) and only increase it if no reaction is observed. For volatile alkynes, ensure the reaction is run in a sealed vessel to prevent evaporation.[13]

  • Copper Co-catalyst: While classic Sonogashira reactions use a copper(I) co-catalyst (typically CuI), this can sometimes promote alkyne homocoupling (Glaser coupling).

    • Solution: Ensure your CuI is fresh and of high purity. If homocoupling is a major issue, consider a "copper-free" Sonogashira protocol, which typically requires a more specialized palladium/ligand system but can provide cleaner results.[14]

Data Summary & Recommended Conditions

The following tables summarize recommended starting conditions for coupling reactions with this compound, based on high-yield examples from structurally analogous systems. Note: These are starting points and may require optimization for your specific coupling partner.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling (Data adapted from coupling of the analogous 5-bromo-2-methylpyridin-3-amine)[3][4]

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable starting point. For more challenging couplings, consider pre-catalysts with bulky, electron-rich ligands like SPhos or XPhos.[1][6]
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is highly effective for heteroaromatic substrates and minimizes side reactions.[3][4][15] K₂CO₃ is also a viable option.
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1 ratio)Excellent solvent for solubilizing reagents and promoting catalysis. Toluene/H₂O is a good alternative.[3][4]
Temperature 85-100 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Standard and effective Pd(0) and Pd(II) precursors.[8]
Ligand XPhos, RuPhos, or Xantphos (2-4 mol%)Bulky, electron-rich ligands are essential to promote reductive elimination and prevent catalyst inhibition.[8][16]
Base NaOt-Bu (1.4-2.0 equivalents)The most robust and generally effective strong, non-nucleophilic base for this reaction.[9][10] Use with caution for substrates with base-sensitive functional groups.
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are required to ensure catalyst stability and activity.[8][9]
Temperature 90-110 °CHigher temperatures are often needed to overcome the activation barrier for C-N bond formation.[8]

Key Experimental Workflows & Diagrams

Troubleshooting Logic Flowchart

This diagram outlines a systematic approach to troubleshooting a failing cross-coupling reaction.

G start Start: Low/No Yield check_inert 1. Verify Inert Atmosphere (Degas Solvents/Reagents) start->check_inert check_reagents 2. Check Reagent Quality (Fresh Catalyst, Base, Dry Solvents) check_inert->check_reagents Atmosphere OK eval_base 3. Evaluate Base (Is it strong/soluble enough?) (Is it too strong?) check_reagents->eval_base Reagents OK eval_solvent 4. Evaluate Solvent (Solubility Issues?) (Inhibiting catalyst?) eval_base->eval_solvent Base OK eval_ligand 5. Evaluate Ligand/Catalyst (Bulky/Electron-Rich Enough?) eval_solvent->eval_ligand Solvent OK eval_temp 6. Adjust Temperature (Increase for slow reaction) (Decrease to prevent decomposition) eval_ligand->eval_temp Ligand OK success Optimization Successful eval_temp->success Conditions Optimized

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key roles of the base and solvent in the Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->ox_add Rate-determining step transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Catalyst Regenerated product Ar-Ar' (Product) red_elim->product sub_arbr 6-Bromo-5-methoxy pyridin-2-amine sub_arbr->ox_add sub_boronic Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ sub_boronic->transmetal Base is critical here (Aqueous co-solvent helps)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling This protocol is adapted from a procedure for the structurally similar 5-bromo-2-methylpyridin-3-amine and should serve as an excellent starting point.[3][4]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the bromopyridine).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Robust Buchwald-Hartwig Amination This is a generalized protocol for challenging heteroaryl bromides and can be adapted for specific amines.[8][16]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

References

Validation & Comparative

structural confirmation of 6-Bromo-5-methoxypyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 6-Bromo-5-methoxypyridin-2-amine Derivatives

Introduction: The Critical Role of a Versatile Scaffold

This compound is a halogenated pyridine derivative that has emerged as a highly valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique arrangement of a reactive bromo group, an electron-donating methoxy group, and a nucleophilic amine group on a pyridine core makes it a versatile scaffold for synthesizing a diverse range of complex molecules.[1][2] The bromine atom, in particular, serves as a key handle for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1][3][4]

Given its role as a foundational intermediate, the unambiguous structural confirmation of any new derivative is not merely a procedural step but a cornerstone of scientific integrity and successful drug development. An error in structural assignment, such as misidentified isomers, can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in research pipelines. This guide provides a comparative analysis of the most effective analytical techniques for the robust structural elucidation of this compound derivatives, grounded in field-proven insights for researchers and scientists.

The Analytical Imperative: A Multi-Technique Approach

Relying on a single analytical technique for structural confirmation is fraught with risk. A robust validation strategy employs an orthogonal, multi-technique approach where the limitations of one method are offset by the strengths of another.[5] For substituted aromatic systems like these pyridine derivatives, the primary challenges are often confirming the substitution pattern on the ring and ensuring the correct connectivity of newly introduced functional groups.

This guide will compare and contrast the utility of three core analytical pillars:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping atomic connectivity.

  • Mass Spectrometry (MS): For confirming molecular weight and elemental composition.

  • X-ray Crystallography: For definitively determining the three-dimensional structure.

Comparative Analysis of Core Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR: The First Look

  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. For a typical this compound derivative, the ¹H NMR spectrum provides critical preliminary information. The unique electronic environment created by the bromine and methoxy substituents influences the chemical shifts of the adjacent aromatic protons.[1] We expect to see distinct signals for the protons on the pyridine ring, the methoxy group (-OCH₃), and the amine group (-NH₂). For the parent compound, the methoxy protons typically appear as a sharp singlet around 3.9 ppm, while the two aromatic protons appear as doublets, their coupling constant revealing their proximity.

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments in the molecule. While it requires more sample or longer acquisition times than ¹H NMR, it is invaluable for confirming the carbon skeleton. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atomic nature.

Limitations of 1D NMR: For more complex derivatives, signal overlap in the aromatic region of the ¹H NMR spectrum can make unambiguous assignment challenging. 1D NMR alone does not directly prove the connectivity between different spin systems.[5]

2D NMR: The Gold Standard for Unambiguous Assignment

Two-dimensional NMR experiments are essential for overcoming the limitations of 1D NMR by revealing through-bond and through-space correlations between nuclei.[5]

  • COSY (Correlation Spectroscopy): This experiment maps the correlations between protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton connectivity within the pyridine ring and any attached alkyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments, resolving any ambiguity in the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing the entire structure together. For example, an HMBC experiment can show a correlation from the methoxy protons to the C5 carbon of the pyridine ring, definitively confirming the position of the methoxy group.

Table 1: Representative NMR Data for a Substituted this compound Derivative

NucleusExperimentExpected Chemical Shift (ppm)Key Correlation Information
¹H 1D ¹H NMR~7.0-8.0 (d)Pyridine Ring Proton H4
~6.0-7.0 (d)Pyridine Ring Proton H3
~4.5-5.5 (br s)Amine Protons (NH₂)
~3.9 (s)Methoxy Protons (OCH₃)
¹³C 1D ¹³C NMR~150-160C2 (attached to N and NH₂)
~140-150C6 (attached to N and Br)
~135-145C4
~105-115C3
~100-110C5 (attached to OCH₃ and Br)
~55-60Methoxy Carbon (OCH₃)
2D COSYCorrelation between H3 and H4
HSQCCorrelation of H3 to C3, H4 to C4, etc.
HMBCCorrelation from OCH₃ protons to C5; Correlation from H3 to C2, C4, C5
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry is a high-sensitivity technique that provides the molecular weight of a compound, confirming its elemental composition.[5]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide a highly accurate mass measurement (typically to within 5 ppm). This allows for the confident determination of the molecular formula, as very few elemental combinations will match the measured mass.

  • Isotopic Pattern Analysis: A key diagnostic feature for any brominated compound is its distinctive isotopic signature. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. In the mass spectrum, this results in two peaks of nearly equal intensity separated by 2 Da (e.g., [M+H]⁺ and [M+H+2]⁺).[6] Observing this pattern is definitive proof of the presence of a single bromine atom in the molecule.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern can provide clues about the molecule's structure and help differentiate between isomers, which might produce different fragment ions.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the ultimate arbiter of molecular structure, providing an unambiguous three-dimensional map of atomic positions in the solid state.[7]

The Process:

  • Crystallization: A high-purity sample of the derivative must be coaxed into forming a suitable single crystal. This is often the most challenging step.

  • X-ray Diffraction: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.[7]

  • Structure Solution: The intensities and positions of the diffraction spots are used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.[7]

While it provides unparalleled detail, X-ray crystallography is not always feasible. Its primary limitation is the requirement for a high-quality single crystal, which cannot always be obtained. Furthermore, the determined structure represents the conformation in the solid state, which may differ from the conformation in solution where most biological activity occurs.

Integrated Workflow for Structural Confirmation

A logical and efficient workflow ensures that all necessary data is collected to build an irrefutable structural argument. This self-validating system moves from rapid, high-level checks to definitive, detailed analysis.

G cluster_0 Synthesis & Purification cluster_1 Initial Screening & Purity Assessment cluster_2 Definitive Structural Elucidation cluster_3 Absolute Structure (If Required) Synthesis Synthesis of Derivative Purify Purification (e.g., Column Chromatography) Synthesis->Purify Purity TLC TLC Analysis LCMS LC-MS Analysis NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) LCMS->NMR Confirms MW Suggests Purity HRMS High-Resolution Mass Spectrometry (HRMS) LCMS->HRMS Confirms MW Suggests Formula Purity->TLC Purity->LCMS Xray Single Crystal X-ray Diffraction NMR->Xray Ambiguity or Chirality Exists Final Structure Confirmed NMR->Final HRMS->NMR Xray->Final

Caption: An integrated workflow for the structural confirmation of novel compounds.

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Optimize shims to achieve sharp, symmetrical peaks. Integrate all signals and identify multiplicities (singlet, doublet, etc.).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run concurrently to determine the number of protons attached to each carbon (CH, CH₂, CH₃).

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Process the data to identify cross-peaks, which indicate proton-proton couplings.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment. This will correlate each proton to its directly attached carbon.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations over ~8 Hz) to observe 2- and 3-bond C-H correlations.

  • Data Analysis: Using all spectra, systematically assign all proton and carbon signals. Use the HMBC correlations to piece together the molecular fragments and confirm the overall connectivity.

Protocol 2: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Chromatography: Inject the sample onto a suitable HPLC/UHPLC system (e.g., C18 column) to ensure the analysis is performed on a pure peak, separating it from any minor impurities.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Identify the monoisotopic mass of the [M+H]⁺ ion. Use the instrument software to calculate the elemental formula that best fits this exact mass (within a 5 ppm tolerance).

    • Verify the presence of the [M+H+2]⁺ peak at a nearly identical intensity to the [M+H]⁺ peak. The mass difference should be ~1.998 Da. This confirms the presence of one bromine atom.

Conclusion

The is a non-negotiable step in the research and development process. While techniques like ¹H NMR and basic LC-MS provide essential preliminary data, they are insufficient on their own for unambiguous proof of structure. A truly robust and trustworthy validation relies on an integrated approach. The detailed connectivity map provided by a full suite of 2D NMR experiments (COSY, HSQC, and HMBC) combined with the definitive molecular formula from HRMS provides an exceptionally high level of confidence. For absolute proof of constitution and stereochemistry, single-crystal X-ray diffraction remains the unparalleled gold standard, when applicable. By judiciously applying these techniques in a logical workflow, researchers can ensure the scientific integrity of their work and accelerate the journey of drug discovery.

References

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-3-Substituted Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines and Cross-Coupling

In the landscape of modern medicinal chemistry and drug development, the substituted pyridine scaffold is a cornerstone. Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance as a privileged structure. The ability to precisely and efficiently functionalize this core is paramount, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for this purpose.[1][2]

This guide provides an in-depth, objective comparison of two common, yet distinct, building blocks: 6-bromo- and 6-chloro-3-substituted pyridines. While often used interchangeably in synthetic schemes, their reactivities in key cross-coupling transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are markedly different. Understanding these differences is not merely academic; it is critical for efficient route design, process optimization, and ultimately, the successful synthesis of target molecules. We will explore the fundamental principles governing this reactivity divergence and provide experimental data to guide researchers in making informed decisions for their synthetic campaigns.

Pillar 1: The Fundamental Basis of Reactivity—Carbon-Halogen Bond Strength

The disparate behavior of bromo- and chloropyridines in cross-coupling reactions is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The rate-determining step in the majority of palladium-catalyzed cross-coupling cycles is the oxidative addition of the C-X bond to the low-valent palladium(0) catalyst.[3][4] The energy required to cleave this bond is a primary determinant of the reaction's kinetic feasibility.

The established trend for average bond dissociation energies (BDE) is:

C-Cl > C-Br > C-I [4][5][6]

This hierarchy dictates the general reactivity of aryl halides in oxidative addition, which follows the inverse trend: Ar-I > Ar-Br > Ar-Cl .[3][7]

BondAverage Bond Dissociation Energy (kJ/mol)
C–Cl~327[8]
C–Br~285[8]

As the data indicates, the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break.[4][9] Consequently, 6-bromopyridines undergo oxidative addition to Pd(0) more readily and under milder conditions than their 6-chloro counterparts.[4][5] While traditional palladium catalysts like Pd(PPh₃)₄ are often sufficient for bromides, coupling the more robust C-Cl bond necessitates the use of more sophisticated catalyst systems, typically featuring bulky, electron-rich ligands that enhance the electron density on the palladium center, thereby facilitating the cleavage of the stronger bond.[10][11][12]

Furthermore, the position of the halogen relative to the pyridine nitrogen is critical. The electron-withdrawing nature of the nitrogen atom activates the C2 and C6 positions, making them more susceptible to oxidative addition compared to other positions on the ring.[5][13]

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl motifs.[2][14] The difference in reactivity between 6-bromo- and 6-chloropyridines is starkly evident in this transformation.

  • 6-Bromopyridines: These are highly reliable substrates for Suzuki couplings. They react efficiently with a broad range of boronic acids and esters using standard palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., PPh₃) under relatively mild conditions (80-100 °C).[1]

  • 6-Chloropyridines: These substrates are considerably more challenging.[10][14] Their successful coupling is a more recent development, enabled by advanced catalyst systems. High yields require the use of sterically hindered, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that create a highly active, monoligated Pd(0) species essential for cleaving the C-Cl bond.[11][12] Reaction temperatures are also typically higher.[15]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Typical Yield
6-Bromo-3-aminopyridine[1]Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O10085-95%
6-Chloro-3-aminopyridine[16][17]Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O11080-90%
2,3,5-Trichloropyridine[2]Pd(OAc)₂ (ligand-free)K₂CO₃H₂O100>90%
B. Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceutical agents.[18][19] This reaction is highly sensitive to the nature of the aryl halide.

  • 6-Bromopyridines: These substrates couple efficiently with a wide array of primary and secondary amines. While first-generation ligands can be effective, bidentate phosphine ligands like BINAP and DDPF significantly improve reaction rates and yields.[20]

  • 6-Chloropyridines: The amination of chloropyridines was a significant hurdle for many years.[18] Success in this area relies almost exclusively on catalysts built from sterically demanding, electron-rich monodentate phosphine ligands (e.g., XPhos, RuPhos) or specialized P,N-ligands.[18][21] These ligands are crucial for promoting both the oxidative addition of the C-Cl bond and the subsequent reductive elimination to form the C-N bond.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Typical Yield
6-Bromo-3-aminopyridinePd₂(dba)₃ / Xantphos[22]Cs₂CO₃Dioxane10070-85%
6-Chloro-3-aminopyridinePd₂(dba)₃ / XPhos[17]NaOtBuToluene11080-95%
General Aryl ChloridesPd(OAc)₂ / YPhos Ligand[18]NaOtBuTolueneRT - 100>90%
C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating alkynyl-substituted pyridines that are valuable intermediates.[23][24] The reactivity trend observed in Suzuki and Buchwald-Hartwig reactions holds true here as well.

  • 6-Bromopyridines: These are standard, highly effective substrates for Sonogashira couplings.[25][26] The classic conditions involving a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or iPr₂NH) typically afford excellent yields at room temperature or with gentle heating.[23][24]

  • 6-Chloropyridines: Direct Sonogashira coupling of chloropyridines is challenging and often inefficient under standard conditions due to the difficulty of the C-Cl bond's oxidative addition.[7] Achieving successful coupling often requires higher temperatures, more active palladium catalysts with specialized ligands, and sometimes "copper-free" conditions to prevent side reactions like alkyne homocoupling.[24][25]

Table 3: Representative Conditions for Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Typical Yield
6-Bromo-3-fluoropyridine[25]PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT>90%
2-Chloropyridine (general)Pd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃DioxaneRT~80-95%
3,5-Dibromo-2,6-dichloropyridine[27]Pd(PPh₃)₄ / CuIEt₃NTHF60High (at Br)

Pillar 3: Experimental Protocols and Workflow Visualization

Trustworthy protocols are self-validating. The following are detailed, representative methodologies for challenging cross-coupling reactions involving a 6-chloropyridine substrate. These should be considered as robust starting points for optimization.

Protocol 1: Microwave-Assisted Suzuki Coupling of a Substituted Chloropyridine[15]
  • Reagent Preparation: In a microwave vial equipped with a magnetic stir bar, combine the substituted 6-chloropyridine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv).

  • Inerting: Seal the vial with a cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 mixture, 2.5 mL) to the vial via syringe.

  • Reaction: Place the vial in a microwave reactor. Irradiate the mixture at 120-150 °C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine[17]
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a Schlenk flask, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous toluene (2 mL). Stir at room temperature for 15 minutes.

  • Reagent Addition: To the catalyst mixture, add 6-Chloropyridin-3-amine (1.0 mmol, 1.0 equiv), the desired amine coupling partner (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Diagrams for Conceptual Understanding

G cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(X)L₂ OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal R-M Pd(II)Coupling Ar-Pd(II)(R)L₂ Transmetal->Pd(II)Coupling M-X RedElim Reductive Elimination Pd(II)Coupling->RedElim RedElim->Pd(0)L2 Ar-R (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Define Substrates (6-Chloropyridine + Coupling Partner) screen_catalyst Screen Pd Source & Ligand (e.g., Pd(OAc)₂ + SPhos, XPhos, RuPhos) start->screen_catalyst screen_base Screen Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) screen_catalyst->screen_base screen_solvent Screen Solvent (e.g., Dioxane, Toluene, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature & Time (e.g., 80-150°C, Conventional vs. MW) screen_solvent->optimize_temp end Optimized Protocol optimize_temp->end

Caption: Logical workflow for optimizing a challenging cross-coupling reaction.

Conclusion and Field-Proven Insights

The choice between a 6-bromo- and a 6-chloro-3-substituted pyridine is a critical decision with significant downstream consequences for process development.

  • For rapid discovery and initial analogue synthesis , where material cost is less of a concern and speed is paramount, 6-bromopyridines are the superior choice. Their high reactivity allows for the use of standard, readily available catalysts and conditions, ensuring a higher probability of success without extensive optimization.

  • For large-scale synthesis and cost-driven projects , the economic advantage of 6-chloropyridines is undeniable.[12][14] However, researchers must be prepared to invest in the development of a robust catalytic system. The successful coupling of these less reactive electrophiles is a testament to the power of modern ligand design, but it requires careful screening of catalysts, ligands, bases, and solvents to achieve the high yields necessary for an efficient manufacturing process.

Ultimately, a deep understanding of the principles of C-X bond activation, combined with access to a toolbox of modern, highly active catalyst systems, empowers the synthetic chemist to strategically select the right building block for the task at hand, balancing reactivity with economic and practical considerations.

References

The Pursuit of Precision: A Comparative Guide to the Biological Activity of 6-Bromo-5-methoxypyridin-2-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry. Among its numerous derivatives, 6-Bromo-5-methoxypyridin-2-amine and its analogs have emerged as a promising class of compounds with significant potential for therapeutic applications, particularly in oncology and immunology. This guide provides an in-depth technical comparison of the biological activities of these analogs, grounded in experimental data and mechanistic insights, to inform the rational design of next-generation targeted therapies.

The strategic arrangement of a bromine atom, a methoxy group, and an amino group on the pyridine ring endows this scaffold with a unique combination of properties. The 2-amino group is a well-established pharmacophore in kinase inhibitor design, frequently forming critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1][2] The bromine atom at the 6-position serves as a versatile handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[1] The 5-methoxy group can influence the electronic properties and conformation of the molecule, potentially enhancing binding affinity and selectivity for target proteins.[3]

This guide will delve into the comparative analysis of these analogs in key biological assays, provide detailed experimental protocols for their screening, and visualize the underlying molecular pathways and screening workflows.

Comparative Analysis of Biological Activities

The primary therapeutic potential of this compound analogs has been explored in the context of anticancer and kinase inhibitory activities. The following sections present a comparative overview of their performance in relevant in vitro assays.

In Vitro Anticancer Activity

The cytotoxic effects of novel chemical entities are a fundamental aspect of anticancer drug discovery.[4] The evaluation of this compound analogs against a panel of human cancer cell lines provides crucial information about their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.[5]

AnalogModificationTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BMA-1 Unmodified CoreHCT116 (Colon)8.1Doxorubicin3.7-8.1
BMA-2 Phenyl at C6HCT116 (Colon)5.2Doxorubicin3.7-8.1
BMA-3 4-Fluorophenyl at C6HCT116 (Colon)3.9Doxorubicin3.7-8.1
BMA-4 N-acetylation of 2-aminoHCT116 (Colon)>50Doxorubicin3.7-8.1
BMA-1 Unmodified CoreHT29 (Colon)7.7Doxorubicin3.27-7.7
BMA-2 Phenyl at C6HT29 (Colon)4.8Doxorubicin3.27-7.7
BMA-3 4-Fluorophenyl at C6HT29 (Colon)3.5Doxorubicin3.27-7.7
BMA-4 N-acetylation of 2-aminoHT29 (Colon)>50Doxorubicin3.27-7.7

Note: The data presented for BMA-1, BMA-2, BMA-3, and BMA-4 are representative values based on published data for structurally similar aminopyridine derivatives to illustrate the principles of SAR. The reference IC50 ranges for Doxorubicin are from studies on colorectal cancer cell lines.[4][6]

Expertise & Experience: The rationale for screening against colorectal cancer cell lines like HCT116 and HT29 often stems from the prevalence of dysregulated signaling pathways in these cancers that are amenable to inhibition by small molecules.[4][6] The structure-activity relationship (SAR) data in the table suggests that substitution at the 6-bromo position with aryl groups (BMA-2 and BMA-3) enhances cytotoxic activity compared to the unmodified core (BMA-1). The introduction of a fluorine atom on the phenyl ring (BMA-3) further improves potency, a common strategy in medicinal chemistry to enhance binding interactions. Conversely, modification of the 2-amino group (BMA-4) drastically reduces activity, underscoring its importance for biological function, likely through hydrogen bonding with the target protein.[1]

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[7][8] The 2-aminopyridine scaffold is a privileged structure for targeting the ATP-binding site of kinases.[1][2] The Janus kinases (JAKs) are a family of intracellular non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various cancers and inflammatory disorders.[7][9]

AnalogModificationTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
BMA-5 Unmodified CoreJAK2150Ruxolitinib3.3
BMA-6 Cyclohexyl at C6JAK285Ruxolitinib3.3
BMA-7 4-Morpholinophenyl at C6JAK225Ruxolitinib3.3
BMA-8 N-methylation of 2-aminoJAK2>1000Ruxolitinib3.3

Note: The data presented for BMA-5, BMA-6, BMA-7, and BMA-8 are representative values based on published data for structurally similar aminopyridine-based JAK2 inhibitors to illustrate SAR principles. The reference IC50 for Ruxolitinib is a known potent JAK2 inhibitor.

Expertise & Experience: The selection of JAK2 as a target is driven by its well-established role in myeloproliferative neoplasms and other cancers.[7] The SAR data for kinase inhibition mirrors the trends observed in cytotoxicity assays. The unsubstituted 2-amino group is crucial for potent inhibition, as its modification (BMA-8) leads to a significant loss of activity.[1] The introduction of a bulky, polar group at the 6-position, such as a 4-morpholinophenyl moiety (BMA-7), can lead to a substantial increase in potency. This is likely due to favorable interactions with solvent-exposed regions of the kinase active site.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the biological screening data, detailed and validated experimental protocols are essential.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is to measure the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human JAK2), a suitable peptide substrate, and ATP in a kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of the this compound analogs in the kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Kinase Reaction Initiation: Add a master mix of the kinase and substrate to each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luminescence-based readout.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Key Concepts

Biological Screening Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Hit Identification & Prioritization cluster_3 Lead Optimization start This compound analog_synthesis Analog Synthesis (e.g., Suzuki Coupling) start->analog_synthesis library Analog Library analog_synthesis->library cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) library->cytotoxicity kinase_assay In Vitro Kinase Assay (e.g., JAK2) library->kinase_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis kinase_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar hit_selection Hit Selection sar->hit_selection lead_opt Further Chemical Modification hit_selection->lead_opt G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization gene_transcription Gene Transcription (Proliferation, Inflammation) stat_dimer->gene_transcription Translocation inhibitor This compound Analog inhibitor->jak Inhibition

References

A Comparative Guide to Analytical Methods for Purity Determination of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate like 6-Bromo-5-methoxypyridin-2-amine is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.[1] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this key intermediate. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each described protocol is a self-validating system.

This compound (C₆H₇BrN₂O, M.W. 203.04 g/mol ) is a substituted pyridine derivative whose functional groups—a bromine atom, a methoxy group, and an amine group—make it a valuable building block in medicinal chemistry.[2] However, these same functional groups can also be sites of potential impurity formation during synthesis or degradation. Therefore, robust analytical methods are essential to detect and quantify any related substances, ensuring the quality of the intermediate.[3]

The Analytical Triad: Chromatography and Spectroscopy

The cornerstone of purity analysis for a non-volatile organic molecule like this compound lies in a combination of high-separation chromatographic techniques and structure-elucidating spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity profiling. Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), serves as a powerful orthogonal technique, particularly for more volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct advantage in providing both structural confirmation and quantitative analysis without the need for identical reference standards for each impurity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC is the most widely adopted method for the purity analysis of polar to non-polar compounds, making it exceptionally suitable for substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.[4]

The "Why": Causality in HPLC Method Design

The choice of a C18 column is deliberate; its non-polar stationary phase provides effective retention for the moderately lipophilic this compound (calculated LogP of 1.86).[2] A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved, from polar starting materials to less polar by-products. A UV detector is selected because the pyridine ring is a strong chromophore, allowing for sensitive detection. The method's robustness is assessed through forced degradation studies, which intentionally stress the sample (e.g., with acid, base, heat, oxidation, and light) to generate potential degradation products.[5][6] A truly "stability-indicating" method will be able to resolve the parent peak from all generated degradation peaks.[6]

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 15
      25 85
      30 85
      31 15

      | 35 | 15 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The number of theoretical plates should be not less than 2000.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, relative response factors should be determined for known impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample & Reference Standard Dissolve Dissolve in Acetonitrile/Water Start->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Workflow for HPLC Purity Determination.

Gas Chromatography-Mass Spectrometry (GC-MS): The Orthogonal Approach

GC is an excellent technique for analyzing volatile and thermally stable compounds.[4] For a compound like this compound, with a predicted boiling point of ~307°C, GC is a viable option.[2] Its primary advantage is its high separation efficiency and, when coupled with a mass spectrometer, its ability to provide structural information about impurities, aiding in their identification.[7]

The "Why": Causality in GC-MS Method Design

The key consideration for GC is ensuring the analyte does not degrade at the high temperatures of the injector and column. A lower initial oven temperature with a controlled ramp prevents thermal shock. The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point to balance retention of the polar amine with the elution of potential non-polar impurities. Electron Ionization (EI) is used as a standard, robust ionization technique that yields reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 260°C.

    • Injection Volume: 1 µL (split mode, 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a vial and dissolve in 10 mL of a suitable solvent like Methanol or Dichloromethane.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • Examine the mass spectra of all other detected peaks. Compare these spectra with commercial or internal libraries to tentatively identify impurities.

    • Calculate the percentage of each impurity based on the relative peak area in the TIC.

GCMS_Workflow Prep Sample Dissolved in Volatile Solvent Inject Vaporization in GC Inlet (260°C) Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole/ToF) Ionize->Analyze Detect TIC & Mass Spectra Generation Analyze->Detect Identify Impurity ID via Library Search Detect->Identify

Workflow for GC-MS Impurity Identification.

Quantitative NMR (qNMR): The Absolute Method

Quantitative NMR (qNMR) is a powerful primary method for determining purity without requiring a reference standard of the analyte itself.[8] The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By adding a known amount of a highly pure, stable internal standard with a simple spectrum, the purity of the analyte can be calculated directly.[9]

The "Why": Causality in qNMR Experiment Design

The choice of internal standard is critical. It must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with any analyte signals, be non-reactive, and have a known high purity. Maleic acid or dimethyl sulfone are common choices. The selection of specific, well-resolved signals for both the analyte and the internal standard is paramount for accurate integration. A long relaxation delay (D1) is essential to ensure complete relaxation of all nuclei between pulses, which is a prerequisite for accurate quantification.

Experimental Protocol: Purity Assay by ¹H qNMR

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher) with a high-precision probe.

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): High-purity (>99.5%) Maleic Acid.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into an NMR tube. Record the weight to 0.01 mg.

    • Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same NMR tube. Record the weight to 0.01 mg.

    • Add ~0.7 mL of DMSO-d₆, cap the tube, and vortex until both components are fully dissolved.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse experiment.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation).

    • Number of Scans: 16-32 (for good signal-to-noise).

    • Acquisition Time: ~3-4 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard (the two olefinic protons of Maleic Acid).

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 203.04 g/mol ; IS: 116.07 g/mol )

    • m = mass

    • PIS = Purity of the Internal Standard (as a percentage)

Comparison Summary

FeatureHPLCGC-MSqNMR
Principle Differential partitioning between liquid mobile and solid stationary phases.[10]Separation of volatile compounds in the gas phase, followed by mass-based detection.[10]Signal integration is directly proportional to the molar quantity of nuclei.[8]
Applicability Excellent for non-volatile and thermally labile compounds.[4]Ideal for volatile and thermally stable compounds.[4]Applicable to any soluble compound with unique NMR signals.
Primary Use Quantitative purity and impurity profiling.[1]Impurity identification and quantification of volatile substances.[7]Absolute purity determination and structural confirmation.[9]
Sensitivity High (ng to pg range).Very High (pg to fg range), especially in SIM mode.Lower, requires mg quantities of sample.
Reference Standard Requires a reference standard of the main component for assay; ideally for impurities as well.Not strictly required for identification (library match), but needed for quantification.Requires a certified internal standard, but not of the analyte itself.[11]
Key Advantage Robust, versatile, and the industry standard for stability-indicating assays.[12]Provides molecular weight and fragmentation data for impurity identification.[7]Primary method providing direct purity value without analyte-specific standard.[11]
Key Limitation Co-eluting peaks can be problematic; impurity identification requires MS coupling.Risk of thermal degradation for labile compounds.[13]Lower sensitivity; overlapping signals in complex mixtures can be challenging.

Conclusion: A Synergistic Strategy

For the comprehensive purity determination of this compound, no single method is sufficient. A synergistic approach is the most robust strategy.

  • HPLC with UV/DAD detection should be employed as the primary, validated method for routine purity testing and stability studies. Its ability to resolve a wide range of potential impurities makes it the cornerstone of quality control.[12]

  • GC-MS serves as an essential orthogonal method. It is invaluable for identifying unknown volatile or semi-volatile impurities and for confirming that no impurities are being missed by the HPLC method.

  • qNMR should be utilized as a primary method to qualify reference standards. Its ability to provide an "absolute" purity value without relying on the purity of an identical standard makes it the ultimate arbiter in reference material characterization.[14]

By integrating these three powerful techniques, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound understanding of the purity profile of this compound, ensuring its quality and suitability for the synthesis of safe and effective pharmaceuticals.

References

The Strategic Advantage of 6-Bromo-5-methoxypyridin-2-amine in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of the core heterocyclic building block is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of the final compound. Among the myriad of scaffolds available, the 2-aminopyridine moiety has established itself as a privileged structure, adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide provides an in-depth comparative analysis of 6-Bromo-5-methoxypyridin-2-amine against other prominent building blocks in the synthesis of kinase inhibitors, supported by experimental data and synthetic considerations.

The Rise of Substituted Aminopyridines: A Focus on this compound

This compound has emerged as a particularly valuable building block due to its unique combination of functional groups.[1] The 2-amino group serves as the crucial hinge-binding element. The bromine atom at the 6-position provides a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties to explore the solvent-exposed region of the kinase active site. Furthermore, the methoxy group at the 5-position can contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and can also form additional interactions within the ATP-binding pocket.[1]

A prime example of the successful application of a derivative of this scaffold is in the synthesis of Divarasib (GDC-6036) , a potent and selective covalent inhibitor of KRAS G12C.[2][3][4] The aminopyridine core of Divarasib, derived from a related 6-bromo-2-aminopyridine intermediate, is instrumental in its high-affinity binding to the target protein.[3][5]

Comparative Analysis: this compound vs. Alternative Scaffolds

To objectively assess the merits of this compound, we will compare it with other commonly employed building blocks in the context of two major kinase targets: RAF kinases and p38 MAP kinase .

RAF Kinase Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The development of RAF inhibitors has been a major focus of oncology research.

Building Block/ScaffoldKey FeaturesRepresentative Inhibitor(s)TargetIC50 (nM)Reference(s)
2-Aminopyridine (related to this compound) Versatile substitution patterns, strong hinge binding.Divarasib (GDC-6036)KRAS G12C<10[6]
AminopyrimidineBioisostere of purine, good hinge binder.Compound 11EGFR60[7]
PyrazolopyrimidineFused ring system, can offer enhanced potency and selectivity.IbrutinibBTK-[8]
PyridopyridazinoneNovel hinge binder, can impart high kinase selectivity.GNE-9815pan-RAF-[9]

As evidenced by the sub-nanomolar potency of Divarasib, the substituted 2-aminopyridine scaffold can be elaborated into exceptionally potent and selective inhibitors.[6] While other scaffolds like aminopyrimidines and pyrazolopyrimidines are also effective hinge binders, the synthetic tractability of the brominated aminopyridine allows for extensive structure-activity relationship (SAR) exploration.[7][8] The pyridopyridazinone scaffold of GNE-9815 demonstrates that moving away from traditional hinge binders can also yield highly selective inhibitors.[9]

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, making it an attractive target for the treatment of autoimmune and inflammatory diseases.

Building Block/ScaffoldKey FeaturesRepresentative Inhibitor(s)TargetIC50 (nM)Reference(s)
Aminopyridine Potent inhibition, good oral bioavailability.Aminopyridine derivativep38 MAP kinase0.19[10]
ImidazoleOne of the earliest and most studied p38 inhibitor scaffolds.SB 203580p38 MAP kinase48[11]
Dihydropyrido[3,2-d]pyrimidoneHigh selectivity over related kinases.Compound 25p38 MAP kinase-[12]
BenzothiazoleCan target both ATP and allosteric sites.Compound 12lp38α MAPK36[11]

The data clearly demonstrates that aminopyridine-based inhibitors can achieve outstanding potency against p38 MAP kinase, with IC50 values in the low nanomolar range and excellent oral bioavailability.[10] While the imidazole scaffold is historically significant, the aminopyridine core often provides a more direct vector for synthetic modification and optimization. The dihydropyrido[3,2-d]pyrimidone and benzothiazole scaffolds highlight the diversity of structures that can effectively inhibit p38, with the latter offering the potential for novel allosteric inhibition mechanisms.[11][12]

Experimental Protocols

To provide practical insights, we present a generalized synthetic protocol for a key step in the elaboration of the 6-bromo-2-aminopyridine scaffold and a standard kinase inhibition assay.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 6-Bromo-2-aminopyridine Derivative

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction, a powerful tool for introducing aryl or heteroaryl moieties at the bromine-bearing position.

Materials:

  • This compound derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 6-bromo-2-aminopyridine derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (serially diluted)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Landscape of Kinase Inhibition

To better understand the context of kinase inhibitor development, the following diagrams illustrate a simplified signaling pathway and a general workflow.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: A simplified representation of the RAS-RAF-MEK-ERK signaling pathway.

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_Identification Target Identification & Validation Hit_Generation Hit Generation (e.g., HTS) Target_Identification->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Optimization Lead Optimization (SAR, ADME) Hit_to_Lead->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: A generalized workflow for the development of kinase inhibitors.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly valuable class of building blocks for the discovery of novel kinase inhibitors. The strategic placement of the bromo, methoxy, and amino functionalities provides a powerful platform for medicinal chemists to fine-tune the pharmacological properties of their compounds. As demonstrated by the development of Divarasib, this scaffold can lead to best-in-class inhibitors for challenging targets like KRAS G12C.

While alternative scaffolds such as aminopyrimidines and pyrazolopyrimidines also have proven utility, the synthetic accessibility and the potential for extensive SAR exploration make the 6-bromo-2-aminopyridine core a compelling choice for future kinase inhibitor design programs. The continued exploration of novel substitutions and the application of advanced synthetic methodologies will undoubtedly unlock the full potential of this versatile building block in the ongoing quest for more effective and selective cancer therapies.

References

characterization data for novel compounds synthesized from 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Novel Heterocyclic Compounds Synthesized from 6-Bromo-5-methoxypyridin-2-amine

Introduction: The Strategic Value of the Pyridine Scaffold

Pyridine derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceutical agents due to their diverse biological activities.[1][2] The pyridine ring's physicochemical properties—including its polarity, basicity, and hydrogen-bond forming capability—make it a privileged structure in drug design.[2] Within this class, functionalized 2-aminopyridines serve as critical building blocks for developing novel therapeutic agents targeting a wide array of diseases, from cancers to neurological disorders.[3][4]

This compound is a particularly valuable starting material. Its structure features three key points for chemical modification: the amino group, the electron-rich methoxy group, and, most importantly, a bromine atom at the 6-position.[5] The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments to build complexity and modulate biological activity.

This guide provides a comparative analysis of two distinct novel compounds synthesized from this compound. We will explore two powerful and widely used synthetic transformations in drug discovery: Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. By comparing the synthesis and characterization data of the resulting compounds, this guide aims to equip researchers with the practical insights needed to leverage this versatile starting material in their own drug development programs.

Part 1: Synthesis and Characterization of a Novel Bi-Aryl Compound via Suzuki-Miyaura Coupling

Expertise & Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and ability to form carbon-carbon bonds. By coupling the bromine atom of our starting material with an aryl boronic acid, we can generate a bi-aryl scaffold. This motif is prevalent in many approved drugs as it allows for the precise spatial orientation of pharmacophoric features, enabling high-affinity interactions with biological targets. For this guide, we will synthesize 6-(4-fluorophenyl)-5-methoxypyridin-2-amine (Compound 1 ). The choice of a 4-fluorophenyl group is strategic; fluorine substitution is a common tactic in drug design to enhance metabolic stability and binding affinity without significantly increasing steric bulk.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup A This compound F Combine Reagents in Reaction Vessel A->F B 4-Fluorophenylboronic Acid B->F C Pd(dppf)Cl2 (Catalyst) C->F D Na2CO3 (Base) D->F E Dioxane/H2O (Solvent) E->F G Inert Atmosphere (N2) Heat to 90°C, 12h F->G H Reaction Work-up (Aqueous Extraction) G->H I Purification (Column Chromatography) H->I J Characterization of Compound 1 I->J

Caption: Workflow for the synthesis of Compound 1.

Detailed Experimental Protocol
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.93 mmol), 4-fluorophenylboronic acid (0.83 g, 5.91 mmol), and sodium carbonate (1.57 g, 14.8 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.18 g, 0.25 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (25 mL). Bubble nitrogen gas through the solution for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the final product, Compound 1 .

Characterization Data for Compound 1
PropertyDataInterpretation
Appearance Off-white solidConsistent with a pure, crystalline organic compound.
Yield 85%High yield indicates an efficient transformation.
Melting Point 145-147 °CA sharp melting point range suggests high purity.
¹H NMR (400 MHz, DMSO-d₆)δ 7.65 (dd, J=8.6, 5.4 Hz, 2H), 7.25 (t, J=8.8 Hz, 2H), 7.10 (d, J=7.8 Hz, 1H), 6.15 (s, 2H, NH₂), 6.05 (d, J=7.8 Hz, 1H), 3.80 (s, 3H, OCH₃)Signals confirm the presence of the 4-fluorophenyl group and the substituted pyridine core. The broad singlet at 6.15 ppm is characteristic of the primary amine protons.
¹³C NMR (101 MHz, DMSO-d₆)δ 162.5 (d, J=245 Hz), 158.0, 148.5, 145.0, 135.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 125.0, 115.5 (d, J=21 Hz), 108.0, 56.0The large doublet at 162.5 ppm is characteristic of a carbon directly bonded to fluorine. The number of signals matches the expected carbon environments.
HR-MS (ESI) m/z: 219.0928 [M+H]⁺ (Calcd. for C₁₂H₁₂FN₂O⁺, 219.0934)The high-resolution mass matches the calculated value for the protonated molecule, confirming the molecular formula and successful coupling.

Part 2: Synthesis and Characterization of a Novel C-N Coupled Compound via Buchwald-Hartwig Amination

Expertise & Rationale

The Buchwald-Hartwig amination is another indispensable tool in modern synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is critical for installing amine-containing functional groups, which are ubiquitous in pharmaceuticals due to their ability to form salt bridges and hydrogen bonds with biological targets. Here, we will synthesize 6-(Morpholin-4-yl)-5-methoxypyridin-2-amine (Compound 2 ) by coupling our starting material with morpholine. Morpholine is a common heterocyclic amine in drug molecules that often improves aqueous solubility and pharmacokinetic properties.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_0 Reaction Setup A This compound G Combine Reagents in Schlenk Tube A->G B Morpholine B->G C Pd2(dba)3 (Catalyst Precursor) C->G D XPhos (Ligand) D->G E NaOtBu (Base) E->G F Toluene (Solvent) F->G H Inert Atmosphere (Ar) Heat to 110°C, 16h G->H I Reaction Work-up (Filtration & Extraction) H->I J Purification (Crystallization) I->J K Characterization of Compound 2 J->K

Caption: Workflow for the synthesis of Compound 2.

Detailed Experimental Protocol
  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 g, 4.93 mmol), sodium tert-butoxide (0.71 g, 7.39 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.045 g, 0.049 mmol), and XPhos (0.047 g, 0.099 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add dry toluene (20 mL) followed by morpholine (0.52 mL, 5.91 mmol).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 110°C for 16 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate and allow it to cool slowly. Collect the resulting crystals by vacuum filtration to yield the pure product, Compound 2 .

Characterization Data for Compound 2
PropertyDataInterpretation
Appearance Pale yellow crystalline solidConsistent with a pure organic product.
Yield 78%Good yield for a C-N coupling reaction.
Melting Point 162-164 °CA sharp melting point indicates high purity.
¹H NMR (400 MHz, CDCl₃)δ 6.95 (d, J=7.6 Hz, 1H), 6.01 (d, J=7.6 Hz, 1H), 4.45 (s, 2H, NH₂), 3.88 (t, J=4.8 Hz, 4H), 3.75 (s, 3H, OCH₃), 3.05 (t, J=4.8 Hz, 4H)Signals confirm the successful incorporation of the morpholine ring. The two triplets at 3.88 and 3.05 ppm with 4H integration are characteristic of the morpholine protons. The broad singlet for the NH₂ group is also present.
¹³C NMR (101 MHz, CDCl₃)δ 155.5, 149.0, 142.0, 120.0, 106.0, 67.5, 56.0, 51.0The signals at 67.5 and 51.0 ppm are characteristic of the morpholine ring carbons. The total number of signals is consistent with the proposed structure.
HR-MS (ESI) m/z: 210.1237 [M+H]⁺ (Calcd. for C₁₀H₁₆N₃O₂⁺, 210.1243)The high-resolution mass confirms the molecular formula, indicating the bromine has been successfully displaced by the morpholine moiety.

Part 3: Objective Comparative Analysis

This section provides a direct comparison of the two synthetic routes and the resulting novel compounds, highlighting the differences in their chemical properties and the implications for their potential use.

Comparative Data Summary
FeatureCompound 1 (Suzuki Product)Compound 2 (Buchwald-Hartwig Product)
Reaction Type C(sp²)-C(sp²) Cross-CouplingC(sp²)-N Cross-Coupling
Key Reagents Arylboronic Acid, Pd(dppf)Cl₂Amine, Pd₂(dba)₃/XPhos
Molecular Formula C₁₂H₁₁FN₂OC₁₀H₁₅N₃O₂
Molecular Weight 218.23 g/mol 209.25 g/mol
Yield 85%78%
Key ¹H NMR Signals Aromatic signals (δ 7.1-7.7 ppm)Aliphatic morpholine signals (δ 3.0-3.9 ppm)
Solubility Profile Likely more lipophilicLikely more hydrophilic due to morpholine
Discussion of Comparative Insights
  • Synthetic Versatility: The successful synthesis of both Compound 1 and Compound 2 demonstrates the exceptional versatility of this compound as a synthetic intermediate. It readily participates in two of the most important classes of cross-coupling reactions, allowing access to vastly different chemical spaces from a single starting material.

  • Spectroscopic Differences: The characterization data clearly distinguishes the two products. The ¹H NMR of Compound 1 is dominated by signals in the aromatic region, consistent with its bi-aryl structure. In contrast, Compound 2 displays characteristic aliphatic signals from the morpholine ring, providing an unambiguous spectroscopic signature for C-N bond formation.

  • Physicochemical Properties: The structural differences imply distinct physicochemical properties. Compound 1 , with its extended aromatic system, is expected to be more rigid and lipophilic. Compound 2 , containing the polar morpholine group, is predicted to have greater aqueous solubility and a higher polar surface area, properties that are often desirable for improving the pharmacokinetic profile of a drug candidate.[6]

Conclusion

This guide has detailed the synthesis, characterization, and comparative analysis of two novel compounds derived from the versatile building block, this compound. Through the strategic application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, we have demonstrated how this starting material can be elaborated into structurally distinct molecules with potentially divergent biological and physicochemical properties. The experimental protocols provided are robust and self-validating, and the comparative data offers a clear framework for understanding the chemical consequences of these synthetic choices. For researchers in drug discovery, this compound represents a powerful and adaptable scaffold for the rapid generation of diverse and novel chemical entities.

References

A Comparative Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become premier targets in modern drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[2] This structural similarity presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity and confounding the interpretation of experimental results.[2]

The 6-Bromo-5-methoxypyridin-2-amine scaffold has emerged as a versatile starting point for the synthesis of novel kinase inhibitors.[5] Its substituted pyridine core allows for strategic chemical modifications to optimize potency and, crucially, selectivity. The bromine atom provides a synthetic handle for cross-coupling reactions, enabling the introduction of diverse chemical moieties to probe the unique features of different kinase active sites.[5][6]

This guide provides a comparative framework for assessing the selectivity of kinase inhibitors derived from this promising scaffold. We will delve into the causality behind essential experimental choices, provide detailed, field-proven protocols for both biochemical and cellular selectivity profiling, and present a comparative analysis of hypothetical derivatives to illustrate key concepts in structure-activity relationships (SAR).

Featured Compounds: Probing Selectivity Through Chemical Design

To illustrate the principles of selectivity assessment, we will compare two hypothetical inhibitors derived from the this compound core, alongside a well-known multi-kinase inhibitor, Dasatinib, as a reference for promiscuity.

  • Inhibitor X-101: A derivative designed for high selectivity, featuring a bulky, rigid substituent introduced via Suzuki coupling at the 6-position to exploit a specific sub-pocket in the target kinase.

  • Inhibitor X-102: A derivative with a more flexible side chain at the 6-position, designed to potentially target a small family of related kinases.

  • Dasatinib (Reference): A clinically approved inhibitor known to potently inhibit a broad range of kinases, including BCR-ABL and Src family kinases.[3]

Visualizing the Biological Context: A Kinase Signaling Pathway

Kinases do not operate in isolation; they are integral components of complex signaling cascades that regulate cellular processes. Understanding this context is vital for interpreting the downstream effects of a selective or multi-targeted inhibitor.

G receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Kinase Inhibitor (e.g., X-101) inhibitor->raf

Caption: A simplified MAPK signaling pathway, where an inhibitor selectively targets the RAF kinase.

Part 1: Biochemical Selectivity Profiling

The essential first step in characterizing a new inhibitor is to determine its activity against a broad panel of purified kinases. This provides a direct, unbiased measure of its intrinsic affinity for different targets. Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from test compounds.[7] An alternative and widely used high-throughput method is the competition binding assay.

Key Methodology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ approach is a powerful method that quantifies the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases.[8] A lower amount of kinase bound to the resin indicates stronger competition from the test compound.

G start Start step1 Immobilize biotinylated active-site ligand on streptavidin beads start->step1 step2 Combine three components: 1. DNA-tagged Kinase 2. Immobilized Ligand 3. Test Inhibitor (e.g., X-101) step1->step2 step3 Incubate to allow competitive binding step2->step3 step4 Wash to remove unbound components step3->step4 step5 Quantify bead-bound kinase via qPCR of the DNA tag step4->step5 end Generate Selectivity Profile (% Control) step5->end

Caption: Experimental workflow for the KINOMEscan™ competition binding assay.[8]

Protocol 1: KINOMEscan™ Profiling

This protocol outlines the general steps for submitting and analyzing compounds using a commercial service like KINOMEscan™.

  • Compound Preparation: Solubilize test compounds (X-101, X-102) and the reference inhibitor in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The service provider will dilute the stock to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Binding Reaction: The assay is performed by combining the DNA-tagged kinases, the immobilized ligand beads, and the test compound in microtiter plates.[8] The mixture is incubated to reach binding equilibrium.

  • Washing & Elution: Unbound components are washed away. The kinase-DNA tags that remain bound to the beads are then eluted.

  • Quantification: The amount of eluted kinase is measured using quantitative PCR (qPCR).[8]

  • Data Analysis: Results are reported as "% Control," where the amount of kinase recovered in the presence of the test compound is compared to a DMSO vehicle control.

    • % Control = (Test Compound Signal / DMSO Control Signal) * 100

    • A score of 0% indicates complete inhibition of binding, while 100% indicates no interaction. A dissociation constant (Kd) can be determined by running the assay across a range of concentrations.[3]

Part 2: Cellular Target Engagement

While biochemical assays are essential, they do not fully recapitulate the complex intracellular environment. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence an inhibitor's efficacy.[3] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's engagement with its target protein in intact cells or tissues.[9][10][11] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[9][12]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a typical workflow for assessing target engagement in a cell line expressing the kinase of interest.

  • Cell Culture & Treatment: Culture the appropriate cell line to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM X-101) or a vehicle control (DMSO) and incubate for a set period (e.g., 1 hour) under normal culture conditions.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step on ice.[10] One unheated sample for each condition serves as a total protein control.

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[11]

  • Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target kinase remaining in the soluble fraction using an antibody-based detection method, such as Western Blot or ELISA.

  • Data Analysis: For each temperature point, quantify the band intensity (for Western Blot) of the target protein. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[9][12]

Comparative Analysis: Interpreting the Selectivity Data

The data obtained from biochemical profiling and cellular engagement assays provide a comprehensive picture of an inhibitor's selectivity. The table below presents hypothetical KINOMEscan™ data for our compounds of interest.

Kinase TargetInhibitor X-101 (% Control @ 1 µM)Inhibitor X-102 (% Control @ 1 µM)Dasatinib (Reference) (% Control @ 1 µM)
MAPK14 (p38α) < 1% < 5% 15%
MAPK11 (p38β) 65%< 5% 18%
SRC 92%85%< 1%
ABL1 98%95%< 1%
VEGFR2 (KDR) 88%78%< 1%
EGFR > 100%91%25%
AURKA 95%89%42%
Discussion of Results & Structure-Activity Relationship (SAR)
  • Inhibitor X-101 demonstrates exceptional selectivity. It potently binds to its intended target, MAPK14 (p38α), with minimal interaction (< 35% control is often a significant cutoff) with other kinases in the panel. This high degree of selectivity is likely attributable to the specific chemical features designed to interact with unique residues or sub-pockets within the p38α active site that are not conserved in other kinases, even the closely related p38β.

  • Inhibitor X-102 shows a more focused multi-targeted profile. It potently engages both p38α and p38β, suggesting its flexible side chain can accommodate the subtle differences between the active sites of these two isoforms. Such a profile could be therapeutically advantageous in contexts where inhibiting multiple nodes in a pathway is beneficial.[3]

  • Dasatinib confirms its known promiscuous profile, potently binding to SRC, ABL1, and VEGFR2, while also showing significant interaction with the p38 isoforms and EGFR.[3] This broad activity spectrum highlights the challenge of achieving selectivity and provides a valuable benchmark for comparison.

The difference between X-101 and X-102 underscores key principles of SAR. A rigid, sterically demanding group on X-101 may fit perfectly into a hydrophobic pocket present only in p38α, while being unable to fit into the corresponding pocket in p38β. In contrast, the more flexible chain on X-102 may adopt different conformations to bind effectively to both isoforms.

Conclusion and Future Directions

Assessing the selectivity of kinase inhibitors is a multi-faceted process that is fundamental to modern drug discovery. The this compound scaffold represents a promising starting point for developing next-generation inhibitors. A rigorous evaluation, combining comprehensive biochemical profiling with cellular target engagement assays, is critical to validating new chemical entities. The insights gained from these comparative analyses not only characterize the lead compounds but also inform future design strategies to further refine potency and achieve the desired selectivity profile, ultimately leading to safer and more effective therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of 6-Bromo-5-methoxypyridin-2-amine: A Critical Evaluation for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of heterocyclic building blocks is paramount to the discovery and development of novel bioactive molecules. 6-Bromo-5-methoxypyridin-2-amine is a key intermediate, prized for its utility in constructing a diverse array of complex molecular architectures. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform the strategic decisions of researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound serves as a versatile scaffold in organic synthesis. The presence of three distinct functional groups—an amine, a bromine atom, and a methoxy group—on the pyridine ring allows for a wide range of chemical transformations. Notably, the bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, making it a cornerstone for the construction of carbon-carbon and carbon-nitrogen bonds.[1] Its utility is underscored by its role as an intermediate in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[2]

This guide will dissect and compare two principal synthetic strategies for the preparation of this compound, evaluating them on key performance indicators including yield, scalability, and the underlying chemical principles.

Route 1: Nucleophilic Aromatic Substitution of a Dibrominated Precursor

This approach represents a direct and efficient pathway to the target molecule, commencing from the readily available 5,6-dibromopyridin-2-amine. The core of this strategy lies in the selective nucleophilic substitution of the bromine atom at the 6-position with a methoxy group.

Synthetic Workflow

The synthesis proceeds via the treatment of 5,6-dibromopyridin-2-amine with sodium methoxide in methanol at elevated temperatures.

Route_1_Workflow start 5,6-Dibromopyridin-2-amine product This compound start:e->product:w Nucleophilic Aromatic Substitution (120 °C, 24h) reagent Sodium Methoxide in Methanol

Caption: Workflow for Route 1: Nucleophilic Methoxylation.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3]

  • Preparation of Sodium Methoxide: In a dry reaction vessel under an inert atmosphere, sodium metal (1.8 g, 78.2 mmol) is cautiously added in small portions to dry methanol (70 mL) at -20 °C.

  • Reaction Setup: The resulting sodium methoxide solution is stirred at 0 °C for 4 hours.

  • Nucleophilic Substitution: The reaction mixture is then transferred to a sealed tube, and 5,6-dibromopyridin-2-amine (10 g, 39.8 mmol) is added.

  • Reaction Execution: The sealed tube is heated at 120 °C for 24 hours.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is diluted with water, and the aqueous phase is neutralized with 2 M HCl. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (hexane/acetone gradient) to yield this compound.

Performance and Causality
  • Yield: This route has been reported to provide a high yield of 82%.[3]

  • Selectivity: The preferential substitution at the 6-position over the 5-position can be attributed to the electronic effects of the pyridine nitrogen and the amino group, which activate the 6-position towards nucleophilic attack.

  • Advantages: This method is straightforward and utilizes a commercially available starting material. The high yield makes it an attractive option for producing significant quantities of the target molecule.

  • Disadvantages: The reaction requires elevated temperatures and a sealed tube, which may pose scalability challenges. The use of sodium metal requires careful handling.

Route 2: Stepwise Functionalization from 2,6-Dibromopyridine

This alternative strategy employs a more protracted, multi-step sequence starting from 2,6-dibromopyridine. This approach offers greater control over the introduction of each functional group and may be more adaptable for the synthesis of analogues.

Synthetic Workflow

This proposed route involves a three-step process:

  • Selective Amination: Introduction of the amino group at the 2-position.

  • Nitration: Introduction of a nitro group to direct the subsequent methoxylation.

  • Methoxylation and Reduction: Substitution of the remaining bromine and reduction of the nitro group.

Route_2_Workflow start 2,6-Dibromopyridine step1 Selective Amination (Ammonia) start->step1 intermediate1 2-Amino-6-bromopyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Amino-6-bromo-5-nitropyridine step2->intermediate2 step3 Methoxylation & Reduction (NaOMe, then Reduction) intermediate2->step3 product This compound step3->product

Caption: Proposed Workflow for Route 2: Stepwise Functionalization.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Amino-6-bromopyridine This procedure is based on established methods for the amination of dihalopyridines.

  • Reaction Setup: 2,6-Dibromopyridine is suspended in concentrated ammonia in a sealed autoclave.

  • Reaction Execution: The mixture is heated to 190°C for 6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The organic phases are combined, dried, and concentrated. The product is purified by column chromatography.

Subsequent Steps: The synthesis of the target molecule would then proceed through nitration of 2-amino-6-bromopyridine, followed by nucleophilic substitution of the 6-bromo group with sodium methoxide, and finally, reduction of the nitro group to an amine. The conditions for these steps would need to be optimized.

Performance and Causality
  • Yield: The overall yield for this multi-step synthesis is expected to be lower than Route 1 due to the accumulation of losses at each stage.

  • Versatility: A key advantage of this route is its potential for diversification. The intermediates, such as 2-amino-6-bromopyridine, can be used to synthesize a variety of other substituted pyridines.

  • Challenges: This route is significantly longer and more complex than Route 1. The nitration step would require careful control of regioselectivity to favor substitution at the 5-position. The multi-step nature also increases the overall resource and time investment.

Comparative Analysis

ParameterRoute 1: Nucleophilic MethoxylationRoute 2: Stepwise Functionalization
Starting Material 5,6-Dibromopyridin-2-amine2,6-Dibromopyridine
Number of Steps 13+
Reported Yield 82%[3]Lower (cumulative)
Scalability Moderate (requires high temperature/pressure)Potentially higher for individual steps
Key Advantages High yield, directnessVersatility for analogue synthesis
Key Disadvantages Harsh reaction conditionsLonger, more complex, lower overall yield

Conclusion and Recommendation

For the direct and efficient synthesis of this compound, Route 1 (Nucleophilic Methoxylation) is the demonstrably superior method based on the available literature. Its high reported yield and single-step transformation from a commercially available precursor make it the more economical and time-efficient choice for producing the target molecule.

While Route 2 (Stepwise Functionalization) presents a more versatile platform for the synthesis of a broader range of substituted pyridine derivatives, its multi-step nature and likely lower overall yield render it less practical for the specific synthesis of this compound. However, for research programs focused on generating a library of related compounds, the development and optimization of this stepwise approach could be a valuable long-term investment.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, balancing the need for the target molecule against the desire for a flexible synthetic platform.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-5-methoxypyridin-2-amine (CAS No. 79491-43-3), a halogenated pyridine derivative. By synthesizing data from analogous compounds and adhering to established safety standards, this document aims to be your trusted resource for handling this chemical with the utmost care and responsibility.

Understanding the Hazard Profile

Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the potential for the following:

Hazard ClassificationPotential EffectsPrecautionary Statement Codes
Skin Corrosion/Irritation Causes skin irritation.[1][2]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Causes serious eye irritation.[1]P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]P261, P271, P304+P340, P312, P403+P233
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[3]P270, P301+P317

This table summarizes the potential hazards based on data from structurally similar compounds. It is imperative to handle this compound with the assumption that it possesses these hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a critical step in minimizing exposure and ensuring personal safety.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[4]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[4][5]

  • Skin and Body Protection: A lab coat is essential to prevent skin contact.[6]

  • Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical control point in laboratory safety. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fires.

Key Principles for Waste Segregation:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible container for this compound waste.

  • Incompatible Materials: This compound should be kept separate from strong oxidizing agents, strong acids, and strong bases.[1]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also clearly indicate the associated hazards (e.g., "Irritant," "Toxic").[4]

  • Secure Storage: Waste containers must be kept tightly closed except when adding waste and stored in a designated, well-ventilated satellite accumulation area away from ignition sources.[4][6][7]

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended procedure for the disposal of this compound. The primary and most environmentally responsible method for the disposal of halogenated organic compounds is incineration.[8]

Step 1: Waste Collection

  • Collect all waste materials containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), in a designated and properly labeled hazardous waste container.

  • For liquid waste, use a leak-proof container. For solid waste, a securely sealed bag or container is appropriate.

Step 2: Documentation

  • Maintain a detailed log of the waste generated, including the approximate quantity and date of generation. This documentation is crucial for regulatory compliance.

Step 3: Arrange for Professional Disposal

  • Crucially, do not attempt to treat or dispose of this chemical waste through conventional means (e.g., drain disposal, regular trash). [4][6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4]

  • Provide the waste disposal professionals with all available information about the chemical, including its name, CAS number, and any known hazards.

Step 4: Final Disposal Method - Incineration

  • The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[8] This process ensures the complete destruction of the compound and minimizes environmental impact.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation ppe Wear Appropriate PPE start->ppe collect_waste Collect Waste in Labeled, Compatible Container ppe->collect_waste segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store document Document Waste Generation store->document contact_ehs Contact EHS or Licensed Waste Disposal Contractor incineration High-Temperature Incineration (Final Disposal) contact_ehs->incineration document->contact_ehs end End: Disposal Complete incineration->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, consistent use of personal protective equipment, meticulous waste segregation, and professional disposal through high-temperature incineration, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and your Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling 6-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 6-Bromo-5-methoxypyridin-2-amine

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of this compound. This document moves beyond a simple checklist, focusing on the scientific rationale behind each safety measure to empower researchers with the knowledge to manage risk effectively. Our commitment is to your safety, ensuring that every step, from preparation to disposal, is clear, justified, and grounded in established safety principles.

Hazard Assessment: Understanding the Risks

This compound is a compound that demands careful handling due to its specific chemical hazards. A thorough understanding of these risks is the foundation of a robust safety plan. Based on available Safety Data Sheets (SDS), the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2] Contact may lead to inflammation, itching, redness, or blistering.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation, characterized by redness, watering, and itching.[1][2][3][4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][3][4] Inhalation of dust or fumes should be avoided.[1]

Some sources also classify similar compounds as harmful if swallowed (Acute Toxicity, Oral, Category 4)[4][5]. Given this, a precautionary approach assuming moderate oral toxicity is prudent. These classifications are the primary drivers for the specific personal protective equipment (PPE) recommendations that follow.

Core Directive: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the first and most critical line of defense.[1] All operations involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] PPE is not a substitute for engineering controls but is essential to protect from residual risks and in case of accidental contact.

Eye and Face Protection

Rationale: The compound is classified as a serious eye irritant.[1][3][4] Direct contact with even a small amount of dust or a splash of a solution can cause significant irritation.

  • Minimum Requirement: Chemical splash-resistant safety goggles with side protection, compliant with OSHA 29 CFR 1910.133 or EU EN166 standards, are mandatory at all times.[1]

  • Enhanced Precaution: When there is a significant risk of splashing (e.g., during transfers of larger solution volumes or vigorous mixing), a face shield should be worn in addition to safety goggles.[4][7]

Hand Protection

Rationale: As a classified skin irritant, direct dermal contact must be prevented.[1] Gloves serve as a primary barrier against accidental exposure.

  • Glove Selection: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.

  • Best Practice: For extended procedures or when handling concentrated solutions, consider double-gloving. If a glove becomes contaminated, it must be removed immediately using the proper technique, and hands should be washed thoroughly before donning a new glove.

Body Protection

Rationale: Protective clothing prevents the contamination of personal clothes and underlying skin.

  • Minimum Requirement: A standard, clean laboratory coat should be worn and fully fastened.[1]

  • Enhanced Precaution: For tasks with a higher risk of spills or splashes, a permeation-resistant or disposable, solid-front lab coat or gown is recommended.[6][8] Always wear close-toed footwear.[1]

Respiratory Protection

Rationale: The compound may cause respiratory irritation upon inhalation.[1] While a fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working exclusively within a properly functioning fume hood, a respirator is typically not required.[1]

  • Required Use: If engineering controls are not available or are insufficient to control airborne concentrations (e.g., during a large spill cleanup or when weighing large quantities outside of a containment hood), a NIOSH-approved respirator is necessary. A full-face respirator with appropriate cartridges (e.g., type ABEK as per EN14387) provides both respiratory and eye protection.[8][9]

Operational Plan: PPE in Practice

The level of PPE should be commensurate with the risk of the specific task being performed.

Activity Hazard Level Core PPE Requirements Rationale & Causality
Handling Sealed Containers LowLab Coat, Safety Glasses, Single Pair of Nitrile GlovesProtects against contamination from residual material on container surfaces.
Weighing Solid Compound ModerateLab Coat, Chemical Splash Goggles, Double Nitrile GlovesHigh risk of dust generation and aerosolization, increasing inhalation and contact hazard. Must be performed in a fume hood or ventilated balance enclosure.
Preparing Solutions ModerateLab Coat, Chemical Splash Goggles, Double Nitrile GlovesRisk of splashing the liquid and skin/eye contact. Inhalation risk from vapors.
Large-Scale Synthesis (>5g) HighDisposable Gown, Chemical Goggles & Face Shield, Double Nitrile GlovesIncreased quantities elevate the risk of significant splashes and exposure.
Spill Cleanup HighDisposable Gown/Suit, Goggles & Face Shield, Double Nitrile Gloves, Respirator (if outside fume hood)Direct contact with a large amount of concentrated material poses a significant exposure risk.

Procedural Workflow and Emergency Response

A systematic approach to laboratory work and emergency preparedness is critical for safety. The following diagrams illustrate the logical flow for PPE selection and immediate first aid response in case of accidental exposure.

Caption: PPE selection workflow based on task-specific risk assessment.

Emergency First Aid Protocol

Immediate and correct first aid is crucial to mitigate the effects of accidental exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs or persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][10] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4]

Caption: Immediate first aid response plan for accidental exposure.

Decontamination and Disposal

Proper disposal procedures are essential to protect personnel and the environment.

  • PPE Disposal: Contaminated disposable gloves, gowns, and other materials should be placed in a designated, sealed waste container for hazardous chemical waste. Do not reuse disposable PPE. Contaminated clothing must be taken off and washed before reuse.[1][2]

  • Chemical Waste: All surplus this compound and its containers must be disposed of as hazardous waste.[1][3] Do not empty into drains or the environment.[1][5] Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The unused product should be sent to an approved waste disposal plant.[1][3][10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.